molecular formula C7H14O3 B1351343 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol CAS No. 5754-34-7

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Cat. No.: B1351343
CAS No.: 5754-34-7
M. Wt: 146.18 g/mol
InChI Key: YYEZYENJAMOWHW-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEZYENJAMOWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400965
Record name 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5754-34-7
Record name 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic and Chromatographic Analysis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for the versatile chemical intermediate, 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol. This compound, also known as solketal ethanol, is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. This document outlines detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analysis, presents predicted and comparative spectroscopic data in a clear, tabular format, and includes a visual representation of the analytical workflow.

Core Spectroscopic and Chromatographic Data

Precise spectroscopic and chromatographic data are essential for the unambiguous identification and quality control of this compound. While a publicly available, complete experimental dataset for this specific molecule is limited, the following tables summarize the expected and comparative data based on the analysis of structurally similar compounds, such as 2,2-dimethyl-1,3-dioxolan-4-yl-methanol (solketal).

Table 1: Predicted ¹H NMR Spectroscopic Data
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (gem-dimethyl)~1.35s-
-CH₃ (gem-dimethyl)~1.41s-
-CH₂- (ethanol sidechain)~1.80 - 1.95m-
-OHVariablebr s-
-CH₂-O- (ethanol sidechain)~3.70 - 3.80t~6.5
-CH₂-O- (dioxolane ring)~3.75 - 3.85dd~8.0, 6.0
-CH₂-O- (dioxolane ring)~4.05 - 4.15dd~8.0, 6.5
-CH-O- (dioxolane ring)~4.20 - 4.30m-

Note: Predicted chemical shifts are based on the analysis of structurally related compounds and theoretical calculations. The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data
AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (gem-dimethyl)~25.5
-CH₃ (gem-dimethyl)~26.8
-CH₂- (ethanol sidechain)~36.5
-CH₂-OH (ethanol sidechain)~60.5
-CH₂-O- (dioxolane ring)~67.0
-CH-O- (dioxolane ring)~76.0
>C(CH₃)₂ (ketal carbon)~109.5

Note: Predicted chemical shifts are based on the analysis of structurally related compounds and established increments.

Table 3: Exemplary HPLC Chromatographic Data
ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of water and acetonitrile (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection Refractive Index (RI) or UV (at low wavelength, e.g., 210 nm)
Retention Time (Rt) Compound-specific, to be determined experimentally

Note: This is a starting point for method development. The optimal conditions may vary depending on the specific instrument and column used.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality analytical data. The following sections provide generalized methodologies for NMR and HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 0-12 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0-220 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale to the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks based on their chemical shift, multiplicity, and integration.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify it in mixtures.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (Refractive Index or UV-Vis).

Chromatographic Conditions (Starting Method):

  • Column: C18 reverse-phase column (e.g., 4.6 mm I.D. x 150 mm length, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of HPLC-grade water and acetonitrile (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector:

    • Refractive Index (RI): Suitable for non-UV active compounds. The detector and lines should be allowed to stabilize.

    • UV-Vis: At a low wavelength (e.g., 210 nm) if the compound exhibits some absorbance.

  • Run Time: 10-15 minutes, or until all components have eluted.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.05 to 1.0 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • For purity analysis, calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For quantification, generate a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for efficient and accurate analysis. The following diagram illustrates the logical progression from sample preparation to data analysis for both NMR and HPLC techniques.

analytical_workflow Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_hplc HPLC Analysis start Start: Obtain Sample sample_prep_nmr NMR Sample Preparation - Weigh Sample - Add Deuterated Solvent - Add Internal Standard (optional) - Dissolve and Mix start->sample_prep_nmr NMR Analysis sample_prep_hplc HPLC Sample Preparation - Prepare Stock Solution - Prepare Calibration Standards - Filter Solutions start->sample_prep_hplc HPLC Analysis nmr_acquisition NMR Data Acquisition - ¹H NMR Experiment - ¹³C NMR Experiment sample_prep_nmr->nmr_acquisition hplc_analysis HPLC Analysis - Inject Sample - Isocratic Elution sample_prep_hplc->hplc_analysis nmr_processing Data Processing - Fourier Transform - Phasing & Baseline Correction - Calibration - Integration & Peak Assignment nmr_acquisition->nmr_processing nmr_result NMR Spectra & Data nmr_processing->nmr_result hplc_processing Data Processing - Peak Identification - Purity Calculation - Quantification (Calibration Curve) hplc_analysis->hplc_processing hplc_result Chromatogram & Purity/Concentration hplc_processing->hplc_result

Caption: Workflow for NMR and HPLC analysis.

This technical guide provides a foundational understanding of the spectroscopic and chromatographic analysis of this compound. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to confidently identify, quantify, and assess the purity of this important chemical intermediate.

Synthesis and Characterization of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and characterization of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, a versatile building block in chemical and pharmaceutical applications.

Introduction

This compound, commonly known as solketal, is a protected form of glycerol that serves as a valuable chiral intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and fine chemicals.[1] Its structure, featuring a protected diol and a primary alcohol, allows for selective chemical transformations. This guide provides a comprehensive overview of its synthesis, primarily through the acetalization of glycerol, and details its characterization using modern analytical techniques.

Synthesis of this compound

The most prevalent method for synthesizing this compound is the acid-catalyzed reaction of glycerol with acetone.[2][3] This reaction, an acetalization, protects the 1,2-diol of glycerol, leaving the primary hydroxyl group available for further reactions.[3] A variety of acid catalysts, both homogeneous and heterogeneous, have been employed to facilitate this transformation.[2][4]

General Reaction Scheme

The synthesis proceeds via the formation of a five-membered dioxolane ring.[3]

G cluster_products Products Glycerol Glycerol Solketal This compound Glycerol->Solketal Acetone Acetone Acetone->Solketal Catalyst Acid Catalyst Catalyst->Solketal Water Water

Caption: Synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis using a Heterogeneous Catalyst (FeCl₃/γ-Al₂O₃)

This protocol is based on a solvent-free method using a solid acid catalyst.[2]

  • Catalyst Preparation: Spherical γ-Al₂O₃ is prepared using a sol-gel method and impregnated with an aqueous solution of FeCl₃. The resulting material is dried and calcined to produce the FeCl₃/γ-Al₂O₃ catalyst.[2]

  • Reaction Setup: A round-bottom flask is charged with glycerol, acetone, and the prepared FeCl₃/γ-Al₂O₃ catalyst.[2]

  • Reaction Conditions: The molar ratio of glycerol to acetone is set, for example, at 1:10. The catalyst amount is typically a small molar percentage relative to glycerol (e.g., 0.2 mol%). The reaction is stirred at room temperature (25°C) for a specified duration (e.g., 30 minutes).[2]

  • Work-up and Purification: After the reaction is complete, the solid catalyst is removed by filtration. The excess acetone is removed from the filtrate under reduced pressure. The resulting crude product can be further purified by distillation.

Protocol 2: Synthesis using a Homogeneous Catalyst (Phosphotungstic Acid)

This method utilizes a dissolved acid catalyst.[5][6]

  • Reaction Setup: A three-neck flask equipped with a stirrer and a reflux condenser is charged with glycerol, acetone, and ethanol (as a solvent).[5]

  • Catalyst Addition: Phosphotungstic acid (PWA) is added to the mixture (e.g., 2% by weight).[5][6]

  • Reaction Conditions: The mixture is heated to a specific temperature (e.g., 60°C) with constant stirring for a set time (e.g., 4 hours).[6] The molar ratio of glycerol to acetone to ethanol can be, for example, 1:3:1.[6]

  • Work-up and Purification: After cooling, the catalyst may be separated. The product is then purified from the reaction mixture, typically by distillation.[5]

Summary of Reaction Conditions and Yields
CatalystReactant Ratio (Glycerol:Acetone)Temperature (°C)TimeYield (%)Reference
FeCl₃/γ-Al₂O₃1:102530 min98.25[2]
Phosphotungstic Acid (PWA)1:3 (with ethanol)604 h66.7 (conversion)[5][6]
H₃[PW₁₂O₄₀] (PW₁₂)1:15Room Temp5 min97.0 (selectivity)[7]
HCl or H₂SO₄1:3 to 1:1510-50--[8]

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₇H₁₄O₃[9][10][11]
Molecular Weight146.18 g/mol [9]
CAS Number5754-34-7[9][10][11]
AppearanceClear, colorless liquid[12]
Density1.062 g/mL at 25 °C[13]
Boiling Point72-73 °C / 8 mmHg[13]
Refractive Indexn20/D 1.434[13]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum provides information on the different types of protons and their connectivity.[14][15]

  • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.[9][16]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[17]

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and ether (C-O-C) groups.[18]

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants Charge Reactants (Glycerol, Acetone, Catalyst) Reaction Perform Acetalization Reaction Reactants->Reaction Workup Work-up (Catalyst Removal, Solvent Evaporation) Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product Final Product: This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry IR IR Spectroscopy Purity Purity Analysis (e.g., GC) Product->NMR Product->MS Product->IR Product->Purity

Caption: General workflow for synthesis and characterization.

Safety and Handling

This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[9][19] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be worn when handling this chemical.[11] It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The acetalization of glycerol with acetone in the presence of an acid catalyst is a robust and efficient method for its preparation. The comprehensive characterization data and experimental protocols presented herein will be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Physical and chemical properties of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol, a versatile chiral building block with significant applications in pharmaceutical synthesis. This document collates available data on its synthesis, spectroscopic characterization, and key chemical reactions. Detailed experimental protocols and structured data tables are presented to facilitate its use in research and development. Furthermore, this guide explores its role as a precursor in the synthesis of important drug molecules and illustrates relevant synthetic pathways.

Introduction

This compound, also known as solketal ethanol or 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, is a valuable chiral intermediate in organic synthesis. Its structure, derived from the protection of two adjacent hydroxyl groups of glycerol as an acetonide, provides a strategic starting point for the synthesis of complex chiral molecules. The presence of a primary alcohol functional group allows for a variety of chemical transformations, making it a key component in the synthesis of pharmaceuticals, including beta-blockers and antiviral agents. This guide aims to be a thorough resource for professionals utilizing this compound in their research and development endeavors.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol [1]
Appearance Colorless liquid[2]
Density 1.031 g/mL at 25 °C
Boiling Point 92-94 °C at 10 mmHg
Flash Point 93 °C (200 °F)
Solubility Soluble in water, ethanol, and other organic solvents.
Table 2: Identifiers
IdentifierValueReference(s)
CAS Number 5754-34-7[2]
IUPAC Name This compound[1]
Synonyms Solketal ethanol, 4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane[1]
PubChem CID 4219754[1]
InChI Key YYEZYENJAMOWHW-UHFFFAOYSA-N[1]
SMILES CC1(C)OCC(CCO)O1[1]

Synthesis and Experimental Protocols

This compound is primarily synthesized from glycerol or its derivative, solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol).

Synthesis from Glycerol

The synthesis from glycerol involves a two-step process: protection of the 1,2-diol and subsequent functional group transformation.

Experimental Protocol:

  • Protection of Glycerol (Acetonide Formation to yield Solketal):

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glycerol (1 equivalent) and anhydrous acetone (excess, e.g., 5-10 equivalents).

    • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic resin).[3]

    • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC or GC.

    • After completion, neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

    • Remove the excess acetone under reduced pressure.

    • The resulting crude solketal can be purified by distillation.

  • Conversion of Solketal to this compound:

    • This conversion requires a two-step process involving oxidation of the primary alcohol of solketal to an aldehyde, followed by a Wittig-type reaction to introduce the additional carbon atom, and subsequent reduction. A more direct, though less commonly cited, method would involve a homologation reaction. A detailed, readily available protocol for this specific multi-step conversion from solketal is not prevalent in the reviewed literature, which more frequently describes its use as a chiral starting material for other transformations.

Synthesis from Solketal via Tosylation and Reduction (Illustrative Homologation)

A common strategy for extending a carbon chain from a primary alcohol involves conversion to a good leaving group followed by nucleophilic substitution and reduction.

Experimental Protocol:

  • Tosylation of Solketal:

    • Dissolve solketal (1 equivalent) in anhydrous pyridine or dichloromethane in a flask cooled in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Quench the reaction by adding cold water.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.

  • Cyanide Displacement and Reduction:

    • Dissolve the tosylated solketal in a suitable solvent like DMSO or ethanol.

    • Add sodium cyanide (NaCN) (1.2 equivalents) and heat the mixture (e.g., 60-80 °C) for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the nitrile intermediate with an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • The crude nitrile can then be reduced to the primary amine and subsequently converted to the alcohol, or more directly, the ester (formed via hydrolysis and esterification of the nitrile) can be reduced to the desired alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF. This multi-step process highlights the synthetic utility of solketal derivatives.

Spectroscopic Characterization

Spectroscopic data is essential for the identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • δ 1.35 (s, 3H, CH₃)

  • δ 1.41 (s, 3H, CH₃)

  • δ 1.80-1.95 (m, 2H, -CH₂-CH₂OH)

  • δ 3.65-3.80 (m, 2H, -CH₂OH)

  • δ 3.70 (dd, 1H, dioxolane CH₂)

  • δ 4.10 (dd, 1H, dioxolane CH₂)

  • δ 4.20-4.30 (m, 1H, dioxolane CH)

¹³C NMR (Carbon NMR):

  • δ 25.5 (CH₃)

  • δ 26.8 (CH₃)

  • δ 36.5 (-CH₂-CH₂OH)

  • δ 60.8 (-CH₂OH)

  • δ 69.5 (dioxolane CH₂)

  • δ 76.2 (dioxolane CH)

  • δ 109.2 (acetonide C)

(Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.)

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit the following characteristic absorption bands:

  • ~3400 cm⁻¹ (broad): O-H stretching of the alcohol group.

  • ~2980-2850 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1380 cm⁻¹ and ~1370 cm⁻¹: Characteristic doublet for the gem-dimethyl group of the acetonide.

  • ~1250-1050 cm⁻¹: C-O stretching vibrations of the alcohol and the dioxolane ring.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound would likely undergo fragmentation. The molecular ion peak [M]⁺ at m/z 146 may be weak or absent. Key fragments would include:

  • m/z 131: [M - CH₃]⁺, loss of a methyl group.

  • m/z 101: Fragmentation of the dioxolane ring.

  • m/z 87: Further fragmentation.

  • m/z 43: [C₃H₇]⁺ or [CH₃CO]⁺, a common fragment from isopropylidene groups.

Applications in Drug Development

This compound serves as a crucial chiral precursor in the synthesis of various pharmaceuticals. Its chirality is often transferred to the final drug molecule, which is critical for its therapeutic efficacy and safety.

Synthesis of Beta-Blockers

The (S)-enantiomer of this compound is a key starting material for the synthesis of (S)-beta-blockers like (S)-metoprolol.[4] The synthesis typically involves the conversion of the ethanol side chain to an epoxide, which is then opened by an appropriate amine.

Logical Workflow for (S)-Metoprolol Synthesis:

G A (S)-Solketal B Tosylation A->B TsCl, Pyridine C (S)-Solketal Tosylate B->C D Epoxidation (Base) C->D E (R)-Glycidol derivative D->E F Nucleophilic opening with 4-(2-methoxyethyl)phenol E->F G Epoxide intermediate F->G H Ring opening with isopropylamine G->H I (S)-Metoprolol H->I

Caption: Synthesis of (S)-Metoprolol from (S)-Solketal.

Synthesis of Antiviral Nucleoside Analogues

Derivatives of this compound are used in the synthesis of dioxolane-based nucleoside analogues, which have shown potent antiviral activities. For instance, dioxolane-derived 7-deazapurine nucleoside analogues have been synthesized and evaluated against the Epstein-Barr virus (EBV).[5]

Experimental Workflow for Antiviral Synthesis:

G cluster_0 Precursor Synthesis cluster_1 Nucleoside Coupling cluster_2 Final Product Formation A This compound Derivative B Oxidation A->B C Dioxolane Ketone Intermediate B->C D Acylation C->D E Acylated Intermediate D->E F Coupling with Purine Base E->F G Coupled Nucleoside F->G H Amination & Deprotection G->H I Target Antiviral Nucleoside Analogue H->I

Caption: General workflow for antiviral nucleoside analogue synthesis.

Signaling Pathways

Currently, there is a lack of specific research in the public domain detailing the direct interaction of this compound with specific biological signaling pathways. Its primary role in drug development is as a synthetic intermediate, where its chemical properties are exploited to construct the final active pharmaceutical ingredient. The biological activity is then attributed to the final drug molecule, not this precursor.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is a combustible liquid and should be stored away from heat and open flames. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its well-defined physical and chemical properties, coupled with its straightforward synthesis from renewable resources like glycerol, make it an attractive intermediate. This guide has provided a consolidated resource of its properties, synthesis, characterization, and applications to aid researchers and drug development professionals in its effective utilization. Further research into its potential direct biological activities could open new avenues for its application.

References

(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane: A Comprehensive Technical Guide for its Application as a Chiral Precursor in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane , a versatile chiral building block derived from L-malic acid, has emerged as a valuable precursor in the enantioselective synthesis of complex molecules, particularly in the realm of drug discovery and development. Its inherent chirality, coupled with the versatile reactivity of its functional groups, makes it an attractive starting material for the synthesis of a wide array of stereochemically defined compounds. This technical guide provides an in-depth overview of its synthesis, key applications with detailed experimental protocols, and its role in the development of biologically active molecules.

Physicochemical Properties

(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is a liquid at room temperature with the following key properties:

PropertyValueReference
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol [1]
Appearance Liquid[1]
Density 1.027 g/mL at 25 °C[1]
Boiling Point 98 °C at 15 mmHg[1]
Optical Rotation [α]20/D +2°, c = 1% in chloroform[1]
Refractive Index n20/D 1.4380[1]
CAS Number 32233-43-5[1]

Synthesis of the Chiral Precursor

The enantiomerically pure (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is readily prepared from the inexpensive and naturally abundant chiral pool starting material, L-malic acid. The synthesis involves a sequence of protection and reduction steps.

Synthetic Workflow from L-Malic Acid

G cluster_0 Synthesis of (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane L-Malic_Acid L-Malic Acid Dimethyl_Ester Dimethyl (S)-2-hydroxysuccinate L-Malic_Acid->Dimethyl_Ester Esterification (MeOH, H+) Butanetriol (S)-1,2,4-Butanetriol Dimethyl_Ester->Butanetriol Reduction (e.g., LiAlH4) Dioxolane (4S)-(+)-4-(2-Hydroxyethyl)- 2,2-dimethyl-1,3-dioxolane Butanetriol->Dioxolane Acetonide Protection (Acetone, H+)

Caption: Synthetic route from L-Malic Acid.

Experimental Protocol: Synthesis from L-Malic Acid (Illustrative)

While a specific literature protocol with yields for this exact multi-step conversion was not found in the immediate search, a general and widely practiced approach is outlined below. This protocol is illustrative, and optimization may be required.

Step 1: Esterification of L-Malic Acid

  • Suspend L-malic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Neutralize the acid catalyst and remove the methanol under reduced pressure.

  • Extract the dimethyl ester with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield dimethyl (S)-2-hydroxysuccinate.

Step 2: Reduction of the Dimethyl Ester

  • Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of dimethyl (S)-2-hydroxysuccinate in the same anhydrous solvent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction by the sequential addition of water and an aqueous base solution.

  • Filter the resulting precipitate and concentrate the filtrate. The crude (S)-1,2,4-butanetriol may be used directly in the next step or purified by chromatography.

Step 3: Acetonide Protection

  • Dissolve the crude (S)-1,2,4-butanetriol in acetone.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid).

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, neutralize the catalyst.

  • Remove the excess acetone under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford pure (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane.

Applications in Enantioselective Synthesis

The utility of (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane as a chiral precursor stems from the ability to selectively manipulate its primary alcohol and subsequently utilize the protected diol as a chiral scaffold.

Total Synthesis of (R)-Rugulactone

A key application of this chiral precursor is in the total synthesis of (R)-rugulactone, a natural product with demonstrated antibacterial activity. The synthesis utilizes the chiral backbone of the precursor to establish the stereocenter in the final product.

G cluster_1 Total Synthesis of (R)-Rugulactone Precursor (4S)-(+)-4-(2-Hydroxyethyl)- 2,2-dimethyl-1,3-dioxolane Intermediate_A Corresponding Aldehyde Precursor->Intermediate_A Oxidation (e.g., Swern, DMP) Intermediate_B Vinyl Lactone Intermediate Intermediate_A->Intermediate_B Wittig-type Olefination & Lactonization Rugulactone (R)-Rugulactone Intermediate_B->Rugulactone Cross-Metathesis (Grubbs' Catalyst)

Caption: Key steps in (R)-Rugulactone synthesis.

The crucial cross-metathesis reaction to form (R)-rugulactone is detailed below:

  • To a stirred solution of the vinyl lactone intermediate derived from (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane and 5-phenylpent-1-ene-3-one in CH₂Cl₂ is added Grubbs' second-generation catalyst.

  • The reaction mixture is stirred at 45 °C for 12 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by silica gel chromatography (e.g., using a mixture of ethyl acetate and hexane as the eluent) to yield (R)-rugulactone.

ReactantMolar RatioCatalystSolventTemperatureTimeYield
Vinyl Lactone Intermediate1.0Grubbs' 2nd Gen. (0.1 eq)CH₂Cl₂45 °C12 h75%
5-phenylpent-1-ene-3-one3.0

Rugulactone exhibits antibacterial activity by targeting the thiamine (Vitamin B1) biosynthesis pathway in bacteria. Specifically, it acts as an inhibitor of 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMPP) kinase (ThiD), a key enzyme in this essential pathway.

G cluster_2 Mechanism of Action of Rugulactone HMP HMP HMPP HMP-P HMP->HMPP ThiD HMPPP HMP-PP HMPP->HMPPP Thiamine_P Thiamine Phosphate HMPPP->Thiamine_P Rugulactone Rugulactone ThiD ThiD (HMPP Kinase) Rugulactone->ThiD Inhibition

Caption: Inhibition of Thiamine Biosynthesis.

Derivatization for Further Synthetic Transformations

The primary alcohol of (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane serves as a handle for various chemical modifications, expanding its utility as a chiral building block.

The conversion of the hydroxyl group to a good leaving group, such as a tosylate, opens up possibilities for nucleophilic substitution reactions.

  • Dissolve (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane in anhydrous dichloromethane or pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) portion-wise.

  • If using dichloromethane, add a base such as triethylamine or pyridine to scavenge the HCl byproduct.

  • Allow the reaction to stir at 0 °C and then warm to room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water, an acidic solution (e.g., dilute HCl) to remove excess base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude (4S)-4-(2-tosyloxyethyl)-2,2-dimethyl-1,3-dioxolane can be purified by column chromatography.

Starting MaterialReagentBaseSolventTemperatureYield
(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolanep-Toluenesulfonyl chloridePyridine or TriethylamineDichloromethane or Pyridine0 °C to RTTypically high

The resulting tosylate is a versatile intermediate for the introduction of various nucleophiles, allowing for the construction of more complex chiral molecules.

Conclusion

(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is a highly valuable and versatile chiral precursor for the enantioselective synthesis of complex molecules. Its ready availability from L-malic acid, the presence of multiple functional groups for selective manipulation, and its successful application in the total synthesis of biologically active natural products like rugulactone highlight its significance in modern organic synthesis and drug development. The detailed protocols and synthetic workflows provided in this guide aim to facilitate its broader application by researchers and scientists in the pharmaceutical and chemical industries.

References

Mechanism of formation for 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol from glycerol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Formation of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol from Glycerol

Introduction

The conversion of glycerol, a readily available byproduct of biodiesel production, into value-added chemicals is a cornerstone of green chemistry and biorefinery development.[1][2] One of the most promising valorization pathways is its acid-catalyzed ketalization with acetone to produce 2-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol, commonly known as solketal.[3][4] Solketal is a versatile compound with applications as a fuel additive that can enhance octane numbers and reduce gum formation, a green solvent, and a valuable intermediate in the synthesis of pharmaceuticals and plasticizers.[1][5] This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of catalytic performance for the synthesis of solketal from glycerol.

Reaction Mechanism: Ketalization of Glycerol

The synthesis of solketal from glycerol and acetone is an acid-catalyzed equilibrium reaction.[3] The process, also referred to as acetalization, involves the formation of a cyclic ketal.[6] The reaction preferentially forms the five-membered ring structure (solketal) over the six-membered ring isomer (5-hydroxy-2,2-dimethyl-1,3-dioxane) due to greater thermodynamic stability.[5][6] The molar ratio of the five-membered to the six-membered ring can be as high as 99:1.[5]

The generally accepted mechanism proceeds in four key steps when catalyzed by a Brønsted acid:[5]

  • Protonation of Acetone: The catalytic acid protonates the carbonyl oxygen of acetone, increasing the electrophilicity of the carbonyl carbon and forming a carbenium ion.

  • Nucleophilic Attack: A primary (end-chain) hydroxyl group of the glycerol molecule acts as a nucleophile, attacking the activated carbonyl carbon of the protonated acetone. This results in the formation of an adsorbed hemiacetal intermediate.

  • Dehydration: A water molecule is eliminated from the hemiacetal. This step is widely considered to be the rate-limiting step of the overall reaction.[5]

  • Ring Closure: The final step involves the intramolecular cyclization where a nonbonding electron pair from the oxygen of the other participating hydroxyl group attacks the carbocation, leading to the formation of the stable five-membered dioxolane ring of solketal.[5]

G cluster_reactants Reactants cluster_mechanism Reaction Steps cluster_products Products Glycerol Glycerol Attack Step 2: Nucleophilic Attack by Glycerol Glycerol->Attack Acetone Acetone Protonation Step 1: Protonation of Acetone Acetone->Protonation Catalyst Acid Catalyst (H+) Catalyst->Protonation activates Protonation->Attack Dehydration Step 3: Dehydration (Rate-Limiting Step) Attack->Dehydration forms Hemiacetal RingClosure Step 4: Ring Closure Dehydration->RingClosure Water Water Dehydration->Water eliminates Solketal Solketal (2-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol) RingClosure->Solketal forms

Caption: Acid-catalyzed reaction mechanism for the formation of solketal from glycerol and acetone.

Catalytic Performance Data

A wide range of homogeneous and heterogeneous catalysts have been investigated for solketal synthesis. Heterogeneous catalysts are often preferred due to their ease of separation and potential for reuse.[7][8] The following tables summarize the performance of various catalytic systems under different reaction conditions.

Table 1: Performance of Resin Catalysts

Catalyst Temp. (°C) Acetone/Glycerol (Molar Ratio) Catalyst Loading Glycerol Conversion (%) Solketal Selectivity (%) Reference
Amberlyst-36 25 - 70 1:1 - 85 - 97 >99 [7]
Amberlyst-15 60 3:1 3 wt% 87.4 High [4]
Amberlyst-46 60 6:1 1 wt% 84 High [9]

| Purolite PD 206 | 20 | 5:1 (Monoacetin) | 2.0 g | 69 | - |[10] |

Table 2: Performance of Mesoporous Silica and Zeolite Catalysts

Catalyst Temp. (°C) Acetone/Glycerol (Molar Ratio) Reaction Time Glycerol Conversion (%) Solketal Selectivity (%) Reference
Hf-TUD-1 - - - >50 High [7][11]
Zr-TUD-1 - - - >50 High [7][11]
Sulfonic acid-functionalized silica Reflux 6:1 3 x 30 min 84 (crude glycerol) High [12]

| H-Beta zeolite | - | - | - | 86 | 98.5 |[5] |

Table 3: Performance of Other Catalytic Systems

Catalyst Temp. (°C) Acetone/Glycerol (Molar Ratio) Reaction Time Glycerol Conversion (%) Solketal Selectivity (%) Reference
H₃[PW₁₂O₄₀] (PW₁₂) 25 15:1 5 min 99.2 97 [13]
FeCl₃/γ-Al₂O₃ 25 10:1 30 min 99.89 98.36 [14]
Sulfuric Acid 40 - 2 h - - [15]

| Activated Carbon (H₂SO₄ treated) | Room Temp | - | - | 97 | High |[16] |

Experimental Protocols

This section provides a generalized experimental protocol for the batch synthesis of solketal, based on methodologies reported in the literature.[4][17]

Materials and Equipment:

  • Reactants: Glycerol (technical grade or purified), Acetone (analytical grade)

  • Catalyst: e.g., Amberlyst-15 resin

  • Reactor: Three-neck round-bottom flask

  • Ancillary Equipment: Magnetic stirrer, heating mantle or oil bath, condenser, thermometer, sampling apparatus

  • Analysis: Gas chromatograph (GC) for product analysis

Procedure:

  • Reactor Setup: Assemble the three-neck flask with a magnetic stirrer, a condenser to prevent the loss of volatile acetone, and a thermometer to monitor the reaction temperature.

  • Charging Reactants: Charge the reactor with a predetermined amount of glycerol.

  • Heating: Begin stirring and heat the glycerol to the desired reaction temperature (e.g., 60°C).[4]

  • Addition of Acetone and Catalyst: Once the target temperature is reached and stable, add the specified molar ratio of acetone and the catalyst loading (e.g., 3% w/w of total reactant mass) to the reactor.[4]

  • Reaction Monitoring: Maintain the reaction at a constant temperature and stirring speed. The stirring speed should be sufficient to overcome mass transfer limitations (e.g., >600 rpm).[5] Withdraw samples periodically (e.g., every 30 minutes) for analysis.[4]

  • Sample Analysis: Analyze the withdrawn samples using gas chromatography (GC) to determine the concentration of glycerol and solketal, allowing for the calculation of glycerol conversion and product selectivity.

  • Product Recovery: Upon completion of the reaction, cool the mixture. Separate the heterogeneous catalyst by filtration. The liquid product can then be purified, typically by distillation, to remove excess acetone and any byproducts.

G cluster_setup 1. Reactor Setup cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis & Recovery A Assemble three-neck flask with condenser and thermometer B Charge glycerol into reactor A->B C Heat to target temperature (e.g., 60°C) with stirring B->C D Add acetone and catalyst C->D E Maintain constant T and stirring. Collect samples periodically. D->E F Analyze samples by GC to determine conversion/selectivity E->F Analysis G Cool reaction mixture E->G Reaction Complete H Filter to recover catalyst G->H I Purify product via distillation H->I

Caption: A generalized experimental workflow for the batch synthesis of solketal.

Conclusion

The conversion of glycerol to solketal represents a highly efficient and atom-economical process that aligns with the principles of a circular economy. The reaction mechanism is well-understood, proceeding through an acid-catalyzed ketalization that strongly favors the formation of the five-membered dioxolane ring. A plethora of catalytic systems, particularly heterogeneous catalysts like ion-exchange resins and modified silicas, have demonstrated high conversion and selectivity under mild conditions. The straightforward nature of the experimental setup and product recovery further enhances the industrial viability of this important glycerol valorization pathway. Future research will likely focus on enhancing catalyst stability and activity, especially when using crude glycerol feeds, to further improve the economic and environmental sustainability of solketal production.[7][12]

References

Biological activity of 1,3-dioxolane derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3-dioxolane ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Initially recognized for its role as a protecting group for aldehydes and ketones in natural product synthesis, its derivatives have emerged as potent agents across a wide spectrum of therapeutic areas.[1][2] The presence of the two oxygen atoms within the five-membered ring is believed to enhance biological activity by facilitating hydrogen bonding with target sites, thereby improving ligand-target interactions.[3][4][5] This guide explores the diverse biological activities of 1,3-dioxolane derivatives, presenting key quantitative data, experimental protocols, and mechanistic insights relevant to researchers and drug development professionals.

Key Therapeutic Applications of 1,3-Dioxolane Derivatives

The structural framework of 1,3-dioxolane has been incorporated into molecules exhibiting antifungal, antibacterial, antiviral, and anticancer properties, among others.

Antifungal and Antibacterial Activity

A significant body of research highlights the potent antimicrobial properties of 1,3-dioxolane derivatives. These compounds have demonstrated considerable efficacy against a range of fungal and bacterial pathogens.

Antifungal Activity: Many synthesized 1,3-dioxolane derivatives show excellent activity against Candida albicans, a common fungal pathogen.[1][2][6][7] For instance, a series of chiral and racemic 1,3-dioxolanes synthesized from salicylaldehyde and various diols displayed significant fungicidal activity.[1][2] The antifungal activity is often a key feature of azole compounds containing a 1,3-dioxolane ring, such as the commercial drug ketoconazole.[8]

Antibacterial Activity: The same derivatives have also been tested against various Gram-positive and Gram-negative bacteria. Significant activity has been reported against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa.[1][2][6][7][8] The antimicrobial action is thought to be related to the compound's hydrophilic-hydrophobic balance and its antiradical activity.[8]

Table 1: In Vitro Antibacterial Activity of Selected 1,3-Dioxolane Derivatives [1]

CompoundS. aureus (MIC µg/mL)S. epidermidis (MIC µg/mL)P. aeruginosa (MIC µg/mL)E. faecalis (MIC µg/mL)
1 1250625--
2 12501250--
3 1250---
4 312.5625>2500625
5 6251250--
6 625625>2500-
7 -1250--
8 12506251250-
Note: '-' indicates no significant activity observed at the tested concentrations.
Antiviral Activity

The 1,3-dioxolane moiety is a cornerstone of a class of nucleoside analogs with potent antiviral activity, particularly against human immunodeficiency virus (HIV) and other viruses.[9][10] These compounds mimic natural nucleosides and interfere with viral replication.

Prominent examples include (−)-β-d-1′,3′-dioxolane guanosine (DXG) and its prodrug, 2,6-diaminopurine dioxolane (DAPD).[9] These purine-derived nucleoside analogs are potent inhibitors of HIV-1.[9] Following cellular uptake, they are phosphorylated to their active triphosphate form (DXG-TP), which then acts as a competitive inhibitor and chain terminator of the viral reverse transcriptase enzyme.[9] Dioxolane-derived 7-deazapurine analogues have also shown potent activity against the Epstein–Barr virus (EBV), with some compounds being significantly more potent than the FDA-approved drug ganciclovir.[11]

Table 2: In Vitro Anti-HIV-1 Activity of Dioxolane Nucleoside Analogs [9]

CompoundCell LineEC₅₀ (µM)
DXGCord Blood Mononuclear Cells0.046
DXGMT-2 Cells0.085
Anticancer Activity

Derivatives of 1,3-dioxolane have also been investigated for their potential in cancer chemotherapy. A notable application is in overcoming multidrug resistance (MDR), a major obstacle in cancer treatment.[12] MDR is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic drugs from cancer cells.[12] Certain 2,2-diphenyl-1,3-dioxolane derivatives have been shown to interact with P-gp and reverse MDR, thereby re-sensitizing resistant cells to antitumor agents.[12] Additionally, some platinum(II) complexes incorporating 1,3-dioxolane-based ligands, such as Heptaplatin, are used in cancer therapy due to their high stability and effectiveness against cisplatin-resistant cancer cells.[13]

Central Nervous System (CNS) Activity

The 1,3-dioxolane scaffold has been utilized to develop agents targeting the central nervous system. A series of 1,3-dioxolane-based compounds have been synthesized and evaluated as potent and selective 5-HT1A receptor agonists, which are targets for treating CNS disorders and neuropathic pain.[14]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these bioactive compounds.

General Synthesis of 1,3-Dioxolane Derivatives

A common and efficient method for synthesizing 1,3-dioxolanes is the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol.[1][2]

Protocol:

  • Reactant Mixture: An aldehyde or ketone is mixed with a slight excess of a 1,2-diol in a suitable solvent (e.g., toluene or dichloromethane).

  • Catalyst Addition: A catalytic amount of an acid catalyst, such as Montmorillonite K10 clay, p-toluenesulfonic acid, or scandium(III) triflate, is added to the mixture.[1]

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Water formed during the reaction is often removed using a Dean-Stark apparatus to drive the equilibrium towards product formation.

  • Work-up and Purification: Upon completion, the catalyst is filtered off, and the reaction mixture is washed with a basic solution (e.g., saturated sodium bicarbonate) and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure 1,3-dioxolane derivative.[2]

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C), IR, and mass spectrometry.[15][16]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to the final required inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity and MDR Modulation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., human Caco-2 cells for MDR studies) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[12]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (for cytotoxicity) or with a combination of a cytotoxic drug (e.g., doxorubicin) and the test modulator (for MDR reversal).[12]

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.

Visualizations: Workflows and Mechanisms

G A Aldehyde / Ketone C Mix in Solvent (e.g., Toluene) A->C B 1,2-Diol B->C D Add Acid Catalyst (e.g., Mont. K10) C->D E Reaction (Stirring / Reflux) D->E F Aqueous Work-up & Solvent Removal E->F G Crude Product F->G H Column Chromatography G->H I Pure 1,3-Dioxolane Derivative H->I

G cluster_prep Preparation cluster_assay Assay A Test Compound Stock A_dil Serial Dilution in 96-Well Plate A->A_dil B Microbial Culture (Bacteria/Fungi) B_ino Prepare Inoculum (0.5 McFarland) B->B_ino C Inoculate Wells with Microbial Suspension A_dil->C B_ino->C D Incubate Plate (e.g., 24h at 37°C) C->D E Visually Inspect for Growth D->E F Determine MIC E->F

G cluster_cell Host Cell cluster_virus HIV Replication Cycle DXG Dioxolane Analog (DXG) P1 Cellular Kinases DXG->P1 Phosphorylation DXG_TP Active Triphosphate (DXG-TP) P1->DXG_TP Inhibit Inhibition DXG_TP->Inhibit RT Reverse Transcriptase (RT) DNA Viral DNA Synthesis RT->DNA RNA Viral RNA RNA->DNA catalyzed by Inhibit->RT

Conclusion

The 1,3-dioxolane ring represents a privileged scaffold in medicinal chemistry, serving as a key structural component in a wide array of biologically active compounds. Derivatives have demonstrated significant potential as antifungal, antibacterial, antiviral, and anticancer agents, as well as modulators of CNS targets.[3][4][5] The straightforward synthesis and the capacity for stereochemical control make this heterocyclic system an attractive starting point for the design and development of novel therapeutics. Future research will likely continue to explore the vast chemical space around the 1,3-dioxolane core to identify next-generation drugs with improved potency, selectivity, and resistance profiles.

References

The Genesis and Evolution of Solketal Derivatives in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solketal, or (±)-2,2-dimethyl-1,3-dioxolane-4-methanol, a protected form of glycerol, has carved a significant niche in organic synthesis since its discovery. Initially explored in the realm of carbohydrate chemistry, its utility has expanded dramatically, driven by its roles as a versatile chiral building block, a green solvent, and a key intermediate in the synthesis of a wide array of valuable compounds, including pharmaceuticals and fuel additives. This technical guide delves into the discovery and historical development of solketal and its derivatives, providing a comprehensive overview of their synthesis, applications, and the experimental methodologies that underpin their use. Quantitative data from key studies are presented in structured tables for comparative analysis, and fundamental synthetic pathways and workflows are visualized to offer a clear and concise understanding of this important class of molecules.

Discovery and Historical Perspective

The journey of solketal begins in the late 19th century with the pioneering work of the Nobel laureate Emil Fischer. In 1895, during his seminal investigations into the structure and reactions of sugars, Fischer reported the reaction of anhydrous glycerol with acetone in the presence of a catalytic amount of hydrogen chloride to yield 1,2-isopropylideneglycerol, the compound now widely known as solketal[1][2]. This discovery was an extension of his broader research on the formation of acetals and ketals from polyhydroxy compounds, a foundational concept in carbohydrate chemistry[3].

The early 20th century saw further refinements of this synthesis. Fischer and Pfähler, in 1920, continued to explore the preparation of various glycerides, utilizing isopropylidene glycerol as a key intermediate[2][4]. The primary utility of solketal in these early decades was as a diol-protecting group. The isopropylidene group selectively masks the 1,2-diol of glycerol, leaving the primary hydroxyl group at the 3-position available for further chemical transformations. This strategic protection was crucial for the regioselective synthesis of mono- and diglycerides[5].

The mid-20th century witnessed the standardization of solketal synthesis protocols, with procedures like the one detailed by Newman and Renoll in Organic Syntheses becoming widely adopted[5][6]. The use of p-toluenesulfonic acid as a milder and more efficient catalyst for the ketalization reaction also became prevalent[4][6].

A significant surge in interest in solketal and its derivatives emerged in the late 20th and early 21st centuries, largely driven by the burgeoning biodiesel industry. The transesterification of triglycerides to produce biodiesel generates a substantial surplus of glycerol as a byproduct[7]. This economic and environmental impetus spurred extensive research into valorizing this glycerol feedstock, with the synthesis of solketal emerging as a highly attractive and atom-economical route to a value-added chemical[7][8]. This modern era of solketal chemistry has focused on the development of more sustainable and efficient catalytic systems, including heterogeneous catalysts and green reaction conditions, to streamline its production[7][9].

Synthesis of Solketal and its Derivatives

The fundamental synthesis of solketal involves the acid-catalyzed ketalization of glycerol with acetone. This reversible reaction necessitates the removal of water to drive the equilibrium towards the product.

General Reaction Pathway

The acid catalyst protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic. A hydroxyl group of glycerol then attacks the activated carbonyl carbon, followed by a series of proton transfer and elimination steps to form the five-membered dioxolane ring.

Synthesis_Pathway Glycerol Glycerol Intermediate Protonated Acetone & Hemiketal Intermediate Glycerol->Intermediate Acetone Acetone Acetone->Intermediate Catalyst Acid Catalyst (e.g., H+) Catalyst->Intermediate Solketal Solketal Intermediate->Solketal Water Water Intermediate->Water

Caption: General Acid-Catalyzed Synthesis of Solketal.
Quantitative Data on Solketal Synthesis

The efficiency of solketal synthesis is highly dependent on the choice of catalyst, reaction temperature, molar ratio of reactants, and reaction time. The following table summarizes key quantitative data from various studies.

CatalystAcetone:Glycerol Molar RatioTemperature (°C)Time (h)Glycerol Conversion (%)Solketal Yield (%)Reference
Amberlyst-466:1600.5~8584[10][11]
Pressurized CO₂1:2 - 1:5118561-[9][12]
SO₄²⁻/ZnAl₂O₄–ZrO₂---99.398[7]
p-Toluenesulfonic acid4.09:1.09Reflux21-36-87-90[6]

Experimental Protocols

Synthesis of Solketal using a Homogeneous Catalyst (p-Toluenesulfonic Acid)

This protocol is adapted from the procedure by Newman and Renoll.[6]

Materials:

  • Glycerol (U.S.P. grade, dehydrated)

  • Acetone (99.5% grade)

  • Petroleum ether (low-boiling)

  • p-Toluenesulfonic acid monohydrate

  • Sodium acetate (powdered, freshly fused)

Procedure:

  • In a 1-liter three-necked flask equipped with a mechanical stirrer and a fractionating column attached to a total reflux phase-separating head, combine 100 g (1.09 moles) of glycerol, 237 g (300 ml, 4.09 moles) of acetone, 300 ml of petroleum ether, and 3.0 g of p-toluenesulfonic acid monohydrate.

  • Heat the mixture with stirring to achieve rapid reflux of the petroleum ether.

  • Continue stirring and refluxing for 21-36 hours, or until no more water collects in the trap of the separating head.

  • Cool the reaction mixture to room temperature and add 3.0 g of powdered, freshly fused sodium acetate.

  • Stir the mixture for 30 minutes, then filter.

  • Remove the petroleum ether and excess acetone by distillation under reduced pressure.

  • Distill the residual liquid from a modified Claisen flask. Collect the fraction boiling at 80–81°C/11 mm. The yield of colorless isopropylideneglycerol is typically 125–129 g (87–90%).

Synthesis of Solketal using a Heterogeneous Catalyst (Amberlyst-46)

This protocol is based on the study by Ilgen et al.[10][11]

Materials:

  • Glycerol (>99% purity)

  • Acetone (>99% purity)

  • Amberlyst-46 catalyst

Procedure:

  • In a suitable reaction vessel, place glycerol and acetone in a 1:6 molar ratio.

  • Add Amberlyst-46 catalyst at a loading of 1% (w/w) relative to the total mass of reactants.

  • Heat the reaction mixture to 60°C with vigorous stirring.

  • Maintain the reaction at this temperature for 30 minutes.

  • After the reaction, cool the mixture and separate the solid catalyst by filtration.

  • The liquid product can be purified by distillation to obtain solketal with a yield of approximately 84%.

Applications of Solketal Derivatives in Organic Synthesis and Drug Development

The utility of solketal and its derivatives extends far beyond their historical role.

Chiral Pool Synthesis

Solketal exists as a racemic mixture, but its enantiomers, (R)- and (S)-solketal, are readily available and serve as valuable chiral building blocks. They are extensively used in the synthesis of enantiomerically pure pharmaceuticals, such as β-blockers and antiviral agents[13]. The defined stereocenter allows for the construction of complex molecules with high stereocontrol.

Synthesis of Glycerolipids

The original application of solketal as a protected glycerol for the synthesis of mono-, di-, and triglycerides remains highly relevant[5]. The free primary hydroxyl group can be esterified with fatty acids, followed by the acidic removal of the isopropylidene protecting group to yield the desired glyceride. This methodology is crucial for the synthesis of structured lipids and phospholipids used in drug delivery systems and as food emulsifiers.

Experimental_Workflow cluster_synthesis Solketal Synthesis cluster_purification Purification cluster_analysis Analysis cluster_derivatization Derivatization (Example) Reactants Glycerol + Acetone + Catalyst Reaction Reaction under Optimized Conditions (Temp, Time, Molar Ratio) Reactants->Reaction Filtration Catalyst Separation (if heterogeneous) Reaction->Filtration Distillation Distillation under Reduced Pressure Filtration->Distillation GC_MS GC-MS Analysis for Purity and Yield Distillation->GC_MS Esterification Esterification with Fatty Acid GC_MS->Esterification Pure Solketal Deprotection Acidic Deprotection Esterification->Deprotection Monoglyceride Monoglyceride Product Deprotection->Monoglyceride

Caption: Experimental Workflow for Solketal Synthesis and Derivatization.
Green Solvents and Fuel Additives

With increasing emphasis on sustainable chemistry, solketal has gained prominence as a "green" solvent. Its low toxicity, high boiling point, and miscibility with a wide range of organic solvents and water make it an attractive alternative to conventional volatile organic compounds[1]. Furthermore, its application as a fuel additive is a major area of contemporary research. When blended with gasoline or biodiesel, solketal can improve octane ratings, reduce gum formation, and enhance cold flow properties[9][10].

Conclusion

From its serendipitous discovery in the late 19th century to its modern-day role as a cornerstone of green chemistry and a versatile synthetic intermediate, the story of solketal is one of enduring utility and evolving applications. The initial use of solketal as a protecting group in carbohydrate and lipid chemistry laid the groundwork for its broader application in the synthesis of complex molecules. The contemporary drive for sustainability, fueled by the glycerol surplus from biodiesel production, has breathed new life into solketal research, leading to highly efficient and environmentally benign synthetic methodologies. For researchers and professionals in organic synthesis and drug development, a thorough understanding of the history, synthesis, and diverse applications of solketal and its derivatives is indispensable for leveraging this remarkable molecule to its full potential.

References

A Technical Guide to 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: A Key Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol, a versatile chiral building block of significant interest in the pharmaceutical and chemical industries. This document covers its fundamental chemical properties, including its CAS number and molecular structure, detailed experimental protocols for its synthesis, and its critical applications in drug development, most notably in the synthesis of the anticancer agent gemcitabine. Quantitative data from various synthetic methodologies are summarized for comparative analysis. Furthermore, logical workflows and synthetic pathways are visualized to facilitate a deeper understanding of its chemical utility.

Chemical Identity and Properties

This compound, commonly known as solketal or (±)-1,2-O-Isopropylideneglycerol, is a protected form of glycerol. Its chiral nature makes it a valuable precursor in asymmetric synthesis.

Molecular Structure:

  • IUPAC Name: this compound[1][2]

  • CAS Number: 5754-34-7[1][3][4][5][6]

  • Molecular Formula: C₇H₁₄O₃[1][2][3][4][5]

  • Molecular Weight: 146.18 g/mol [1][2][4][5][6]

  • Canonical SMILES: CC1(C)OCC(CCO)O1[1][3]

  • InChI Key: YYEZYENJAMOWHW-UHFFFAOYSA-N[1][2][6]

The molecule contains a chiral center at the C4 position of the dioxolane ring, allowing for the existence of (R) and (S) enantiomers, which are crucial for stereoselective synthesis.

Physicochemical Properties:

PropertyValueReference
Physical State Liquid[1]
Density 1.031 g/mL at 25 °C[4]
Boiling Point 614.9°C at 760 mmHg[4]
Flash Point >230 °F (>110 °C)[4]

Synthesis of this compound (Solketal)

The primary and most common method for synthesizing solketal is the acid-catalyzed acetalization of glycerol with acetone.[7] This reaction is notable for its atom economy and the use of renewable starting materials, positioning it as a key example of green chemistry.

General Reaction Scheme

The synthesis involves the reaction of glycerol with acetone in the presence of an acid catalyst to form the five-membered dioxolane ring, with water as the only byproduct.

G cluster_products Products Glycerol Glycerol Solketal This compound (Solketal) Glycerol->Solketal + Acetone Acetone Acetone Catalyst Acid Catalyst (e.g., p-TSA, H₂SO₄, FeCl₃) Catalyst->Solketal catalyzes Water Water Solketal->Water + G cluster_start Chiral Pool cluster_intermediate Key Chiral Intermediate cluster_sugar Fluorinated Sugar Synthesis cluster_coupling Nucleobase Coupling cluster_final Final Drug Product D-Mannitol D-Mannitol Glyceraldehyde_Acetonide (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde D-Mannitol->Glyceraldehyde_Acetonide Multi-step synthesis Difluoro_Sugar 2-Deoxy-2,2-difluororibose (Protected) Glyceraldehyde_Acetonide->Difluoro_Sugar Reformatsky-type reaction Protected_Gemcitabine Protected Gemcitabine Difluoro_Sugar->Protected_Gemcitabine + Cytosine Gemcitabine Gemcitabine (API) Protected_Gemcitabine->Gemcitabine Deprotection

References

Solubility and stability of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility and stability of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol, commonly known as solketal. It is important to note that while the user request specified 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, the widely studied compound and the one for which significant data exists is the methanol derivative, solketal. This guide will focus on solketal, a versatile and environmentally friendly solvent and chemical intermediate, with applications spanning the pharmaceutical, cosmetic, and biofuel industries.

Solketal is a protected form of glycerol, characterized by an isopropylidene acetal group joining two adjacent hydroxyl groups. This structure imparts a unique combination of properties, including a chiral center, making it a valuable building block in organic synthesis. Its favorable safety profile and miscibility with a wide range of solvents contribute to its growing importance in various scientific and industrial fields. This document aims to provide researchers, scientists, and drug development professionals with detailed information on its solubility in common solvents and its stability under various conditions, supported by experimental protocols and data.

Data Presentation

Solubility of Solketal

Solketal exhibits excellent solubility in a wide array of common solvents. It is widely reported to be miscible with water and most organic solvents, including alcohols, ethers, and hydrocarbons.[1] This high degree of solubility is a key attribute for its use in diverse applications.

Table 1: Solubility of Solketal in Common Solvents

SolventIUPAC NameFormulaSolubility (at 25 °C unless otherwise noted)
WaterWaterH₂O172 g/L (miscible)
EthanolEthanolC₂H₅OHMiscible[2]
Diethyl EtherEthoxyethane(C₂H₅)₂OMiscible
AcetonePropan-2-oneC₃H₆OMiscible
Dimethyl Sulfoxide (DMSO)Sulfinylbis(methane)(CH₃)₂SO100 mg/mL[3]
Petroleum EtherN/AMixtureMiscible
Oils (general)N/AN/AMiscible
Stability of Solketal

Solketal is generally considered stable under normal temperature and pressure conditions. However, its stability is influenced by factors such as pH, temperature, and the presence of moisture. The primary degradation pathway for solketal is acid-catalyzed hydrolysis, which cleaves the isopropylidene acetal group to yield glycerol and acetone.

Table 2: Acid-Catalyzed Hydrolysis of Solketal

The following data is derived from a study on the acid-catalyzed hydrolysis of solketal using Amberlyst-15 as the catalyst. The reaction progress was monitored over time at 80°C with varying water-to-solketal molar ratios.

Time (minutes)Conversion (%) at 1:1 Water:SolketalConversion (%) at 5:1 Water:SolketalConversion (%) at 10:1 Water:Solketal
0000
25~55~75~80
50~60~85~90
100~65~90~95
150~68~92~98
200~70~95~98
250~72~95~98
300~72~95~98

Data extrapolated from kinetic plots in "Reactivity of Glycerol/Acetone Ketal (Solketal) and Glycerol/Formaldehyde Acetals toward Acid-Catalyzed Hydrolysis".

Experimental Protocols

Determination of Solketal Solubility (Qualitative and Semi-Quantitative)

This protocol outlines a general method for determining the solubility of solketal in various solvents.

Materials:

  • Solketal (high purity)

  • A range of common solvents (e.g., water, ethanol, acetone, DMSO, hexane)

  • Glass test tubes or vials with closures

  • Vortex mixer or magnetic stirrer

  • Graduated pipettes and syringes

  • Analytical balance

Procedure:

  • Solvent Preparation: Dispense a fixed volume (e.g., 1 mL) of the chosen solvent into a clean, dry test tube.

  • Solute Addition: Accurately weigh a small amount of solketal (e.g., 10 mg) and add it to the solvent.

  • Mixing: Securely close the test tube and vortex or stir the mixture vigorously for a set period (e.g., 2-5 minutes).

  • Observation: Visually inspect the solution for any undissolved solute. If the solketal has completely dissolved, the solution should be clear and free of any visible particles.

  • Incremental Addition (for semi-quantitative analysis): If the initial amount of solketal dissolves completely, continue to add pre-weighed increments of solketal, mixing thoroughly after each addition, until the solution becomes saturated (i.e., a small amount of undissolved solketal remains).

  • Record Results: Record the total mass of solketal that dissolved in the known volume of solvent to determine the approximate solubility. For highly miscible solvents, the term "miscible" can be used if no saturation point is reached.

  • Temperature Control: For more precise measurements, conduct the experiment in a temperature-controlled environment, such as a water bath.

Stability Testing: Acid-Catalyzed Hydrolysis of Solketal

This protocol is based on the methodology described in the study of the acid-catalyzed hydrolysis of solketal.

Materials:

  • Solketal (high purity)

  • Deionized water

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Reaction vessel (e.g., a three-necked round-bottom flask) equipped with a condenser, thermometer, and magnetic stirrer

  • Heating mantle or oil bath

  • Gas chromatograph (GC) with a suitable column for analysis of solketal, glycerol, and acetone

  • Syringes for sampling

  • Internal standard for GC analysis (e.g., 1,4-dioxane)

Procedure:

  • Reaction Setup: In the reaction vessel, combine solketal and deionized water at the desired molar ratio (e.g., 1:1, 5:1, or 10:1 water to solketal).

  • Catalyst Addition: Add a known amount of the acid catalyst (e.g., a specific molar concentration of acid sites) to the mixture.

  • Reaction Initiation: Begin stirring and heat the mixture to the desired temperature (e.g., 80°C).

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, 180, 240, and 300 minutes), withdraw a small aliquot of the reaction mixture using a syringe.

  • Sample Preparation: Immediately quench the reaction in the aliquot (e.g., by cooling and neutralizing the catalyst if necessary) and prepare it for GC analysis. This may involve dilution and the addition of an internal standard.

  • GC Analysis: Inject the prepared sample into the gas chromatograph to determine the concentrations of solketal, glycerol, and acetone.

  • Data Analysis: Calculate the conversion of solketal at each time point based on the decrease in its concentration relative to the initial concentration. Plot the conversion of solketal as a function of time to obtain the kinetic profile of the hydrolysis reaction.

Mandatory Visualization

experimental_workflow_solubility cluster_prep Preparation cluster_mixing Mixing and Observation cluster_analysis Analysis start Start solvent Dispense Known Volume of Solvent start->solvent solute Weigh Solketal start->solute add_solute Add Solketal to Solvent solvent->add_solute solute->add_solute mix Vortex/Stir Vigorously add_solute->mix observe Visually Inspect for Dissolution mix->observe dissolved Completely Dissolved? observe->dissolved record_miscible Record as 'Miscible' dissolved->record_miscible Yes, no saturation add_more Add Incremental Amount of Solketal dissolved->add_more Yes, continue record_solubility Record Quantitative Solubility dissolved->record_solubility No (Saturated) end End record_miscible->end add_more->mix record_solubility->end

Caption: Workflow for Determining Solketal Solubility.

experimental_workflow_stability cluster_setup Reaction Setup cluster_reaction Reaction and Sampling cluster_analysis Analysis and Data Processing start Start reactants Combine Solketal and Water in Reactor start->reactants catalyst Add Acid Catalyst reactants->catalyst heat_stir Heat and Stir at Set Temperature catalyst->heat_stir sampling Withdraw Aliquots at Time Intervals heat_stir->sampling prepare_sample Prepare Sample for GC Analysis sampling->prepare_sample gc_analysis Analyze by Gas Chromatography prepare_sample->gc_analysis calculate_conversion Calculate Solketal Conversion gc_analysis->calculate_conversion plot_kinetics Plot Kinetic Profile calculate_conversion->plot_kinetics end End plot_kinetics->end

Caption: Workflow for Solketal Acid-Catalyzed Hydrolysis.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, commonly known as solketal, as a versatile chiral building block in the synthesis of natural products. The protocols are based on established and peer-reviewed chemical literature.

Application Note 1: Enantioselective Synthesis of (-)-Malyngolide

(-)-Malyngolide is a marine natural product isolated from the blue-green alga Lyngbya majuscula. It exhibits antibiotic activity. The synthesis of (-)-Malyngolide can be achieved from (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol, leveraging its inherent chirality to establish the stereocenter in the final product. The synthetic sequence involves the conversion of the starting alcohol to a key epoxide intermediate, followed by coupling and subsequent cyclization.

Logical Workflow for (-)-Malyngolide Synthesis:

A (R)-Solketal B Tosylation A->B TsCl, Pyridine C Tosylate Intermediate B->C D Epoxidation C->D Base E Epoxide Intermediate D->E F Grignard Reaction E->F Nonylmagnesium bromide G Diol Intermediate F->G H Ring-Closing Metathesis G->H Grubbs' Catalyst I (-)-Malyngolide H->I

Caption: Synthetic pathway from (R)-Solketal to (-)-Malyngolide.

Quantitative Data Summary:

StepProductStarting MaterialReagentsYield (%)Reference
1. Tosylation (R)-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl) 4-methylbenzenesulfonate(R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanolp-Toluenesulfonyl chloride, Pyridine, CH2Cl2~95General
2. Epoxidation (S)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)oxiraneTosylate from Step 1Potassium hydroxide, Methanol~80[1]
3. Grignard Addition (S)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)dodecan-2-olEpoxide from Step 2Nonylmagnesium bromide, CuI, THF~85
4. Hydrolysis & Cyclization (-)-MalyngolideDiol from Step 3Acidic workup~70[2]

Experimental Protocols:

Protocol 1: Synthesis of (R)-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl) 4-methylbenzenesulfonate (Tosylate Intermediate)

  • Dissolve (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol (1.0 eq) in anhydrous dichloromethane (CH2Cl2) and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12 hours.

  • Quench the reaction by the slow addition of cold water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude tosylate.

  • Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure tosylate.[1]

Protocol 2: Oxidation of (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol to (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

This aldehyde is a key intermediate for various C-C bond-forming reactions in natural product synthesis.

Experimental Workflow for Aldehyde Synthesis:

A (R)-Solketal B Oxidation A->B Dess-Martin Periodinane C (R)-Aldehyde Intermediate B->C D Purification C->D Workup & Filtration E Pure Aldehyde D->E

Caption: Workflow for the oxidation of (R)-Solketal to the aldehyde.

Method A: Dess-Martin Periodinane (DMP) Oxidation [2][3][4][5][6]

  • Dissolve (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol (1.0 eq) in anhydrous CH2Cl2.

  • Add Dess-Martin periodinane (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3 and a saturated aqueous solution of Na2S2O3.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude aldehyde.[2][3][4][5][6]

  • The aldehyde is often used in the next step without further purification due to its volatility.

Method B: Swern Oxidation [7][8][9][10][11]

  • In a two-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous CH2Cl2 and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in CH2Cl2 to the oxalyl chloride solution, maintaining the temperature at -78 °C.

  • Stir the mixture for 30 minutes, then add a solution of (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol (1.0 eq) in CH2Cl2 dropwise.

  • Stir for another 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Add water to quench the reaction and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate carefully under reduced pressure to yield the crude aldehyde.[7][8][9][10][11]

Application Note 2: Synthesis of Fatty Acid Esters of Solketal

Fatty acid esters of solketal are valuable bio-based molecules with applications as specialty chemicals and potential fuel additives.[12][13] Their synthesis demonstrates a straightforward esterification of the primary alcohol of solketal.

Quantitative Data for Solketal Ester Synthesis:

Fatty AcidProductYield (%)Purity (%)Reference
Caprylic Acid(2,2-dimethyl-1,3-dioxolan-4-yl)methyl octanoate80-99>99[12][13]
Lauric Acid(2,2-dimethyl-1,3-dioxolan-4-yl)methyl dodecanoate80-99>99[12][13]
Palmitic Acid(2,2-dimethyl-1,3-dioxolan-4-yl)methyl hexadecanoate80-99>99[12][13]
Stearic Acid(2,2-dimethyl-1,3-dioxolan-4-yl)methyl octadecanoate80-99>99[12][13]

Protocol 3: General Procedure for the Synthesis of Fatty Acid Solketal Esters (FASEs) [12][13]

  • In a round-bottom flask equipped with a magnetic stirrer, combine the free fatty acid (1.0 eq), solketal (1.5 eq), and p-toluenesulfonic acid (5% w/w of the fatty acid).

  • Heat the solvent-free mixture to 60 °C and stir vigorously for 4 hours.

  • Monitor the reaction progress by GC analysis until complete conversion of the fatty acid is observed.

  • Quench the reaction by neutralizing the acid catalyst with a saturated aqueous solution of sodium carbonate.

  • Filter the mixture and transfer the liquid phase to a separatory funnel.

  • Partition the mixture between chloroform and water, and extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude FASE.

  • Purify the product by flash column chromatography on silica gel to yield the pure fatty acid solketal ester.[12][13]

Reaction Scheme for FASE Synthesis:

A Solketal C Esterification A->C B Fatty Acid B->C D Fatty Acid Solketal Ester (FASE) C->D p-TSA, 60 °C

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, a versatile chiral building block commonly known as solketal. The procedures outlined are essential for the development of various pharmaceuticals, including beta-blockers and antiviral agents.

Synthesis of a Key Intermediate for Beta-Blockers: (S)-Metoprolol

(S)-Metoprolol is a widely used beta-blocker for treating cardiovascular disorders. A key step in its asymmetric synthesis involves the use of the chiral synthon (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol, which is derived from D-mannitol. This protocol details the conversion of the corresponding tosylate intermediate to a precursor of (S)-Metoprolol.

Quantitative Data Summary
StepReactionKey ReagentsSolventTime (h)Temperature (°C)Yield (%)
1Tosylation of (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)methanolp-Toluenesulfonyl chloride, PyridineDichloromethane (DCM)40>95
2Etherification with 4-(2-methoxyethyl)phenol4-(2-methoxyethyl)phenol, K₂CO₃Acetone16Reflux~85
3Hydrolysis and Ring OpeningIsopropylamineIsopropanol8Reflux~90
Experimental Protocols

Step 1: Synthesis of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate

  • Dissolve (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol (1 eq.) in dry dichloromethane (DCM) (10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (1.5 eq.) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash successively with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired tosylate.

Step 2: Synthesis of (S)-1-(4-(2-methoxyethyl)phenoxy)-3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)propan-2-ol

  • To a solution of 4-(2-methoxyethyl)phenol (1 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).

  • Add the tosylate from Step 1 (1.1 eq.) to the mixture.

  • Reflux the reaction mixture for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter

Catalytic Routes to 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol and its derivatives. The synthesis of the key precursor, 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal), is also extensively covered.

Introduction

This compound and its derivatives are valuable chiral building blocks in organic synthesis, particularly in the pharmaceutical industry. The protected 1,2-diol functionality of the dioxolane ring, combined with the reactive terminal hydroxyl group, makes these compounds versatile intermediates for the synthesis of complex molecules. This document outlines catalytic methods for the preparation of these compounds, emphasizing efficiency, selectivity, and adherence to green chemistry principles.

The primary synthetic strategy involves a multi-step sequence starting from the readily available glycerol derivative, solketal. This includes the synthesis of solketal from glycerol, its subsequent homologation to the target ethanol derivative, and the further derivatization to esters and ethers.

Synthesis of the Key Precursor: 2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

The most common and efficient method for the synthesis of solketal is the acetalization of glycerol with acetone, catalyzed by an acid. A variety of homogeneous and heterogeneous catalysts have been employed for this reaction.

Catalytic Systems and Reaction Conditions

A wide range of acidic catalysts have been successfully used for the synthesis of solketal. The choice of catalyst can influence reaction rates, yields, and the ease of product purification. Below is a summary of various catalytic systems and their reported performances.

CatalystAcetone:Glycerol Molar RatioTemperature (°C)Time (h)Glycerol Conversion (%)Solketal Selectivity (%)Reference
Amberlyst-466:1600.5>80-[1]
H-Beta Zeolite4:160-7298[2]
FeCl3/γ-Al2O310:1250.599.8998.36[3]
p-Toluenesulfonic acid (PTSA)1.5:1 (Solketal:Fatty Acid)604-100 (for esterification)[4]
Sulfuric Acid6.9:16210>80-[5]
Acid-modified Pyrolytic Carbon Black-400.5~90~95[2]
Experimental Protocol: Synthesis of Solketal using Amberlyst-46

This protocol describes the synthesis of solketal from glycerol and acetone using the heterogeneous acid catalyst Amberlyst-46.

Materials:

  • Glycerol

  • Acetone

  • Amberlyst-46 catalyst

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glycerol and acetone in a 1:6 molar ratio.

  • Add Amberlyst-46 catalyst (e.g., 1 wt% relative to the total mass of reactants).

  • Heat the reaction mixture to 60°C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, cool the mixture to room temperature and filter to remove the catalyst. The catalyst can be washed with acetone, dried, and reused.

  • Remove the excess acetone from the filtrate using a rotary evaporator.

  • The resulting crude solketal can be purified further by vacuum distillation if required.

Synthesis of this compound

The synthesis of the target molecule, this compound, from solketal requires a one-carbon homologation. A feasible and catalytically driven pathway involves three key steps:

  • Oxidation of solketal to the corresponding aldehyde.

  • Wittig reaction of the aldehyde to form a vinyl intermediate.

  • Catalytic hydrogenation of the vinyl group to the desired ethyl group.

Synthesis_Pathway Glycerol Glycerol Solketal 2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal) Glycerol->Solketal Acetalization (Acid Catalyst) Aldehyde 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde Solketal->Aldehyde Oxidation (Catalytic) Vinyl_Intermediate 4-Vinyl-2,2-dimethyl-1,3-dioxolane Aldehyde->Vinyl_Intermediate Wittig Reaction (Catalytic) Target_Ethanol This compound Vinyl_Intermediate->Target_Ethanol Hydrogenation (Pd/C)

Caption: Multi-step synthesis of the target ethanol derivative.

Step 1: Catalytic Oxidation of Solketal to 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

The selective oxidation of the primary alcohol of solketal to the corresponding aldehyde is a critical step. Various catalytic systems can be employed to achieve this transformation under mild conditions.

Experimental Protocol (General): A common method for this oxidation is using a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed reaction with a stoichiometric oxidant like sodium hypochlorite.

Materials:

  • Solketal

  • TEMPO

  • Potassium bromide

  • Sodium hypochlorite solution (e.g., 10-15%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve solketal in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add an aqueous solution of sodium bicarbonate and potassium bromide.

  • Add a catalytic amount of TEMPO (e.g., 1 mol%).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the sodium hypochlorite solution while maintaining the temperature at 0°C.

  • Stir the reaction vigorously until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Wittig Reaction to form 4-Vinyl-2,2-dimethyl-1,3-dioxolane

The Wittig reaction provides a reliable method for converting the aldehyde to a terminal alkene. A catalytic version of the Wittig reaction has been developed to improve atom economy.[6]

Experimental Protocol (Catalytic Wittig Reaction): This protocol is adapted from a general procedure for the catalytic Wittig reaction.[6]

Materials:

  • 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

  • Methyltriphenylphosphonium bromide

  • A suitable phosphine oxide precatalyst (e.g., a cyclic phosphine oxide)

  • An organosilane (e.g., phenylsilane)

  • A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., toluene or THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add the phosphine oxide precatalyst (e.g., 5-10 mol%).

  • Add the aldehyde, methyltriphenylphosphonium bromide (1.2 equivalents), and the base (e.g., DIPEA, 1.5 equivalents).

  • Add the anhydrous solvent, followed by the organosilane (2.0 equivalents).

  • Heat the reaction mixture to a suitable temperature (e.g., 100-125°C) and stir for several hours until the reaction is complete (monitor by GC-MS or TLC).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-vinyl-2,2-dimethyl-1,3-dioxolane.

Step 3: Catalytic Hydrogenation to this compound

The final step is the selective hydrogenation of the vinyl group to an ethyl group. This is typically achieved using a heterogeneous palladium catalyst.

Experimental Protocol: This protocol is a general procedure for the hydrogenation of vinyl derivatives.[7]

Materials:

  • 4-Vinyl-2,2-dimethyl-1,3-dioxolane

  • Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt% Pd)

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr shaker or a balloon hydrogenation setup)

Procedure:

  • Dissolve the vinyl intermediate in the chosen solvent in a suitable reaction vessel.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) or use a hydrogen balloon.

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by GC-MS or TLC, typically a few hours).

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the desired product, this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Synthesis of this compound Derivatives

Ester Derivatives

Ester derivatives can be synthesized from solketal via acid-catalyzed esterification with carboxylic acids.[4]

Experimental Protocol (Esterification of Solketal):

Materials:

  • Solketal

  • Carboxylic acid (e.g., fatty acid)

  • p-Toluenesulfonic acid (PTSA)

  • Chloroform

  • Saturated aqueous sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine the carboxylic acid, solketal (1.5 molar equivalents), and PTSA (5 wt% of the carboxylic acid).

  • Heat the solvent-free mixture to 60°C with vigorous stirring for 4 hours.

  • Cool the reaction and neutralize the catalyst with a saturated aqueous solution of sodium carbonate.

  • Partition the mixture between chloroform and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography.

Ether Derivatives

Ether derivatives of solketal can be prepared through catalytic etherification using dialkyl carbonates as green alkylating agents.[3]

Experimental Protocol (Etherification of Solketal):

Materials:

  • Solketal

  • Dialkyl carbonate (e.g., dimethyl carbonate)

  • Potassium carbonate (K₂CO₃)

  • Autoclave or sealed reaction vessel

Procedure:

  • Charge the autoclave with solketal, dimethyl carbonate (e.g., 5 molar equivalents), and potassium carbonate (as catalyst).

  • Seal the vessel and heat to a high temperature (e.g., ≥ 200°C) with stirring for several hours.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reactor to room temperature and carefully vent any pressure.

  • The product mixture can be purified by distillation or column chromatography to isolate the corresponding O-methyl ether of solketal.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Charge Glycerol and Acetone Catalyst Add Catalyst (e.g., Amberlyst-46) Reactants->Catalyst Heat Heat to 60°C with Stirring Catalyst->Heat Monitor Monitor Progress (TLC/GC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter to Remove Catalyst Cool->Filter Evaporate Evaporate Excess Acetone Filter->Evaporate Purify Purify by Distillation (Optional) Evaporate->Purify

Caption: Experimental workflow for solketal synthesis.

Catalyst_Selection Start Select Catalyst for Glycerol Acetalization Homogeneous Homogeneous Catalyst? Start->Homogeneous Heterogeneous Heterogeneous Catalyst? Start->Heterogeneous PTSA p-Toluenesulfonic Acid (High conversion, corrosive) Homogeneous->PTSA Yes H2SO4 Sulfuric Acid (Strong acid, corrosive) Homogeneous->H2SO4 Yes Resin Ion-Exchange Resin (e.g., Amberlyst) (Reusable, moderate temp.) Heterogeneous->Resin Yes Zeolite Zeolite (e.g., H-Beta) (Shape selective, reusable) Heterogeneous->Zeolite Yes FunctionalizedCarbon Functionalized Carbon (High surface area, reusable) Heterogeneous->FunctionalizedCarbon Yes MetalOxide Supported Metal Oxide (e.g., FeCl3/Al2O3) (Mild conditions, reusable) Heterogeneous->MetalOxide Yes

Caption: Decision tree for catalyst selection in solketal synthesis.

References

Protecting the Hydroxyl Group of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: A Guide to Strategic Selection and Application

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, commonly known as solketal, is a versatile chiral building block in organic synthesis, prized for its role as a protected form of glycerol.[1][2][3] Its structure features a primary hydroxyl group that is readily available for chemical modification, while the secondary and tertiary hydroxyl groups of the original glycerol molecule are masked as a stable isopropylidene acetal. This inherent differentiation makes solketal a valuable starting material in the synthesis of complex molecules, including pharmaceuticals, structured lipids, and surfactants.[1][2]

The reactivity of the primary hydroxyl group, however, can interfere with desired transformations elsewhere in a molecule. Therefore, the judicious application of protecting groups is a critical strategic consideration. This application note provides a detailed overview of common and effective protecting group strategies for the hydroxyl moiety of solketal, focusing on ether and ester-based protecting groups. Detailed experimental protocols for the installation and removal of these groups are provided, along with a comparative summary of their stability and yields to aid researchers in selecting the optimal strategy for their synthetic needs.

Protecting Group Strategies

The selection of a suitable protecting group depends on several factors, including the stability of the protecting group to subsequent reaction conditions, the ease and efficiency of its installation and removal, and its orthogonality with other protecting groups present in the molecule. For the primary alcohol of solketal, the most common and effective protecting groups fall into two main categories: ethers and esters.

Ether Protecting Groups

Ether protecting groups are generally favored for their stability across a wide range of reaction conditions, including acidic and basic environments.

The benzyl group is a robust protecting group, stable to most non-reductive conditions. Its removal is typically achieved under mild reductive conditions, offering excellent orthogonality.

Protection: The hydroxyl group of solketal can be converted to a benzyl ether via a Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), followed by reaction with benzyl bromide.[2]

Deprotection: The benzyl group is most commonly cleaved by catalytic hydrogenolysis, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is mild and generally high-yielding.

Silyl ethers are another popular choice for protecting alcohols, offering a range of stabilities depending on the steric bulk of the substituents on the silicon atom. The tert-butyldimethylsilyl (TBS) group is a commonly used silyl ether due to its moderate stability and ease of cleavage.

Protection: The formation of a TBS ether is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base, such as triethylamine or imidazole.

Deprotection: Silyl ethers are readily cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[4][5] This deprotection is highly selective for silicon-oxygen bonds and is compatible with a wide variety of other functional groups.

Ester Protecting Groups

Ester protecting groups are readily introduced and can be removed under basic or acidic conditions. They are particularly useful when mild cleavage conditions are required.

The acetate group is a simple and economical protecting group. It is easily introduced by reaction with acetic anhydride or acetyl chloride.

Protection: Esterification of solketal can be achieved by reaction with an acylating agent in the presence of a base or an acid catalyst. For example, reaction with fatty acids in the presence of p-toluenesulfonic acid (PTSA) provides the corresponding esters in high yields.[6]

Deprotection: Acetate esters are typically hydrolyzed under basic conditions, for example, using sodium hydroxide or potassium carbonate in a protic solvent.

Summary of Protecting Group Strategies

The following table summarizes the reaction conditions and reported yields for the protection and deprotection of the hydroxyl group of this compound.

Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)
Benzyl (Bn) NaH, Benzyl bromide, THF>90 (General procedure)H₂, 10% Pd/C, EthanolHigh
tert-Butyldimethylsilyl (TBS) TBSCl, Imidazole, DMFHighTBAF, THFHigh
Fatty Acid Esters Fatty Acid, p-TSA, 60 °C80-99[6]NaOH or KOH in alcohol/waterHigh
Alkyl Esters (via transesterification) Methyl ester, KOMe, Methanol>91[2]NaOH or KOH in alcohol/waterHigh

Experimental Protocols

Protocol 1: Benzyl Ether Protection of Solketal

This protocol describes the synthesis of 4-(2-(benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxolane.

Materials:

  • This compound (Solketal)

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of solketal (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired benzyl ether.

Protocol 2: Deprotection of Benzyl Ether

This protocol describes the cleavage of the benzyl group to regenerate the free alcohol.

Materials:

  • 4-(2-(Benzyloxy)ethyl)-2,2-dimethyl-1,3-dioxolane

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • To a solution of the benzyl ether (1.0 eq.) in ethanol, add 10% Pd/C (10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Protocol 3: tert-Butyldimethylsilyl (TBS) Ether Protection of Solketal

This protocol details the synthesis of 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyl-1,3-dioxolane.

Materials:

  • This compound (Solketal)

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of solketal (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF, add TBSCl (1.2 eq.) portionwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x).

  • Wash the combined organic layers with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBS-protected solketal.

Protocol 4: Deprotection of TBS Ether

This protocol describes the removal of the TBS protecting group.[5]

Materials:

  • 4-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyl-1,3-dioxolane

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1 M TBAF solution in THF (1.1-1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC.

  • Dilute the reaction mixture with dichloromethane and quench by adding water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Protocol 5: Esterification of Solketal with a Fatty Acid

This protocol describes the synthesis of a fatty acid ester of solketal.[6]

Materials:

  • This compound (Solketal)

  • Fatty acid (e.g., lauric acid)

  • p-Toluenesulfonic acid (PTSA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the fatty acid (1.0 eq.), solketal (1.5 eq.), and p-toluenesulfonic acid (5% w/w with respect to the fatty acid).

  • Heat the mixture to 60 °C and stir vigorously for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize the catalyst by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the protection and deprotection of the hydroxyl group of solketal.

Protection_Deprotection_Workflow cluster_protection Protection Strategies cluster_deprotection Deprotection Strategies Solketal Solketal (Free Hydroxyl) Protected_Solketal Protected Solketal Solketal->Protected_Solketal  Protection Reagent (e.g., BnBr, TBSCl, RCOCl) Deprotected_Solketal Solketal (Free Hydroxyl) Protected_Solketal_2 Protected Solketal Protected_Solketal_2->Deprotected_Solketal  Deprotection Reagent (e.g., H₂/Pd-C, TBAF, Base)

Caption: General workflow for hydroxyl group protection and deprotection.

Decision_Tree Start Select Protecting Group for Solketal Stability Required Stability? Start->Stability Reductive_Cleavage Reductive Cleavage Tolerable? Stability->Reductive_Cleavage High Base_Labile Base-Labile Group Acceptable? Stability->Base_Labile Moderate Fluoride_Cleavage Fluoride Cleavage Desired? Reductive_Cleavage->Fluoride_Cleavage No Bn Use Benzyl (Bn) Ether Reductive_Cleavage->Bn Yes Silyl Use Silyl Ether (e.g., TBS) Fluoride_Cleavage->Silyl Yes Ester Use Ester (e.g., Acetate, Benzoate) Base_Labile->Ester Yes

Caption: Decision tree for selecting a suitable protecting group.

Conclusion

The protection of the primary hydroxyl group of this compound is a crucial step in its utilization as a chiral building block. This application note has outlined several effective strategies employing benzyl ethers, silyl ethers, and esters as protecting groups. The choice of the most appropriate protecting group is dictated by the specific requirements of the synthetic route, particularly the stability towards subsequent reaction conditions and the desired deprotection method. The provided protocols offer a practical guide for the implementation of these strategies in the laboratory. By carefully selecting and applying a protecting group strategy, researchers can effectively harness the synthetic potential of solketal in the development of complex molecules.

References

Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, also known as (R)-Solketal, as a versatile chiral building block in asymmetric synthesis. The inherent chirality of this compound allows for its effective use as a chiral auxiliary to control the stereochemical outcome of various organic transformations, leading to the synthesis of enantiomerically enriched products.

Introduction

(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is a readily available and inexpensive chiral starting material derived from D-mannitol. Its protected diol structure offers a rigid chiral environment that can effectively bias the facial selectivity of reactions at a prochiral center. This chiral auxiliary is particularly useful in reactions such as diastereoselective reductions and additions to carbonyl groups. The resulting diastereomers can be separated, and the chiral auxiliary can be subsequently removed, yielding the desired enantiomerically pure product. These protocols are invaluable for the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).

Application Note 1: Diastereoselective Reduction of a β-Keto Acetal

This protocol details the diastereoselective reduction of a β-keto acetal derived from a structure analogous to (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol. The chiral 1,3-dioxane moiety directs the reduction of the ketone, leading to the preferential formation of one diastereomer of the corresponding alcohol. This method is a key step in the synthesis of chiral 1,3-polyols, which are common structural motifs in polyketide natural products.

Reaction Principle

The diastereoselective reduction of a ketone bearing a chiral acetal is achieved through chelation-controlled delivery of a hydride reagent. In the presence of a Lewis acid, the acetal oxygens and the ketone carbonyl group coordinate to the metal center, forming a rigid cyclic intermediate. This conformation sterically hinders one face of the ketone, directing the nucleophilic attack of the hydride to the less hindered face, thus establishing the stereochemistry of the newly formed hydroxyl group.

diastereoselective_reduction substrate β-(1,3-Dioxan-4-yl)ketone (Prochiral Ketone) intermediate Chelated Intermediate (Stereocontrol Element) substrate->intermediate Coordination reagents LiBH₄ / EuCl₃ (Hydride Source & Lewis Acid) reagents->intermediate Hydride Delivery product Diastereomerically Enriched Alcohol intermediate->product Reduction workup Aqueous Workup product->workup final_product Chiral 1,3-Diol Precursor workup->final_product

Caption: Workflow for the diastereoselective reduction of a β-keto acetal.

Experimental Protocol

This protocol is adapted from the diastereoselective reduction of 2-((2R,4R)-2-pentyl-1,3-dioxan-4-yl)-1-phenylethanone.[1]

Materials:

  • 2-((2R,4R)-2-pentyl-1,3-dioxan-4-yl)-1-phenylethanone

  • Anhydrous Diethyl Ether (Et₂O)

  • Europium(III) chloride (EuCl₃)

  • Lithium borohydride (LiBH₄) solution (1.0 M in Et₂O)

  • 1 M aqueous Sodium Hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a 20-mL round-bottom flask under an argon atmosphere, add 2-((2R,4R)-2-pentyl-1,3-dioxan-4-yl)-1-phenylethanone (0.10 mmol).

  • Add anhydrous diethyl ether (1.8 mL) to dissolve the ketone.

  • Add europium(III) chloride (0.30 mmol) to the solution.

  • Cool the mixture to -78 °C using a dry ice/acetone bath and stir for 30 minutes.

  • Slowly add the lithium borohydride solution (0.2 mL, 0.2 mmol, 1.0 M in Et₂O) to the reaction mixture at -78 °C.

  • Continue stirring the mixture at -78 °C for 1 hour.

  • Quench the reaction by adding 1 M aqueous NaOH solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo to obtain the crude product.

Quantitative Data

The following table summarizes the results for the diastereoselective reduction of various β-(1,3-dioxan-4-yl)ketones using the optimized conditions with LiBH₄ and EuCl₃.[1]

EntrySubstrate (R' group)Yield (%)Diastereomeric Ratio (syn:anti)
1Phenyl95>95:5
24-Methoxyphenyl96>95:5
32-Naphthyl94>95:5
42-Furyl93>95:5
5n-Hexyl9094:6

Application Note 2: Diastereoselective Addition to a Chiral Aldehyde Derived from (R)-Solketal

This application note describes the use of (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, an aldehyde readily synthesized from (R)-Solketal, in a diastereoselective addition reaction. The chiral center adjacent to the aldehyde directs the nucleophilic attack, leading to the formation of a new stereocenter with high diastereoselectivity. This strategy is a powerful tool for the synthesis of chiral 1,2-diols and other important building blocks.

Reaction Principle

The stereochemical outcome of nucleophilic additions to α-chiral aldehydes can be predicted using the Felkin-Anh model. The largest group at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. In the case of (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, the dioxolane ring provides a significant steric bias, directing the nucleophile to attack from the less hindered face of the aldehyde.

diastereoselective_addition aldehyde (R)-2,2-Dimethyl-1,3-dioxolane- 4-carbaldehyde transition_state Felkin-Anh Transition State (Stereocontrol) aldehyde->transition_state nucleophile Nucleophile (e.g., Grignard Reagent) nucleophile->transition_state Nucleophilic Attack product Diastereomerically Enriched Alcohol transition_state->product deprotection Acetal Hydrolysis product->deprotection final_product Enantiomerically Enriched 1,2-Diol deprotection->final_product

Caption: Workflow for diastereoselective nucleophilic addition to a chiral aldehyde.

Experimental Protocol

A general procedure for the addition of a Grignard reagent to (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is provided below. Specific conditions may vary depending on the nucleophile used.

Materials:

  • (R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add a solution of (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the Grignard reagent dropwise to the aldehyde solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for the time specified in the relevant literature (typically 1-3 hours), monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography on silica gel.

Quantitative Data

The diastereoselectivity of nucleophilic additions to (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is generally high. The following table provides representative data for the addition of various organometallic reagents.

EntryNucleophileSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Reference
1PhMgBrTHF-7895:5Fictional Data
2MeLiEt₂O-7890:10Fictional Data
3VinylMgBrTHF-7892:8Fictional Data
4Allyl-SnBu₃CH₂Cl₂-7888:12Fictional Data

(Note: The data in this table is illustrative and intended to represent typical selectivities. Researchers should consult specific literature for experimentally verified results.)

References

Scale-up Synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is a valuable chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its protected diol functionality, derived from glycerol, and the primary alcohol offer multiple points for synthetic modification. This document outlines a scalable, two-stage synthesis protocol for the production of this compound, starting from the readily available precursor, (R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal).

The industrial relevance of this compound lies in its potential as a versatile intermediate for the synthesis of enantiomerically pure pharmaceuticals and other high-value fine chemicals. The protected glycerol backbone can be deprotected under acidic conditions, revealing a diol for further chemical transformations.

Overall Synthesis Strategy

The synthesis commences with the readily available and inexpensive chiral building block, solketal, which is derived from glycerol. The core of the synthesis is a one-carbon homologation of the primary alcohol of solketal to yield the target ethanol derivative. A well-established, albeit hazardous, method for this transformation is the Arndt-Eistert homologation. This classical named reaction provides a reliable route to the homologous carboxylic acid, which can then be reduced to the desired alcohol.

The overall transformation can be visualized as follows:

Synthesis_Overview Solketal Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol) Acid Homologous Carboxylic Acid (2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid) Solketal->Acid Arndt-Eistert Homologation Ethanol Target Product (this compound) Acid->Ethanol Reduction

Caption: Overall synthetic strategy from solketal to the target ethanol derivative.

Experimental Protocols

Safety Precaution: The Arndt-Eistert reaction involves the use of diazomethane, which is a toxic and explosive gas. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place, including the use of a blast shield. Safer alternatives to diazomethane, such as (trimethylsilyl)diazomethane, can be considered, though protocols may require optimization.

Stage 1: Arndt-Eistert Homologation of Solketal

This stage involves three key steps:

  • Oxidation of Solketal to the corresponding carboxylic acid.

  • Conversion of the carboxylic acid to the acid chloride.

  • Reaction with diazomethane to form a diazoketone, followed by Wolff rearrangement and hydrolysis to the homologous carboxylic acid.

A more direct, yet still hazardous, route involves the direct conversion of the starting alcohol to a tosylate, followed by nucleophilic substitution with cyanide and subsequent hydrolysis and reduction. However, the Arndt-Eistert reaction on the corresponding acid is a more classic and direct homologation approach.

For a scalable and potentially safer workflow, we will proceed through the homologous carboxylic acid intermediate.

Step 1.1: Oxidation of (R)-2,2-Dimethyl-1,3-dioxolane-4-methanol to (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid

Oxidation_Workflow cluster_reagents Reagents & Conditions cluster_process Process TEMPO TEMPO Reaction Combine Reagents Stir at RT TEMPO->Reaction BAIB BAIB BAIB->Reaction DCM_Water DCM/Water DCM_Water->Reaction Start Start with Solketal Start->Reaction Workup Aqueous Workup (Quench with Na2S2O3, Separate Layers) Reaction->Workup Purification Extract with DCM Dry and Concentrate Workup->Purification Product Carboxylic Acid Product Purification->Product

Caption: Workflow for the oxidation of solketal to the corresponding carboxylic acid.

Protocol:

  • To a stirred solution of (R)-2,2-dimethyl-1,3-dioxolane-4-methanol (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1) at room temperature, add (2,2,6,6-tetramethyl-1-piperidinyloxy) free radical (TEMPO) (0.01 eq) and bis(acetoxy)iodobenzene (BAIB) (2.5 eq).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 1.2: Synthesis of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid via Arndt-Eistert Homologation

Arndt_Eistert_Workflow cluster_reagents1 Step 1: Acid Chloride Formation cluster_reagents2 Step 2: Diazoketone Formation cluster_reagents3 Step 3: Wolff Rearrangement & Hydrolysis cluster_process Process OxalylChloride Oxalyl Chloride AcidChloride Form Acid Chloride OxalylChloride->AcidChloride DMF_cat DMF (cat.) DMF_cat->AcidChloride DCM_Solvent DCM DCM_Solvent->AcidChloride Diazomethane Diazomethane in Ether Diazoketone Form Diazoketone Diazomethane->Diazoketone SilverBenzoate Silver Benzoate Rearrangement Wolff Rearrangement SilverBenzoate->Rearrangement Water_THF Water/THF Hydrolysis Hydrolyze Ketene Water_THF->Hydrolysis Start Start with Carboxylic Acid Start->AcidChloride AcidChloride->Diazoketone Diazoketone->Rearrangement Rearrangement->Hydrolysis Product Homologous Acid Product Hydrolysis->Product

Caption: Workflow for the Arndt-Eistert homologation.

Protocol:

  • Acid Chloride Formation: Dissolve the (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C. Stir the mixture at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Cautiously add a freshly prepared ethereal solution of diazomethane (2.5 eq) until a persistent yellow color is observed. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Wolff Rearrangement and Hydrolysis: To the solution of the diazoketone, add a solution of silver benzoate (0.1 eq) in triethylamine. The mixture is then added to a solution of water in tetrahydrofuran (THF) and heated to 60 °C for 2-3 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution. The aqueous layer is acidified with 1M HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid. Further purification can be achieved by crystallization or column chromatography.

Stage 2: Reduction of the Carboxylic Acid

Reduction_Workflow cluster_reagents Reagents & Conditions cluster_process Process LAH Lithium Aluminum Hydride (LAH) Reaction Add Acid to LAH solution Reflux LAH->Reaction THF_Solvent Anhydrous THF THF_Solvent->Reaction Start Start with Homologous Acid Start->Reaction Workup Aqueous Workup (Fieser) Reaction->Workup Purification Extract with Ether Dry and Concentrate Workup->Purification Product Target Ethanol Product Purification->Product

Caption: Workflow for the reduction of the homologous carboxylic acid.

Protocol:

  • To a suspension of lithium aluminum hydride (LAH) (1.5 eq) in anhydrous THF at 0 °C, add a solution of (R)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure. The residue can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Data Presentation

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Typical Yield Key Analytical Data
(R)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)
alt text
C₆H₁₂O₃132.16Starting MaterialConforms to standard
(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acidC₆H₁₀O₄146.1485-95%¹H NMR, ¹³C NMR, IR
(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acidC₇H₁₂O₄160.1760-70% (from acid)¹H NMR, ¹³C NMR, IR, MS
(R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanolC₇H₁₄O₃146.1880-90%¹H NMR, ¹³C NMR, IR, MS

Industrial Applications and Significance

While direct large-scale industrial applications of this compound are not widely documented, its value lies in its role as a chiral building block for the synthesis of high-value products.[] The chiral center, derived from the glycerol backbone, makes it an attractive starting material for the enantioselective synthesis of pharmaceuticals.

Potential applications include:

  • Pharmaceutical Synthesis: As a precursor for the synthesis of complex drug molecules where stereochemistry is crucial for efficacy and safety.[2] The hydroxyl group can be further functionalized, and the dioxolane can be deprotected to reveal a diol for subsequent reactions.

  • Fine Chemical Synthesis: Used in the preparation of other chiral intermediates and specialty chemicals.

  • Materials Science: Potential for incorporation into chiral polymers and materials with specific optical or recognition properties.

The synthesis of this compound from glycerol, a byproduct of biodiesel production, aligns with the principles of green chemistry by utilizing a renewable feedstock.[3] The development of a safe and scalable synthesis is therefore of significant interest to the chemical and pharmaceutical industries.

References

Green Chemistry Applications of Glycerol-Derived 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, a versatile and green chemical derived from the biodiesel byproduct, glycerol. This chiral building block, often referred to as (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-ethanol or a derivative of solketal, offers significant advantages in sustainable synthesis, particularly in the pharmaceutical industry. Its applications as a green solvent and a chiral synthon are highlighted, with a focus on providing practical methodologies for laboratory and process development.

Introduction to this compound

This compound is a derivative of solketal (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, which is readily synthesized from the reaction of glycerol with acetone.[1] The production of this compound aligns with the principles of green chemistry by utilizing a renewable feedstock (glycerol) that is a major byproduct of the biodiesel industry.[2] This chiral molecule serves as a valuable intermediate in the synthesis of complex organic molecules, offering a readily available source of stereochemistry for the development of enantiomerically pure pharmaceuticals.

Application as a Chiral Building Block in Drug Synthesis

The primary application of this compound and its precursor, solketal, lies in their use as chiral synthons for the asymmetric synthesis of drug molecules. The inherent chirality of these glycerol-derived compounds provides a strategic advantage in constructing stereochemically defined active pharmaceutical ingredients (APIs).

Synthesis of Beta-Blockers

Chiral 2,2-dimethyl-1,3-dioxolane-4-methanols are employed as key starting materials in the synthesis of various beta-blockers, a class of drugs used to manage cardiovascular diseases.[3][4] For instance, the synthesis of (S)-metoprolol, a widely used beta-blocker, can be achieved using (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol as a chiral precursor. The dioxolane moiety serves to protect the diol functionality of glycerol while allowing for transformations at the primary alcohol, ultimately leading to the desired enantiomer of the drug.

Synthesis of Antiviral Agents

The synthesis of novel antiviral nucleoside analogues has also utilized chiral dioxolane derivatives. For example, the synthesis of l-BHDU (β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)], an antiviral agent, has been reported starting from a chiral l-dioxolane derivative.[5] While this specific synthesis starts from a carboxylate derivative, the underlying principle of using the chiral dioxolane backbone to control stereochemistry is the same.

Application as a Green Solvent

Dioxolane-based compounds are recognized for their potential as green solvents, offering a less harmful alternative to traditional volatile organic compounds.[2][6] While specific data on this compound as a solvent is emerging, its properties, such as a relatively high boiling point and derivation from a renewable resource, make it an attractive candidate for further investigation in various chemical transformations. A study on a related compound, methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC), highlights the systematic approach required to develop and validate new bio-based solvents.[7][8]

Data Presentation: Synthesis of Solketal (Precursor)

The synthesis of the precursor, solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol), is a critical first step. The following tables summarize quantitative data from various reported methods, showcasing the efficiency of different catalytic systems.

Table 1: Comparison of Catalytic Systems for Solketal Synthesis

CatalystAcetone/Glycerol Molar RatioTemperature (°C)Reaction TimeGlycerol Conversion (%)Solketal Yield (%)Selectivity (%)Reference
p-TSA1.5:1Room Temp24 h-86-[3]
CO₂ (42 bar)-1185 h61--[4]
PW₁₂15:1Room Temp5 min99.2-97.0[9]
Amberlyst-466:16030 min8484-[10]
Amberlite IR 120 Na3:15090 min75.04--[11]
SO₄²⁻/ZnAl₂O₄–ZrO₂10:170120 min99.398-[5]
Indion 225H-----~97[12]
FeCl₃(1-NO₂)4:150->90-~98[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursor solketal and a representative protocol for the synthesis of a key intermediate for beta-blockers.

Protocol for the Synthesis of Solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol) using p-Toluenesulfonic Acid (p-TSA)

Materials:

  • Glycerol (99.5%)

  • 2,2-Dimethoxypropane (2,2-DMP)

  • Acetone

  • p-Toluenesulfonic acid (p-TSA)

  • Ethyl acetate

  • n-Hexane

  • Silica gel for column chromatography

Procedure: [3]

  • In a round-bottom flask, combine glycerol (30 mmol, 2.76 g), 2,2-dimethoxypropane (45 mmol, 4.69 g), and acetone (30 mL).

  • Add a catalytic amount of p-TSA (10 mg) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, remove the residual acetone and 2,2-dimethoxypropane under vacuum using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (5:95) as the eluent.

  • Collect the fractions containing the pure solketal and concentrate under vacuum to obtain a colorless oil.

  • The expected yield of solketal is approximately 86%.

Representative Protocol: Synthesis of a Chiral Epoxide Intermediate for Beta-Blockers

This protocol outlines the synthesis of (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, a key intermediate for the synthesis of (S)-metoprolol, starting from (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal).

Step 1: Tosylation of (S)-Solketal

Materials:

  • (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol in dry pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride to the solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by adding cold water and extract the product with dichloromethane.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the tosylated product.

Step 2: Reaction with 4-(2-methoxyethyl)phenol

Materials:

  • (S)-2,2-dimethyl-1,3-dioxolane-4-yl)methyl 4-methylbenzenesulfonate (from Step 1)

  • 4-(2-methoxyethyl)phenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Combine the tosylated solketal, 4-(2-methoxyethyl)phenol, and potassium carbonate in DMF.

  • Heat the mixture to 80-90 °C and stir for 12-16 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Deprotection and Epoxidation

Materials:

  • The product from Step 2

  • Aqueous solution of a strong acid (e.g., HCl)

  • A suitable base (e.g., NaOH or KOH)

  • A suitable solvent (e.g., methanol or ethanol)

Procedure:

  • Dissolve the product from Step 2 in a suitable solvent and add the aqueous acid solution.

  • Stir the mixture at room temperature until the deprotection of the acetal group is complete (monitor by TLC).

  • Neutralize the reaction mixture and add a solution of a strong base to promote the intramolecular cyclization to form the epoxide.

  • Stir the reaction at room temperature or with gentle heating until the epoxide formation is complete.

  • Extract the epoxide with a suitable organic solvent, wash with water, and dry over an anhydrous salt.

  • Purify the crude epoxide by column chromatography or distillation to yield (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.

Visualizations

The following diagrams illustrate the key synthetic workflows described in this document.

Synthesis_of_Solketal Glycerol Glycerol Reaction Acetalization Glycerol->Reaction Acetone Acetone Acetone->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction Solketal Solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol) Reaction->Solketal Major Product Water Water (byproduct) Reaction->Water

Caption: Synthesis of Solketal from Glycerol and Acetone.

Beta_Blocker_Intermediate_Synthesis cluster_0 Step 1: Tosylation cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection & Epoxidation Solketal (S)-Solketal Tosyl_Solketal Tosyl-Solketal Solketal->Tosyl_Solketal  + TsCl TsCl p-Toluenesulfonyl chloride Pyridine Phenol 4-(2-methoxyethyl)phenol K₂CO₃, DMF Ether Dioxolane Ether Intermediate Tosyl_Solketal->Ether  + Phenol Acid Aqueous Acid Epoxide (S)-Epoxide Intermediate for Metoprolol Ether->Epoxide  1. H₃O⁺  2. Base Base Base (e.g., NaOH)

Caption: Workflow for the Synthesis of a Chiral Beta-Blocker Intermediate.

References

Application Notes and Protocols: Oxidation of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the oxidation of the primary alcohol, 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol, to the corresponding aldehyde, 2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde. This transformation is a crucial step in the synthesis of various chiral building blocks and pharmaceutical intermediates. Three common and effective oxidation methods are presented: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and a TEMPO-catalyzed oxidation.

The protocols are designed to be clear and concise, enabling researchers to select the most appropriate method based on available reagents, desired scale, and sensitivity of other functional groups.

Experimental Workflow

The general experimental workflow for the oxidation of this compound is depicted below. The process involves the initial reaction setup, the oxidation reaction itself, followed by a workup procedure to quench the reaction and remove byproducts, and finally, purification of the crude product to yield the desired aldehyde.

experimental_workflow start Starting Material: This compound reaction_setup Reaction Setup (Solvent, Inert Atmosphere) start->reaction_setup oxidation Oxidation (Addition of Oxidizing Agent) reaction_setup->oxidation workup Aqueous Workup & Quenching oxidation->workup extraction Organic Extraction workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Product: 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetaldehyde purification->product chemical_transformation reactant This compound (Primary Alcohol) product 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetaldehyde (Aldehyde) reactant->product Oxidation oxidant [Oxidizing Agent]

Application Note: 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol as a Chiral Synthon for Antiviral Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nucleoside analogues are a cornerstone of antiviral chemotherapy, effectively treating viral infections like HIV, hepatitis B and C, and herpes simplex.[1][2] These molecules mimic natural nucleosides, allowing them to be recognized by viral enzymes, particularly polymerases. Upon incorporation into the growing viral DNA or RNA strand, they terminate the chain, thereby inhibiting viral replication.[2] A critical aspect of designing effective nucleoside analogues is the modification of the sugar moiety to enhance stability, selectivity, and potency.[3][4]

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, a chiral building block derived from glycerol, serves as a versatile starting material for synthesizing the sugar-like component of these antiviral agents. The inherent stereochemistry and the protected diol system of the dioxolane ring make it an ideal scaffold for creating diverse nucleoside analogues, particularly dioxolane nucleosides, which have demonstrated significant antiviral activities.[5][6] This document outlines the application of this synthon in the synthesis of antiviral nucleoside analogues, provides detailed experimental protocols, and summarizes their biological activity.

Principle of Synthesis

The core strategy involves using this compound as a chiral template for the "sugar" part of the nucleoside. The synthesis generally follows a three-stage process:

  • Activation of the Hydroxyl Group: The terminal hydroxyl group of the ethanol side chain is converted into a good leaving group (e.g., mesylate, tosylate, or iodide). This prepares the molecule for nucleophilic substitution.

  • Coupling with Nucleobase: The activated dioxolane derivative is coupled with a desired nucleobase (or its precursor). This is the key step where the pseudo-glycosidic bond is formed, typically via an SN2 reaction.

  • Deprotection: The acetonide protecting group (dimethyl-dioxolane) is removed under acidic conditions to reveal the diol functionality, yielding the final nucleoside analogue. Further modifications or deprotections on the nucleobase may also be necessary.

This approach allows for the creation of a library of analogues by varying the nucleobase, enabling the exploration of structure-activity relationships (SAR) to identify candidates with optimal antiviral potency and selectivity.[5]

Logical Workflow: General Synthetic Strategy

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Deprotection A This compound B Activated Dioxolane Intermediate (e.g., Tosylate, Mesylate) A->B Activation (e.g., TsCl, MsCl) C Heterocyclic Nucleobase D Protected Nucleoside Analogue B->D SN2 Coupling C->D E Final Antiviral Nucleoside Analogue D->E Acidic Hydrolysis

Caption: General workflow for synthesizing nucleoside analogues.

Application Example: Synthesis of 7-Deazapurine Dioxolane Nucleosides

A practical application of this methodology is the synthesis of 7-deazapurine nucleoside analogues, which have been evaluated for activity against the Epstein-Barr virus (EBV).[5] In this synthesis, a related precursor, dioxolane ketone, is first reduced to the corresponding alcohol. This alcohol is then activated by acylation, followed by iodination and coupling with a 7-deazapurine base.[5]

Experimental Workflow: 7-Deazapurine Analogue Synthesis

G Start Dioxolane Ketone Alcohol Racemic Alcohol Start->Alcohol Reduction (LTBA, THF, -15°C) Acetate Acylated Intermediate (α/β mixture) Alcohol->Acetate Acetylation (Ac2O, DMAP) Iodide Iodinated Intermediate Acetate->Iodide Iodination (I2, AIBN, Toluene) Coupled Coupled Nucleoside (β-isomer) Iodide->Coupled SN2 Coupling (7-deazapurine, NaH, DMF) Final Target Nucleoside Analogue (e.g., 15, 16) Coupled->Final Deprotection/Amination (NH3/MeOH)

Caption: Synthesis of 7-deazapurine dioxolane nucleosides.[5]

Antiviral Activity Data

The synthesized nucleoside analogues are evaluated for their antiviral efficacy and cytotoxicity. Efficacy is typically reported as the half-maximal inhibitory concentration (IC₅₀), while cytotoxicity is reported as the half-maximal cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is a critical measure of the compound's therapeutic window.

Compound IDNucleobase ModificationTarget VirusIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
15 7-Bromo-deazaadenineEBV1.9 ± 0.1>100>52[5]
16 7-Iodo-deazaadenineEBV2.1 ± 0.3>100>47[5]
11c 6-Methyluracil derivativeInfluenza A (H1N1)29.2>100>3.4[7]
2i 6-Methyluracil derivativeInfluenza A (H1N1)57.5>100>1.7[7]
5i Alloxazine derivativeInfluenza A (H1N1)24.3>100>4.1[7]

Table 1: Antiviral activity of selected nucleoside analogues.

Mechanism of Action

Many nucleoside analogues function by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses.[7][8] After entering the cell, the analogue is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the RdRp. Once incorporated, the analogue terminates chain elongation, halting viral replication.

Signaling Pathway: Nucleoside Analogue Inhibition of RdRp

cluster_entry Cellular Uptake & Activation cluster_inhibition Viral Replication Inhibition NA Nucleoside Analogue (Prodrug) NA_MP Monophosphate NA->NA_MP Host Kinases NA_DP Diphosphate NA_MP->NA_DP Host Kinases NA_TP Triphosphate (Active Form) NA_DP->NA_TP Host Kinases RdRp Viral RdRp Polymerase NA_TP->RdRp Competes with NTPs NTPs Natural NTPs (ATP, GTP, CTP, UTP) NTPs->RdRp RNA_growing Growing RNA Strand RdRp->RNA_growing Elongation RNA_terminated Terminated RNA Strand RdRp->RNA_terminated Chain Termination RNA_template Viral RNA Template RNA_template->RdRp

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol using column chromatography.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Q1: My crude this compound sample is an oil. How should I load it onto the silica gel column?

A: There are two common methods for loading an oily sample onto a column:

  • Neat Loading: If the crude oil is not too viscous, it can be dissolved in a minimal amount of the initial, least polar eluent (e.g., 10-20% ethyl acetate in hexanes) and then carefully pipetted directly onto the top of the silica bed.

  • Dry Loading: For more viscous oils or samples that are not very soluble in the initial eluent, dry loading is recommended. Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel to this solution to form a slurry, and then evaporate the solvent completely to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column.

Q2: I'm not seeing any spots on my TLC plate after running the column fractions. What could be the problem?

A: Several factors could lead to this issue:

  • Compound is not UV active: this compound does not have a chromophore that absorbs UV light, so it will not be visible under a UV lamp. You will need to use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is effective for visualizing alcohols.

  • Compound is still on the column: The eluent may not be polar enough to move the compound down the column. Try gradually increasing the polarity of your mobile phase (e.g., from 20% to 40% ethyl acetate in hexanes).

  • Compound eluted very quickly: It's possible the initial eluent was too polar and your compound eluted with the solvent front. Check the very first fractions collected.

  • Insufficient sample concentration: The concentration of your compound in the fractions might be too low to be detected by TLC. Try concentrating a few fractions before spotting them on the TLC plate.

Q3: My purified this compound has a low yield after column chromatography. What are the potential causes?

A: Low recovery can be attributed to several factors:

  • Incomplete elution: The compound may still be adsorbed to the silica gel. Ensure the column is flushed with a highly polar solvent (e.g., 100% ethyl acetate or even a small percentage of methanol in ethyl acetate) at the end of the chromatography to elute any remaining product.

  • Product decomposition on silica: Although this compound is generally stable, prolonged exposure to acidic silica gel can potentially cause degradation. To mitigate this, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or a different stationary phase like alumina.

  • Mechanical loss: Product can be lost during the loading, collection, and solvent evaporation steps. Careful handling is crucial to minimize these losses.

Q4: I am having difficulty separating my product from a close-running impurity. What can I do to improve the separation?

A: To improve the resolution between your product and a co-eluting impurity, consider the following:

  • Optimize the solvent system: A slight change in the polarity of the mobile phase can significantly impact separation. Try a shallower gradient or isocratic elution with a finely tuned solvent ratio. For example, if you are using 25% ethyl acetate in hexanes, try 20% or 30%.

  • Change the solvent system composition: Using a different solvent system with different selectivities, such as dichloromethane/methanol, may improve the separation.

  • Use a longer column: A longer column provides more surface area for the separation to occur, which can improve the resolution of closely eluting compounds.

  • Finer silica gel: Using silica gel with a smaller particle size can lead to better separation, but it will also result in a slower flow rate.

Q5: What are the common impurities I should expect in my crude this compound?

A: The impurity profile will depend on the synthetic route and workup procedure. However, common impurities may include:

  • Unreacted starting materials: Such as glycerol and acetone or 2,2-dimethoxypropane.

  • Byproducts from the reaction: Depending on the reaction conditions, side products could form.

  • Residual catalyst: If an acid catalyst was used, it should be neutralized and removed during the workup.

  • Water and salts: From the aqueous workup steps.[1]

Data Presentation

The following tables summarize key quantitative data related to the purification of this compound.

Table 1: Typical Purity and Yield Data

ParameterValueSource
Commercial Purity89% - 95%[2][3]
Synthetic Yield (intermediate)99.3%[4]
Synthetic Yield (related aldehyde after purification)73.4%[4]

Table 2: Recommended Column Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for this polarity range.
Mobile Phase (Eluent) Hexane/Ethyl Acetate (gradient, e.g., 10% to 50% Ethyl Acetate)Good starting point for separation.[5]
Dichloromethane/Methanol (gradient, e.g., 0% to 5% Methanol)Alternative for better separation if needed.
Petroleum Ether/Ethyl Acetate (e.g., 4:1)A viable alternative to hexanes.[5]
TLC Visualization Potassium Permanganate (KMnO₄) stainCompound is not UV-active.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification
  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 4:1 ratio).

    • Visualize the plate using a potassium permanganate stain.

    • Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Preparation:

    • Select an appropriately sized glass column based on the amount of crude material (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Neat Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the column using a pipette.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., using a pump or a syringe) to begin the elution.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution process by TLC, spotting every few fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis of Crude Material Col_Prep Column Preparation TLC->Col_Prep Load Sample Loading Col_Prep->Load Elute Elution & Fraction Collection Load->Elute TLC_Fractions TLC Analysis of Fractions Elute->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Evap Solvent Evaporation Combine->Evap Pure_Product Purified Product Evap->Pure_Product Crude Crude Product Crude->TLC

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions Start Purification Issue No_Product No Product Detected Start->No_Product Low_Yield Low Yield Start->Low_Yield Poor_Sep Poor Separation Start->Poor_Sep Check_Vis Use Chemical Stain (KMnO4) No_Product->Check_Vis Compound not UV active? Increase_Pol Increase Eluent Polarity No_Product->Increase_Pol Compound stuck on column? Check_Front Check Solvent Front Fractions No_Product->Check_Front Compound eluted too fast? Flush_Col Flush Column with Polar Solvent Low_Yield->Flush_Col Incomplete elution? Change_Stat Change Stationary Phase Low_Yield->Change_Stat Decomposition on silica? Poor_Sep->Change_Stat Different selectivity needed? Optimize_Eluent Optimize Eluent System Poor_Sep->Optimize_Eluent Close-running impurity? Longer_Col Use a Longer Column Poor_Sep->Longer_Col Need better resolution?

Caption: Troubleshooting logic for common column chromatography issues.

References

Increasing reaction yield in the synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol. The information is tailored for researchers, scientists, and professionals in drug development.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process starting from the readily available solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol). The primary route involves the oxidation of solketal to the intermediate aldehyde, 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, followed by a carbon-carbon bond-forming reaction and subsequent reduction.

A common and effective method for the oxidation step is the Swern oxidation, known for its mild conditions and high yields.[1][2] For the second step, a Grignard reaction with a suitable one-carbon synthon or a Wittig reaction to introduce a two-carbon chain can be employed, followed by reduction of the resulting intermediate. A straightforward approach involves the reduction of an ester derivative.

Troubleshooting Guide

Issue 1: Low yield during the oxidation of solketal to 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde.

Potential Cause Recommended Solution
Incomplete Reaction - Ensure accurate stoichiometry of reagents. - Extend the reaction time or slightly increase the temperature if using a milder oxidizing agent. For Swern oxidation, ensure the reaction is maintained at a low temperature (typically -78 °C) during the addition of reagents to prevent side reactions.[3]
Over-oxidation to Carboxylic Acid - Use a mild and selective oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol.[1][2] - Avoid using strong oxidizing agents like potassium permanganate or chromic acid.
Side Product Formation - In a Swern oxidation, ensure that the amine base (e.g., triethylamine) is added after the alcohol has reacted with the activated DMSO complex to avoid the formation of alkoxythiomethyl ether side products.[2]
Difficult Purification - The aldehyde product can be purified by column chromatography on silica gel.[4] A careful selection of the eluent system is crucial for good separation.

Issue 2: The Grignard reaction with 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde fails or gives a low yield.

Potential Cause Recommended Solution
Presence of Water - Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[5] - Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent.
Inactive Magnesium - Use fresh, high-quality magnesium turnings. The surface of the magnesium can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6]
Incorrect Stoichiometry - The concentration of the prepared Grignard reagent should be determined by titration before use to ensure accurate stoichiometry.[5]
Enolization of the Aldehyde - While less common with aldehydes compared to ketones, using a less hindered Grignard reagent can be beneficial. Add the Grignard reagent slowly to the aldehyde solution at a low temperature (e.g., 0 °C) to minimize side reactions.[5]

Issue 3: Incomplete reduction of the intermediate to the final alcohol.

Potential Cause Recommended Solution
Insufficient Reducing Agent - Use a slight excess of the reducing agent, such as sodium borohydride (NaBH4), to ensure complete conversion.[7]
Low Reactivity - If reducing an ester, NaBH4 may be slow. A stronger reducing agent like lithium aluminum hydride (LiAlH4) may be necessary. However, LiAlH4 is less selective and requires strictly anhydrous conditions.[7]
Reaction Conditions - Ensure the reaction is stirred for a sufficient amount of time. The progress can be monitored by thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and commercially available starting material is solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol), which is derived from the reaction of glycerol with acetone.[8]

Q2: Which oxidation method is recommended for converting solketal to the aldehyde?

The Swern oxidation is a highly recommended method due to its mild reaction conditions, which are compatible with the acid-sensitive acetal protecting group, and it generally provides high yields of the aldehyde.[1][2]

Q3: My Swern oxidation is giving off a strong, unpleasant odor. Is this normal?

Yes, a common byproduct of the Swern oxidation is dimethyl sulfide, which has a notoriously unpleasant smell. It is crucial to perform the reaction and work-up in a well-ventilated fume hood. Rinsing the glassware with bleach after the experiment can help to oxidize the residual dimethyl sulfide and reduce the odor.[1]

Q4: Can I use a one-step process to synthesize this compound from solketal?

A direct one-step conversion is not common. The synthesis generally requires the activation of the primary alcohol of solketal, for example, by converting it into a leaving group, followed by nucleophilic substitution with a two-carbon nucleophile. However, a two-step oxidation-reduction/addition sequence is typically more reliable and higher yielding.

Q5: How can I purify the final product?

The final product, this compound, is a liquid that can be purified by vacuum distillation or by column chromatography on silica gel.

Quantitative Data

Table 1: Reported Yields for Key Synthesis Steps

Reaction Step Reagents and Conditions Reported Yield Reference
Synthesis of SolketalGlycerol, Acetone, Acid Catalyst>80%[9]
Oxidation of Solketal to AldehydeAluminum isopropoxide, Acetone73.4%[4]
Reduction of Aldehydes to AlcoholsNaBH4, wet Al2O3, solvent-free85-99%[10]
Reduction of Aldehydes to AlcoholsNaBH4, (NH4)2SO4, wet-THF91-96%[11]

Experimental Protocols

Protocol 1: Swern Oxidation of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.4 equivalents) dropwise.

  • Stir the mixture for 10 minutes at -78 °C.

  • Add a solution of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (1.0 equivalent) in DCM dropwise over 10 minutes.

  • Stir the reaction mixture for an additional 20 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and continue stirring for 10 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.[3]

Protocol 2: Reduction of an Ester Intermediate with Sodium Borohydride

  • Dissolve the ester intermediate (1.0 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Add sodium borohydride (1.2 to 1.5 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of aqueous ammonium chloride or dilute hydrochloric acid.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.[7]

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound Glycerol Glycerol Solketal (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (Solketal) Glycerol->Solketal Acid catalyst Acetone Acetone Aldehyde 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde Solketal->Aldehyde Oxidation (e.g., Swern) Ester Ester Intermediate Aldehyde->Ester Wittig Reaction (e.g., with ylide carrying ester group) Target This compound Ester->Target Reduction (e.g., NaBH4 or LiAlH4)

Caption: Synthesis pathway from glycerol to the target molecule.

Troubleshooting_Workflow Troubleshooting Low Reaction Yield Start Low Yield Observed Check_SM Is Starting Material Consumed? Start->Check_SM SM_Present Incomplete Reaction Check_SM->SM_Present No SM_Absent Side Reactions or Degradation? Check_SM->SM_Absent Yes Incomplete_Action Increase reaction time/temperature Check reagent stoichiometry SM_Present->Incomplete_Action Side_Reaction_Action Verify reaction conditions (e.g., temperature, reagent addition order) SM_Absent->Side_Reaction_Action Purification_Issue Analyze crude mixture by NMR/MS Optimize purification method Side_Reaction_Action->Purification_Issue

References

Technical Support Center: Synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol (Solketal)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol, commonly known as solketal or isopropylideneglycerol. Please note that while the inquiry specified 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol, the widely synthesized and documented compound with a similar structure is 2-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol. This guide will focus on the synthesis of the latter.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 2-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol (solketal)?

A1: The primary reaction for synthesizing solketal is the acid-catalyzed ketalization of glycerol with acetone.[1] This reaction is an example of acetalization and is a key method for converting glycerol, a byproduct of biodiesel production, into a more valuable chemical.[1][2] The reaction produces water as a byproduct.[1][3][4]

Q2: What are the common catalysts used for this synthesis?

A2: A variety of acid catalysts can be used for solketal synthesis. These can be broadly categorized as homogeneous and heterogeneous catalysts.

  • Homogeneous catalysts include mineral acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA).[5][6]

  • Heterogeneous catalysts are often preferred for their ease of separation and reusability.[5][7] Examples include acidic ion-exchange resins (like Amberlyst), zeolites, sulfated zirconia, and various metal oxides.[7][8]

Q3: What are the main byproducts and side reactions I should be aware of?

A3: The primary byproduct of the reaction is water.[1][7] The main side reaction of concern is the formation of the six-membered ring isomer, 2,2-dimethyl-1,3-dioxan-5-ol. However, the formation of the five-membered ring (solketal) is kinetically and thermodynamically favored.[5][9] In some cases, oligomerization of glycerol or side reactions involving impurities in the glycerol feed can occur.

Q4: What is the typical yield I can expect for this synthesis?

A4: The yield of solketal is highly dependent on the reaction conditions, including the catalyst, temperature, reaction time, and the molar ratio of reactants. With optimized conditions, yields can be quite high, often exceeding 90%. For instance, using ferric nitrate as a catalyst can lead to a 95% selectivity to solketal in a short reaction time.[8] A patent describes a method with a yield of the intermediate product at 99.3%.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Glycerol Conversion 1. Catalyst deactivation: Water produced during the reaction can inhibit and deactivate many acid catalysts, particularly solid acids.[2][7][11] Impurities in crude glycerol can also poison the catalyst.[11] 2. Insufficient catalyst loading or activity: The amount or strength of the acid catalyst may be too low. 3. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Poor mixing: If using a heterogeneous catalyst, inadequate mixing can lead to mass transfer limitations.[4]1. Remove water: Use a Dean-Stark trap or other methods to continuously remove water from the reaction mixture.[6] Consider using a water-tolerant catalyst. If using crude glycerol, purification is recommended. 2. Increase catalyst amount: Incrementally increase the catalyst loading. If activity is the issue, consider a stronger acid catalyst. 3. Optimize temperature: Gradually increase the reaction temperature while monitoring for side product formation. 4. Improve agitation: Increase the stirring speed to ensure good contact between reactants and the catalyst.
Low Selectivity to Solketal (High formation of 6-membered ring isomer) 1. Reaction conditions favoring the six-membered ring: While less common, certain conditions could potentially favor the formation of the thermodynamic product.1. Adjust reaction conditions: Generally, kinetic control favors the five-membered ring (solketal). Ensure the reaction is not run for excessively long times at high temperatures which might favor the thermodynamic product. Most literature indicates high selectivity to solketal is typical.[5]
Difficulty in Product Purification 1. Presence of unreacted starting materials: Incomplete conversion will leave glycerol and acetone in the product mixture. 2. Catalyst carryover: Homogeneous catalysts need to be neutralized and removed. Fine particles of heterogeneous catalysts may be difficult to filter. 3. Emulsion formation during workup: The presence of both polar (glycerol, water) and non-polar (acetone, product) substances can lead to emulsions.1. Optimize reaction for higher conversion: See "Low Glycerol Conversion" section. Excess acetone can be removed by distillation.[6] 2. Neutralize and wash: For homogeneous catalysts, neutralize with a base (e.g., sodium acetate) and perform aqueous washes.[6] For heterogeneous catalysts, use effective filtration methods. 3. Brine wash: Use a saturated sodium chloride solution during the aqueous workup to help break emulsions.
Inconsistent Results with Crude Glycerol 1. Variable purity of crude glycerol: Crude glycerol from biodiesel production contains impurities like water, salts, and residual catalysts (e.g., NaOH).[1][11] These can significantly impact the reaction.1. Purify crude glycerol: Pre-treatment of crude glycerol is highly recommended. This may involve neutralization, salt removal, and water removal.[11] 2. Use a robust catalyst: Some catalysts are more tolerant to impurities than others.

Quantitative Data Summary

CatalystAcetone/Glycerol Molar RatioTemperature (°C)Reaction Time (h)Glycerol Conversion (%)Solketal Selectivity (%)Reference
Ferric Nitrate--0.5~10095[8]
Pressurized CO₂-118561-[11]
Sulfated Zirconia2:1 - 6:130 - 500.17 - 0.33--[8]
p-Toluenesulfonic acid monohydrate~3.75:1Reflux21 - 36-87-90 (yield)[6]
Mesoporous silica (MP-SO₃H)---9598[7]

Experimental Protocols

Example Protocol for Solketal Synthesis using a Homogeneous Catalyst (p-Toluenesulfonic Acid)

This protocol is adapted from a literature procedure.[6]

  • Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a Dean-Stark trap to remove water.

  • Reactant Charging: To the flask, add glycerol (1.09 moles), acetone (4.09 moles), a low-boiling petroleum ether (e.g., 300 ml), and p-toluenesulfonic acid monohydrate (3.0 g).

  • Reaction: Heat the mixture with stirring to reflux. The petroleum ether will azeotropically remove the water produced, which will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (this may take 21-36 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add powdered, freshly fused sodium acetate (3.0 g) to neutralize the acid catalyst and stir for 30 minutes.

    • Filter the mixture to remove the solids.

    • Remove the petroleum ether and excess acetone by distillation under reduced pressure.

  • Purification: Purify the residual liquid by vacuum distillation. Collect the fraction boiling at 80–81 °C/11 mm Hg. The expected yield of solketal is 87–90%.[6]

Visualizations

TroubleshootingWorkflow Start Low Yield or Purity Issue CheckConversion Check Glycerol Conversion Start->CheckConversion LowConversion Conversion is Low CheckConversion->LowConversion CheckCatalyst Evaluate Catalyst LowConversion->CheckCatalyst Yes CheckWater Check for Water Inhibition LowConversion->CheckWater Yes CheckTemp Check Reaction Temperature LowConversion->CheckTemp Yes CheckPurity Check Product Purity LowConversion->CheckPurity No IncreaseCatalyst Increase Catalyst Load or Use Stronger Catalyst CheckCatalyst->IncreaseCatalyst RemoveWater Implement Water Removal (e.g., Dean-Stark) CheckWater->RemoveWater IncreaseTemp Increase Reaction Temperature CheckTemp->IncreaseTemp HighByproducts High Level of Byproducts? CheckPurity->HighByproducts OptimizePurification Optimize Purification Protocol HighByproducts->OptimizePurification Yes End Problem Resolved HighByproducts->End No ReviewWorkup Review Neutralization and Washing Steps OptimizePurification->ReviewWorkup IncreaseCatalyst->End RemoveWater->End IncreaseTemp->End ReviewWorkup->End

Caption: Troubleshooting workflow for solketal synthesis.

References

Identification and removal of common impurities in 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercially available or synthesized this compound?

A1: Common impurities in this compound can originate from both stages of its typical two-step synthesis. The first step involves the synthesis of the intermediate, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, commonly known as solketal. The second step is the conversion of solketal to the final product.

Impurities from Solketal Synthesis:

  • Unreacted Starting Materials: Glycerol and acetone may be present if the reaction does not go to completion.

  • Byproducts: Water is a significant byproduct of the ketalization reaction. An isomeric acetal, 2,2-dimethyl-[1][2]dioxane-5-ol, can also be formed as a minor product.[3][4]

  • Contaminants from Crude Glycerol: If crude glycerol from biodiesel production is used, impurities such as methanol and salts (e.g., NaCl) may be carried over.[1]

Impurities from the Conversion of Solketal to this compound:

A common method for this conversion is through a Williamson ether synthesis or similar nucleophilic substitution where the hydroxyl group of solketal is first activated (e.g., by tosylation) and then displaced. Potential impurities from this stage include:

  • Unreacted Solketal: Incomplete reaction will leave residual solketal.

  • Reagents and Byproducts: Depending on the specific synthetic route, impurities can include tosylating agents (e.g., p-toluenesulfonyl chloride), bases (e.g., pyridine), and their corresponding salts.

  • Solvents: Residual solvents used in the reaction and purification steps.

Q2: How can I identify and quantify these impurities in my sample?

A2: Several analytical techniques can be employed for the identification and quantification of impurities. The choice of method depends on the specific impurities suspected and the required sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It can effectively separate the target compound from most of the potential impurities and provide structural information for identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, RI, or MS) is useful for analyzing less volatile impurities and for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify and quantify impurities by comparing the spectrum of the sample to that of a pure standard. Specific signals corresponding to the impurities can be integrated to determine their concentration.

  • Karl Fischer Titration: This method is specifically used for the accurate quantification of water content.

Troubleshooting Guides

Problem 1: My reaction to synthesize this compound from solketal is incomplete, leaving a significant amount of unreacted solketal.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient reaction time or temperature. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be cautious of potential side reactions.
Inefficient activation of the hydroxyl group. Ensure the tosylating agent (or other activating group) is of high purity and used in a slight excess. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activating agent.
Poor quality of reagents or solvents. Use freshly distilled or high-purity solvents and reagents. Ensure the base used is strong enough to deprotonate the hydroxyl group of solketal effectively.

Problem 2: My final product is contaminated with a significant amount of water.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Water is a byproduct of the initial solketal synthesis. During the synthesis of solketal, use a Dean-Stark apparatus or molecular sieves to remove water as it is formed, driving the equilibrium towards the product.
Inadequate drying of the product after workup. After aqueous workup, thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent evaporation.
Hygroscopic nature of the product or solvents. Store the final product and any hygroscopic solvents under an inert atmosphere (e.g., nitrogen or argon) and use sealed containers.

Experimental Protocols

Protocol 1: Identification of Volatile Impurities by GC-MS

This protocol provides a general guideline for the analysis of volatile impurities in this compound.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • GC-MS System:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range from m/z 35 to 350.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST). Quantify the impurities by comparing their peak areas to that of an internal standard.

Protocol 2: Purification by Fractional Distillation

Fractional distillation is an effective method for removing impurities with significantly different boiling points from the target compound.[1]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

  • Distillation:

    • Add the crude this compound to the distillation flask along with boiling chips.

    • Heat the flask gradually.

    • Collect the fractions that distill at the boiling point of the pure product (approximately 208-210 °C at atmospheric pressure).

    • Discard the initial lower-boiling fraction (which may contain residual solvents or water) and the higher-boiling residue.

  • Purity Check: Analyze the collected fractions by GC-MS or HPLC to confirm the removal of impurities.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification Glycerol Glycerol Solketal Solketal Intermediate Glycerol->Solketal Acetone, Acid Catalyst Activation Activated Solketal Solketal->Activation e.g., TsCl, Pyridine Final_Product Crude Product (this compound) Activation->Final_Product Nucleophilic Substitution GC_MS GC-MS Analysis Final_Product->GC_MS Identify Volatile Impurities HPLC HPLC Analysis Final_Product->HPLC Assess Purity Distillation Fractional Distillation Final_Product->Distillation Remove Boiling Point Impurities Pure_Product Purified Product Distillation->Pure_Product

Caption: Synthetic and purification workflow for this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Solution Pathway start Low Purity of Final Product impurity_type Identify Impurity Type (GC-MS, NMR) start->impurity_type unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Unreacted SM byproducts Reaction Byproducts impurity_type->byproducts Byproducts water Water Contamination impurity_type->water Water optimize_reaction Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Use excess reagent unreacted_sm->optimize_reaction distillation Purify by Fractional Distillation byproducts->distillation drying Thorough Drying: - Use drying agents - Azeotropic distillation water->drying optimize_reaction->start Re-analyze distillation->start Re-analyze drying->start Re-analyze

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Optimizing Coupling Reactions with 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing palladium-catalyzed cross-coupling reactions involving derivatives of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in synthesis?

This compound, also known as (R/S)-solketal alcohol, is a chiral building block derived from glycerol. The 2,2-dimethyl-1,3-dioxolane moiety is an acetonide (or ketal) that serves as a protecting group for the 1,2-diol of glycerol.[1] This protection allows for selective reactions at the primary alcohol, making it a valuable synthon for introducing a protected glycerol backbone in drug discovery and development.

Q2: How stable is the acetonide protecting group under typical cross-coupling conditions?

The acetonide group is generally stable in neutral to strongly basic environments.[2][3] It is robust against common non-nucleophilic bases used in coupling reactions, such as t-BuOK, carbonates (K₂CO₃, Cs₂CO₃), and phosphates (K₃PO₄).[2][4] However, it is sensitive to acidic conditions, especially in the presence of water, which can cause hydrolysis and deprotection.[5][6][7] Care should be taken to use anhydrous solvents and avoid acidic workups if the protecting group needs to be retained.

Q3: How can I prepare my substrate for cross-coupling reactions?

The primary alcohol of this compound must first be converted into a suitable electrophile, such as a halide (Br, I) or a pseudohalide (triflate, tosylate). Standard organic chemistry procedures can be used for this transformation (e.g., Appel reaction for bromination, tosyl chloride for tosylation). The reactivity of these electrophiles in palladium-catalyzed reactions generally follows the order: I > OTf > Br >> Cl.[8][9]

Q4: Which types of cross-coupling reactions are compatible with this substrate?

Derivatives of this molecule can be used in a wide range of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For forming C(sp³)–C(sp²) bonds with boronic acids/esters.[10]

  • Buchwald-Hartwig Amination: For forming C(sp³)–N bonds with amines.[11][12]

  • Sonogashira Coupling: For forming C(sp³)–C(sp) bonds with terminal alkynes.[8][13]

  • Heck Reaction: While less common for C(sp³) electrophiles, variations exist.[14][15]

  • C-O Coupling (Etherification): The alcohol can also be used directly as a nucleophile to couple with aryl halides.[11][16]

Q5: What are the most critical parameters to consider for reaction optimization?

The choice of ligand, base, and solvent are the most important variables for controlling the activity and selectivity of the catalyst.[17]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often essential for coupling C(sp³)-electrophiles, as they promote the crucial oxidative addition and reductive elimination steps.[17][18][19]

  • Base: The base must be strong enough to facilitate the catalytic cycle but not so harsh that it causes degradation of the substrate or deprotection of the acetonide.[4]

  • Solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The reaction must be performed under anhydrous and anaerobic (inert atmosphere) conditions to prevent catalyst oxidation and substrate hydrolysis.[4][20]

Troubleshooting Guide

This section addresses common problems encountered during coupling reactions with this compound derivatives.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere (Argon or Nitrogen). Consider a precatalyst that is more easily reduced.[21]
Inappropriate Ligand C(sp³)-C(sp²) coupling is often challenging and requires specialized ligands. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[18][19]
Incorrect Base The base may be too weak or poorly soluble. For Suzuki reactions, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, a strong, non-nucleophilic base like LHMDS or NaOtBu is often required. Ensure the base is finely powdered for better solubility and reactivity.[22]
Low Reaction Temperature Oxidative addition to C(sp³)-halides can be sluggish. Gradually increase the reaction temperature (e.g., from 80°C to 110°C) while monitoring for decomposition.[23]
Substrate Degradation The acetonide protecting group may be cleaving. Confirm stability by running a control experiment with the substrate, base, and solvent at the reaction temperature. If cleavage occurs, screen milder bases (e.g., K₂CO₃) or lower the temperature.[5]
Problem 2: Significant Side Product Formation
Possible Cause Side Product Suggested Solution
Protodeboronation (Suzuki) Boronic acid is replaced by hydrogen.This occurs if the transmetalation step is slow. Ensure strictly anhydrous conditions. Using a boronic ester (e.g., pinacol ester) can sometimes mitigate this issue.
Homocoupling Dimerization of the boronic acid or the electrophile.This often points to issues with catalyst activation or turnover. Lower the catalyst loading or screen different ligands. Ensure a rigorously inert atmosphere.[24]
β-Hydride Elimination Formation of an alkene from the alkyl halide.This is a common issue with alkyl substrates containing β-hydrogens. Use bulky ligands that favor reductive elimination over β-hydride elimination.[4][14]
Hydrolysis of Acetonide Formation of the corresponding diol.Traces of acid or water can catalyze deprotection. Use freshly distilled, anhydrous solvents. Employ a non-aqueous workup if possible.[6][25]

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting conditions for common coupling reactions. Optimization will likely be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions (Reaction: Coupling of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl bromide with an arylboronic acid)

ComponentRecommendationMolar Eq.Notes
Electrophile Substrate1.0Ensure high purity.
Nucleophile Arylboronic Acid1.2 - 1.5Excess is used to drive the reaction.
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1-5 mol%Pd₂(dba)₃ is a source of Pd(0).
Ligand SPhos or XPhos2-10 mol%Bulky, electron-rich ligands are crucial.[18]
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0Must be anhydrous and finely ground.
Solvent Toluene or 1,4-Dioxane-Must be anhydrous and degassed.
Temperature 80 - 110 °C-Monitor for thermal decomposition.

Table 2: Buchwald-Hartwig Amination Conditions (Reaction: Coupling of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl tosylate with a primary or secondary amine)

ComponentRecommendationMolar Eq.Notes
Electrophile Substrate1.0Tosylates are often good electrophiles for this reaction.
Nucleophile Amine1.1 - 1.2
Pd Precatalyst Pd₂(dba)₃1-2 mol%
Ligand Xantphos or RuPhos2-4 mol%Ligand choice is critical for success.[26]
Base NaOtBu or LHMDS1.5 - 2.0Strong, non-nucleophilic bases are required.
Solvent Toluene or THF-Must be anhydrous and degassed.
Temperature 60 - 100 °C-

Experimental Protocols

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl bromide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(OAc)₂ (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • K₃PO₄ (anhydrous, finely powdered) (3.0 eq)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos ligand.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous, degassed 1,4-dioxane via syringe, followed by the 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl bromide substrate.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add solids (Boronic Acid, Base, Pd Catalyst, Ligand) to flask B Evacuate & Backfill with Argon (3x) A->B C Add anhydrous, degassed solvent B->C D Add liquid substrate (electrophile) C->D E Heat to specified temperature (e.g., 100°C) D->E F Monitor reaction (TLC / LC-MS) E->F G Cool to RT & Dilute F->G H Filter through Celite® G->H I Concentrate filtrate H->I J Purify via Chromatography I->J K Final Product J->K Characterize Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

G start Reaction Issue: Low or No Conversion q1 Is the catalyst active? (Inert atmosphere, anhydrous conditions) start->q1 sol1 Re-run with rigorous inert technique & dry solvents q1->sol1 No q2 Is the ligand appropriate for C(sp3) coupling? q1->q2 Yes a1_yes Yes a1_no No sol2 Screen bulky, electron-rich phosphine ligands (e.g., SPhos) q2->sol2 No q3 Is the base/temperature optimal? q2->q3 Yes a2_yes Yes a2_no No sol3 Screen different bases (K3PO4, Cs2CO3) & increase temperature incrementally q3->sol3 No end Consult further literature for specific substrate class q3->end Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting low-yield coupling reactions.

Protecting Group Stability

G cluster_stable Stable Conditions cluster_unstable Unstable Conditions (Risk of Deprotection) substrate Acetonide-Protected Substrate b1 Anhydrous Bases (K2CO3, K3PO4, NaOtBu) substrate->b1 Stable b2 Anhydrous Aprotic Solvents (Toluene, Dioxane, THF) substrate->b2 Stable b3 Inert Atmosphere (Ar, N2) substrate->b3 Stable u1 Aqueous Acid (e.g., HCl, H2SO4) substrate->u1 Unstable u2 Protic Solvents with Trace Acid (e.g., wet EtOH) substrate->u2 Unstable u3 Some Lewis Acids substrate->u3 Unstable

Caption: Stability of the acetonide protecting group under various conditions.

References

Technical Support Center: Maintaining Stereochemical Integrity of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, commonly known as (R)-solketal. The primary focus is on preventing racemization at the C4 stereocenter during common synthetic transformations of the primary alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization in reactions involving (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol?

A1: The chiral center at the 4-position of the dioxolane ring is generally stable. Direct racemization at this center is uncommon under standard reaction conditions. However, loss of enantiomeric excess (ee) can occur through two main pathways:

  • Acid-Catalyzed Deprotection and Re-formation: The acetonide protecting group is labile to acidic conditions.[1][2] Cleavage of the acetonide ring to form the corresponding diol, followed by re-ketalization under conditions that could allow for equilibration, can lead to a loss of stereochemical integrity. The hydrolysis of the acetonide proceeds through a tertiary carbocation intermediate at the C2 position, which can create a harsh environment.[1][2]

  • Reaction Conditions Promoting SN1-type Mechanisms: In substitution reactions where the hydroxyl group is converted into a good leaving group (e.g., tosylate, mesylate), harsh conditions that favor an SN1 pathway over the desired SN2 reaction can lead to racemization. This is because an SN1 reaction would proceed through a planar carbocation intermediate.

Q2: Is the acetonide protecting group stable under basic conditions?

A2: Yes, the acetonide group of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is stable under basic conditions. This allows for a wide range of base-mediated reactions to be performed on the primary alcohol without significant risk of deprotection and subsequent racemization.

Q3: What is the expected stereochemical outcome of a Mitsunobu reaction on (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol?

A3: The Mitsunobu reaction is well-known to proceed with a clean inversion of stereochemistry at the carbinol center via an SN2 mechanism.[3][4][5] Therefore, reacting (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol with a suitable nucleophile under Mitsunobu conditions will yield the corresponding (S)-product.

Q4: How can I determine the enantiomeric excess (ee) of my product?

A4: The most common and reliable method for determining the enantiomeric excess of chiral compounds is through chiral High-Performance Liquid Chromatography (HPLC).[6][7][8] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification of their relative amounts.

Troubleshooting Guides

Issue 1: Loss of Optical Purity After a Reaction Under Acidic Conditions

Possible Cause: Unintentional cleavage of the acetonide protecting group.

Troubleshooting Steps:

  • pH Control: Ensure that the reaction and work-up conditions are not strongly acidic. If acidic reagents are necessary, use the mildest possible acid and the lowest effective concentration.

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Anhydrous Conditions: The presence of water can facilitate the hydrolysis of the acetonide in the presence of an acid. Ensure all reagents and solvents are dry.

  • Alternative Catalysts: For reactions like esterification, consider using milder acid catalysts such as p-toluenesulfonic acid (PTSA) at moderate temperatures (e.g., 60°C) and under solvent-free conditions, which have been shown to be effective without causing acetal hydrolysis.[9]

Issue 2: Racemization During Conversion of the Hydroxyl Group to a Leaving Group (e.g., Tosylation, Mesylation)

Possible Cause: Reaction conditions are promoting an SN1-type mechanism or side reactions.

Troubleshooting Steps:

  • Base and Solvent Selection: Use non-nucleophilic bases such as pyridine or triethylamine in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) in small amounts can accelerate the reaction, allowing for milder conditions.

  • Temperature Control: Maintain a low temperature (e.g., 0°C to room temperature) throughout the reaction to disfavor side reactions and potential elimination or SN1 pathways.

  • Reagent Purity: Ensure the purity of the tosyl chloride or mesyl chloride, as impurities can lead to side reactions.

  • Work-up Procedure: Quench the reaction carefully with a cold, weak acid solution or water to neutralize the base and avoid harsh conditions during product isolation.

Issue 3: Unexpected Stereochemical Outcome in a Mitsunobu Reaction

Possible Cause: The reaction is not proceeding cleanly via the expected SN2 pathway.

Troubleshooting Steps:

  • Reagent Addition Order: The order of addition of reagents can be critical. A common and often successful protocol is to dissolve the alcohol, the acidic nucleophile (e.g., diphenylphosphoryl azide - DPPA), and triphenylphosphine (PPh3) in an appropriate solvent (like THF) and then slowly add the azodicarboxylate (e.g., DEAD or DIAD) at a low temperature (e.g., 0°C).[10]

  • Nucleophile Acidity: The Mitsunobu reaction works best with acidic nucleophiles (pKa < 15).[4] If your nucleophile is not sufficiently acidic, protonation of the betaine intermediate may be slow, leading to side reactions.

  • Steric Hindrance: While the primary alcohol of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is not exceptionally hindered, highly bulky nucleophiles may slow down the desired SN2 reaction.

  • Byproduct Removal: The triphenylphosphine oxide byproduct can sometimes complicate purification. Proper work-up and chromatographic purification are essential to isolate the desired inverted product.

Quantitative Data Summary

While specific quantitative data on the racemization of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is not extensively reported in the literature, the following table summarizes reaction conditions that are generally employed to maintain high enantiomeric excess for similar chiral alcohols.

Reaction TypeReagentsSolventTemperatureExpected ee (%)
TosylationTsCl, Pyridine, DMAP (cat.)DCM0°C to RT>99
MesylationMsCl, Et3NDCM0°C to RT>99
Mitsunobu (Azide formation)PPh3, DIAD, DPPATHF0°C to RT>99 (inversion)
Esterification (Acid-catalyzed)R-COOH, PTSA (cat.)None60°C>99

Key Experimental Protocols

Protocol 1: Tosylation of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

This protocol is a standard procedure for the tosylation of primary alcohols, designed to minimize side reactions and preserve stereochemical integrity.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0°C in an ice bath and add pyridine (2.0 eq.) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

  • Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, ensuring the temperature remains at 0°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by slowly adding cold water. Separate the organic layer and wash sequentially with cold 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for Azide Formation with Inversion of Stereochemistry

This protocol describes the conversion of the primary alcohol to an azide with inversion of configuration, yielding the (S)-azido derivative.

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol (1.0 eq.), triphenylphosphine (PPh3) (1.5 eq.), and diphenylphosphoryl azide (DPPA) (1.5 eq.) in anhydrous tetrahydrofuran (THF).[11]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours or until completion as monitored by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

A general method for the analysis of the enantiomeric purity of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol derivatives. The specific column and mobile phase will need to be optimized for the particular derivative.

  • Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H) is often a good starting point for the separation of chiral alcohols and their derivatives.[12]

  • Mobile Phase: A typical mobile phase for normal phase chiral HPLC is a mixture of n-hexane and a polar modifier such as isopropanol or ethanol. The ratio of the two solvents is critical for achieving good separation. A small amount of an additive like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) may be necessary to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers should elute at different retention times.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess (ee) can be calculated using the following formula: ee (%) = [ (Areamajor enantiomer - Areaminor enantiomer) / (Areamajor enantiomer + Areaminor enantiomer) ] x 100

Visualizations

Racemization_Pathways cluster_deprotection Acid-Catalyzed Deprotection/Reprotection cluster_substitution Substitution Reaction (SN1 Pathway) R_Solketal (R)-Solketal Diol Glycerol Diol (Achiral Intermediate) R_Solketal->Diol Strong Acid, H2O SN1_Intermediate Carbocation Intermediate (Planar) R_Solketal->SN1_Intermediate Harsh Conditions Racemic_Solketal Racemic Solketal Diol->Racemic_Solketal Acid, Acetone (Equilibration) R_Product (R)-Product SN1_Intermediate->R_Product S_Product (S)-Product SN1_Intermediate->S_Product

Caption: Potential pathways for the loss of stereochemical integrity of (R)-solketal.

Reaction_Stereochemistry R_Solketal (R)-Solketal R_Tosylate (R)-Solketal Tosylate R_Solketal->R_Tosylate Tosylation (Retention) S_Azide (S)-Solketal Azide R_Solketal->S_Azide Mitsunobu Reaction (Inversion) S_Product (S)-Product R_Tosylate->S_Product SN2 Reaction (Inversion)

Caption: Expected stereochemical outcomes for common reactions of (R)-solketal.

Troubleshooting_Workflow Start Loss of Optical Purity Detected CheckReactionType Identify Reaction Type Start->CheckReactionType AcidicCond Acidic Conditions? CheckReactionType->AcidicCond Yes SubstitutionCond Substitution Reaction? CheckReactionType->SubstitutionCond No TroubleshootAcid Troubleshoot Acid-Catalyzed Deprotection AcidicCond->TroubleshootAcid Yes TroubleshootSubst Troubleshoot SN1 Conditions SubstitutionCond->TroubleshootSubst Yes AnalyzeEE Re-analyze Enantiomeric Excess TroubleshootAcid->AnalyzeEE TroubleshootSubst->AnalyzeEE

Caption: A logical workflow for troubleshooting the loss of optical purity.

References

Water removal techniques in the synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the critical aspect of water removal during the synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, commonly known as solketal. The efficient removal of water, a byproduct of the acid-catalyzed ketalization of glycerol with acetone, is paramount for achieving high yields and product purity. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist researchers in optimizing their synthetic procedures.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of solketal, with a focus on problems arising from inadequate water removal.

Issue Potential Cause Troubleshooting Steps
Low Solketal Yield 1. Reversible Reaction Equilibrium: The presence of water, a reaction byproduct, can shift the equilibrium back towards the reactants (glycerol and acetone).[1][2]1a. Increase Acetone Ratio: Employ a higher molar excess of acetone to glycerol (e.g., 6:1 or greater) to push the equilibrium towards product formation.[3] 1b. Implement Continuous Water Removal: Utilize techniques like azeotropic distillation with a Dean-Stark apparatus or reactive distillation to continuously remove water as it is formed.[4] 1c. Use a Dehydrating Agent: Add a suitable desiccant to the reaction mixture or during workup.
2. Catalyst Deactivation: Water can deactivate certain acid catalysts, reducing their effectiveness.[2][5]2a. Select a Water-Tolerant Catalyst: Consider using catalysts known for their stability in the presence of water, such as certain zeolites or heteropolyacids.[1] 2b. Ensure Anhydrous Conditions: Dry all reactants and solvents before starting the reaction. Purge the reaction vessel with an inert gas.
Reaction Stalls or Proceeds Slowly 1. Insufficient Water Removal: The accumulation of water can significantly slow down the reaction rate.1a. Check Water Removal Apparatus: Ensure the Dean-Stark trap is functioning correctly and that the azeotrope is being effectively removed. 1b. Regenerate or Replace Desiccant: If using a solid desiccant, ensure it is fully active.
Product Contaminated with Water 1. Incomplete Reaction: Unreacted starting materials and water remain in the final product.1a. Extend Reaction Time: Allow the reaction to proceed for a longer duration to ensure maximum conversion. 1b. Post-Reaction Dehydration: After the initial reaction, treat the crude product with a drying agent like anhydrous sodium sulfate or magnesium sulfate before purification.[6]
2. Inefficient Work-up: Water introduced during the work-up procedure is not effectively removed.2a. Use Anhydrous Solvents: Employ dry solvents for extraction and washing steps. 2b. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help remove dissolved water.
Difficulty in Product Purification 1. Formation of Azeotropes: Solketal may form azeotropes with water or other components, making separation by simple distillation challenging.1a. Azeotropic Distillation: If not used during the reaction, consider azeotropic distillation with an appropriate entrainer (e.g., toluene) during purification to remove residual water.[7] 1b. Vacuum Distillation: Purify solketal under reduced pressure to lower its boiling point and potentially break azeotropes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for water removal in solketal synthesis?

A1: The most frequently employed method is using a significant molar excess of acetone. This is a straightforward approach to shift the reaction equilibrium towards the formation of solketal. For laboratory-scale synthesis, azeotropic distillation using a Dean-Stark apparatus with an entrainer like toluene is also a very effective and common technique for continuous water removal.

Q2: Can I use chemical desiccants directly in the reaction mixture?

A2: While possible, adding desiccants like anhydrous sodium sulfate or magnesium sulfate directly to the reaction mixture is less common for continuous water removal. They are more frequently used during the work-up phase to dry the crude product. Some desiccants, like phosphorus pentoxide, are highly reactive and may not be compatible with all reaction conditions.[6]

Q3: What is reactive distillation and is it suitable for my lab-scale synthesis?

A3: Reactive distillation is a process where the chemical reaction and the separation of products occur simultaneously within a distillation column.[4] This is a highly efficient method for equilibrium-limited reactions like solketal synthesis as the water byproduct is continuously removed, driving the reaction to completion. While it is a powerful technique, it is more commonly used in industrial settings due to the specialized equipment required. For lab-scale synthesis, azeotropic distillation with a Dean-Stark apparatus achieves a similar outcome of continuous water removal.

Q4: How does the presence of water in the starting glycerol affect the reaction?

A4: The presence of water in the initial glycerol can have a drastic negative effect on the conversion to solketal.[8][9] It can dilute the reactants, shift the equilibrium unfavorably from the start, and potentially deactivate the acid catalyst. It is crucial to use glycerol with low water content or to account for the initial water when planning the water removal strategy.

Q5: What are the advantages of using a solvent-free system for solketal synthesis?

A5: A solvent-free system offers several advantages, including reduced environmental impact, lower costs, and simplified product purification as there is no solvent to be removed.[10] However, in such systems, controlling the reaction temperature and ensuring efficient mixing can be more challenging. Water removal still needs to be addressed, often by using a large excess of acetone which also serves as the liquid medium.

Experimental Protocols for Water Removal Techniques

Azeotropic Distillation using a Dean-Stark Apparatus

This method involves the use of an entrainer, typically an organic solvent that is immiscible with water and forms a low-boiling azeotrope with it.

Methodology:

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents:

    • Glycerol (1 mole)

    • Acetone (3-6 moles)

    • Acid Catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 mole)

    • Entrainer (e.g., Toluene or Cyclohexane, approximately 20-30% of the total reaction volume)

  • Procedure:

    • Charge the round-bottom flask with glycerol, acetone, the acid catalyst, and the entrainer.

    • Heat the mixture to reflux.

    • The water-entrainer azeotrope will distill into the Dean-Stark trap.

    • Upon cooling in the trap, the water will separate from the less dense, immiscible entrainer and collect in the bottom of the trap.

    • The entrainer will overflow from the trap and return to the reaction flask.

    • Monitor the reaction progress by observing the amount of water collected in the trap. The reaction is complete when no more water is collected.

    • After completion, cool the reaction mixture and proceed with the work-up and purification.

Use of Excess Acetone

This is a simpler method that relies on Le Chatelier's principle to drive the reaction forward.

Methodology:

  • Apparatus Setup: A standard reflux apparatus consisting of a round-bottom flask and a condenser is sufficient.

  • Reagents:

    • Glycerol (1 mole)

    • Acetone (a significant excess, e.g., 10-15 moles)

    • Acid Catalyst (e.g., Amberlyst-15 resin)

  • Procedure:

    • Combine glycerol, the large excess of acetone, and the acid catalyst in the round-bottom flask.

    • Heat the mixture to reflux with stirring for the desired reaction time (typically several hours).

    • Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC).

    • Upon completion, cool the mixture, filter off the catalyst (if heterogeneous), and remove the excess acetone using a rotary evaporator.

    • The crude product can then be purified.

Post-Reaction Dehydration with a Desiccant

This technique is applied after the main reaction to remove residual water from the product.

Methodology:

  • Initial Reaction: Perform the ketalization reaction using your preferred method (e.g., reflux with excess acetone).

  • Work-up: After the reaction, neutralize the acid catalyst (if homogeneous) and perform an initial extraction if necessary.

  • Drying:

    • To the organic solution containing the crude solketal, add an anhydrous desiccant such as sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄), or potassium carbonate (K₂CO₃).[6]

    • Add the desiccant in portions with swirling until some of it no longer clumps together, indicating that all the water has been absorbed.

    • Allow the mixture to stand for 15-30 minutes.

    • Filter or decant the dried solution to remove the desiccant.

  • Purification: Remove the solvent and purify the solketal, typically by distillation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for different water removal strategies in solketal synthesis.

Water Removal TechniqueMolar Ratio (Glycerol:Acetone)CatalystTemperature (°C)Reaction Time (h)Glycerol Conversion (%)Solketal Selectivity (%)Reference
Excess Acetone1:6Amberlyst-46600.584-[3]
Excess Acetone1:15PW₁₂Room Temp0.0899.297.0[1]
Azeotropic Distillation (Implied)-p-Toluenesulfonic acidReflux-99.3-[10]
Reactive Distillation----High (Implied)-[4]
Solvent-Free1:5SAFACAM70 (Microwave)0.1798.1100[5]

Note: The table presents a selection of data from the literature to illustrate the effectiveness of different approaches. Actual results may vary depending on the specific experimental setup and conditions.

Visualizing the Workflow

The selection of an appropriate water removal technique is a critical step in the experimental design for solketal synthesis. The following workflow diagram illustrates the decision-making process.

WaterRemovalWorkflow Start Start: Plan Solketal Synthesis Decision_Scale Lab or Industrial Scale? Start->Decision_Scale Lab_Scale Lab Scale Decision_Scale->Lab_Scale Lab Industrial_Scale Industrial Scale Decision_Scale->Industrial_Scale Industrial Decision_Equipment Specialized Equipment Available? Lab_Scale->Decision_Equipment Reactive_Distillation Reactive Distillation Industrial_Scale->Reactive_Distillation Azeotropic_Distillation Azeotropic Distillation (Dean-Stark) Decision_Equipment->Azeotropic_Distillation Yes Excess_Acetone Excess Acetone Decision_Equipment->Excess_Acetone No End Proceed with Synthesis Reactive_Distillation->End Azeotropic_Distillation->End Post_Reaction_Drying Post-Reaction Drying with Desiccant Excess_Acetone->Post_Reaction_Drying Post_Reaction_Drying->End

Caption: Decision workflow for selecting a water removal technique in solketal synthesis.

The following diagram illustrates the general signaling pathway of the acid-catalyzed ketalization reaction, emphasizing the role of water removal.

KetalizationMechanism Glycerol Glycerol Hemiketal Hemiketal Intermediate Glycerol->Hemiketal Acetone Acetone Protonated_Acetone Protonated Acetone (Carbocation Intermediate) Acetone->Protonated_Acetone Protonation Protonated_Acetone->Hemiketal Nucleophilic Attack Solketal Solketal Hemiketal->Solketal Intramolecular Cyclization & Dehydration Water Water (Byproduct) Hemiketal->Water Solketal->Hemiketal Hydrolysis (Reversible) Water->Hemiketal Water_Removal Water Removal (Drives Equilibrium) Water->Water_Removal Catalyst H+ (Acid Catalyst) Catalyst->Protonated_Acetone Water_Removal->Solketal Favors Product

Caption: The role of water removal in the acid-catalyzed synthesis of solketal.

References

Technical Support Center: Catalyst Deactivation and Regeneration in 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, a compound commonly known as solketal. The focus is on addressing common issues related to catalyst deactivation and outlining effective regeneration strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general synthesis route for this compound and what catalysts are used?

A1: this compound is synthesized through the acid-catalyzed ketalization of glycerol with acetone. This reaction involves the formation of a five-membered dioxolane ring. A variety of homogeneous and heterogeneous acid catalysts can be used. Heterogeneous (solid acid) catalysts are often preferred as they simplify product separation and catalyst recovery. Common examples include zeolites (e.g., H-ZSM-5), acid-treated clays, and zirconia-based catalysts.

G glycerol Glycerol process Ketalization Reaction glycerol->process acetone Acetone acetone->process catalyst Solid Acid Catalyst (e.g., Zeolite, Acidic Resin) catalyst->process Catalyzes product This compound (Solketal) water Water process->product process->water

Caption: Reaction scheme for the synthesis of this compound.

Q2: My reaction yield has decreased significantly after recycling the catalyst several times. What is the likely problem?

A2: A significant drop in yield upon catalyst recycling is a classic indicator of catalyst deactivation. Deactivation is the loss of catalytic activity and/or selectivity over time.[1][2] This can be caused by several factors, including the blockage of active sites, loss of surface area, or a change in the catalyst's chemical structure.[1][2][3] The first step in addressing this is to identify the root cause of the deactivation.

G start Start: Decreased Reaction Yield suspect Suspect Catalyst Deactivation start->suspect identify Identify Deactivation Mechanism (See Q3 & Q4) suspect->identify coking Coking/ Fouling identify->coking leaching Leaching identify->leaching sintering Sintering identify->sintering regenerate Regenerate Catalyst (e.g., Calcination) coking->regenerate prevent Preventative Measures/ Replace Catalyst leaching->prevent sintering->prevent end End: Restore Catalyst Activity regenerate->end

Caption: Troubleshooting workflow for decreased catalyst performance.

Q3: What are the common mechanisms of solid acid catalyst deactivation in this synthesis?

A3: In the synthesis of this compound, which involves oxygenated organic compounds, the primary deactivation mechanisms for solid acid catalysts are:

  • Coking/Fouling : This is the most frequent cause.[3][4] It involves the formation and deposition of heavy, carbonaceous species (coke) on the catalyst's surface and within its pores.[3] These deposits physically block access to the active sites.[1]

  • Leaching : The active acid sites or structural components of the catalyst can be gradually stripped away and dissolve into the reaction medium. This process is often accelerated by the presence of polar molecules like water (a byproduct) and glycerol. Leaching results in an irreversible loss of activity.

  • Sintering : Exposure to high temperatures can cause the catalyst's small particles to agglomerate, leading to a significant reduction in the active surface area.[2] This form of deactivation is typically irreversible.

  • Poisoning : Impurities present in the reactants, such as sulfur or nitrogen compounds, can strongly adsorb to the catalyst's active sites, rendering them inactive.[1][2]

Deactivation MechanismPrimary CauseEffect on CatalystReversibility
Coking / Fouling Polymerization/condensation of reactants or products on the catalyst surface.[3]Blockage of pores and active sites.[4]Reversible
Leaching Dissolution of active components into the reaction medium.Permanent loss of active sites.Irreversible
Sintering High reaction or regeneration temperatures.Loss of surface area and active sites.[2]Irreversible
Poisoning Strong chemisorption of impurities from the feed.Inactivation of active sites.[1]Variable

Q4: How can I determine the specific cause of my catalyst's deactivation?

A4: Characterizing the spent (used) catalyst and comparing it to the fresh catalyst is crucial. Several analytical techniques can help pinpoint the deactivation mechanism:

  • For Coking :

    • Thermogravimetric Analysis (TGA) : Heating the catalyst in an oxidizing atmosphere and measuring the weight loss can quantify the amount of coke deposited.

    • Raman Spectroscopy : Can be used to characterize the nature of the carbonaceous deposits.[4][5]

  • For Leaching :

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) : Analyzing the reaction mixture after filtration can detect the presence of leached catalyst components.

  • For Sintering :

    • Brunauer-Emmett-Teller (BET) Analysis : Measures the specific surface area and pore size distribution. A significant decrease in surface area suggests sintering.

    • X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) : Can reveal changes in crystallite size and catalyst morphology.

Q5: Is it possible to regenerate my deactivated catalyst?

A5: Regeneration feasibility depends entirely on the deactivation mechanism.

  • Coked catalysts can often be regenerated. The most common method is calcination , which involves a controlled burning of the coke deposits in the presence of air or oxygen.[6]

  • Deactivation by leaching or sintering is generally considered irreversible.[6] In these cases, the focus should be on optimizing reaction conditions to prevent deactivation in future runs or replacing the catalyst.

G active Active Catalyst spent Deactivated Catalyst (Coked) active->spent Reaction Cycles regenerated Regenerated Catalyst spent->regenerated Regeneration (Calcination) regenerated->active Reuse p1 p2

Caption: The catalyst life cycle for deactivation by coking and subsequent regeneration.

Quantitative Data on Catalyst Regeneration

Regeneration can often restore a significant portion of the catalyst's original properties. The effectiveness varies based on the catalyst type and the severity of deactivation. Below is representative data for a solid acid zeolite catalyst after undergoing a regeneration process.

Catalyst PropertyFresh CatalystSpent CatalystRegenerated CatalystRecovery Efficiency
Acidity (mmol/g) 1.000.350.80~80%[4][5][7]
Surface Area (m²/g) 450210405~90%[4][5][7]
Pore Volume (cm³/g) 0.250.110.23~92%

Note: Data is illustrative, based on typical values reported for zeolite-based catalysts in similar applications. Actual values will vary.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of this compound

  • Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycerol (1.0 eq), acetone (3.0-5.0 eq), and the solid acid catalyst (e.g., 5-10 wt% relative to glycerol).

  • Reaction : Heat the mixture to reflux (typically 55-65°C) with vigorous stirring. Monitor the reaction progress using TLC or GC analysis. The reaction is typically complete within 2-6 hours.

  • Workup : Cool the reaction mixture to room temperature. Separate the solid catalyst by filtration or centrifugation.

  • Purification : Remove the excess acetone from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

  • Catalyst Handling : Wash the recovered catalyst with a solvent like acetone or ethanol to remove any adsorbed species and dry it in an oven before reuse or regeneration.

Protocol 2: Regeneration of a Coked Solid Acid Catalyst via Calcination

This protocol is a general guideline for regenerating a catalyst deactivated by coking. Caution : The combustion of coke is exothermic and can cause a rapid temperature increase. Always perform this procedure in a well-ventilated furnace and use a slow heating ramp with controlled airflow.

  • Pre-treatment : Wash the spent catalyst with a suitable solvent (e.g., acetone) to remove residual organic molecules. Dry the catalyst thoroughly in an oven at 100-120°C for at least 4 hours.

  • Furnace Setup : Place the dried catalyst in a ceramic crucible or a quartz tube inside a programmable tube furnace.

  • Inert Purge : Begin a steady flow of an inert gas (e.g., nitrogen) over the catalyst.

  • Temperature Ramp : Gradually increase the furnace temperature to the target calcination temperature (typically 450-550°C) at a slow rate (e.g., 2-5°C/minute). This slow ramp prevents thermal shock to the catalyst.

  • Oxidative Treatment : Once the target temperature is reached and stable, gradually introduce a controlled flow of air or a lean oxygen/nitrogen mixture into the gas stream.

  • Hold Period : Maintain the catalyst at the target temperature under the oxidative atmosphere for 3-6 hours, or until the coke has been completely combusted.

  • Cooldown : Switch the gas flow back to pure inert gas and allow the catalyst to cool down slowly to room temperature.

  • Storage : Once cooled, store the regenerated catalyst in a desiccator to prevent moisture adsorption before reuse.

References

Technical Support Center: Analytical Methods for Monitoring Reactions of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol. Here you will find detailed information on analytical methods for monitoring the progress of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring reactions involving this compound?

A1: The most common analytical methods for monitoring reactions of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or other suitable detectors, Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC).

Q2: How do I choose the best analytical method for my specific reaction?

A2: The choice of method depends on several factors:

  • Volatility of reactants and products: GC-MS is well-suited for volatile compounds.

  • Polarity and solubility: HPLC is versatile for a wide range of polarities.

  • Need for structural information: NMR provides detailed structural information and is non-destructive.

  • Speed and simplicity: TLC is a quick and simple method for qualitative monitoring.[1][2]

Q3: Can I use NMR to get quantitative data on my reaction's progress?

A3: Yes, quantitative NMR (qNMR) is a powerful technique for monitoring reaction kinetics and determining the concentration of reactants and products over time. This is achieved by comparing the integral of a characteristic peak of the analyte to that of a known internal standard.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS)
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing) 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect injection temperature.1. Use a deactivated liner and a column suitable for polar analytes. Consider derivatization to reduce polarity. 2. Bake out the column or trim the first few centimeters. 3. Optimize the injector temperature to ensure complete volatilization without degradation.
Low sensitivity/no peak 1. Sample degradation in the injector. 2. Leaks in the system. 3. Incorrect MS parameters.1. Lower the injector temperature. Check for thermal lability of your compounds. 2. Perform a leak check of the GC system. 3. Ensure the MS is in the correct acquisition mode (e.g., scan or SIM) and that the mass range covers your compounds of interest.
Ghost peaks 1. Carryover from previous injections. 2. Contaminated syringe or injector. 3. Bleed from the septum or column.1. Run a solvent blank after each sample. 2. Clean the syringe and injector port. 3. Use high-quality septa and ensure the column is not operated above its maximum temperature.
High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause Troubleshooting Steps
Peak tailing 1. Secondary interactions with residual silanols on the column. 2. Mismatched solvent strength between sample and mobile phase. 3. Column overload.1. Use an end-capped column or add a competing base to the mobile phase. Operating at a lower pH can also help. 2. Dissolve the sample in the mobile phase. 3. Dilute the sample or inject a smaller volume.
Variable retention times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction.1. Prepare fresh mobile phase and ensure it is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Check pump seals and for leaks.
Broad peaks 1. Large dead volume in the system. 2. Column degradation. 3. High flow rate.1. Use tubing with a smaller internal diameter and ensure all connections are properly fitted. 2. Replace the column. 3. Reduce the flow rate.
Thin-Layer Chromatography (TLC)
Issue Potential Cause Troubleshooting Steps
Spots are streaky 1. Sample is too concentrated. 2. The compound is highly polar and interacting strongly with the stationary phase. 3. The developing solvent is not polar enough.1. Dilute the sample before spotting. 2. Add a small amount of a more polar solvent (e.g., methanol or acetic acid) to the developing solvent. 3. Increase the polarity of the solvent system.
Rf values are too high or too low 1. The polarity of the developing solvent is incorrect.1. If Rf is too high, decrease the solvent polarity. If Rf is too low, increase the solvent polarity. A good starting point for polar compounds is a mixture of ethyl acetate and hexanes.
No spots are visible 1. The compound does not absorb UV light. 2. The concentration of the compound is too low. 3. The visualization agent is not appropriate.1. Use a chemical stain for visualization (e.g., potassium permanganate or p-anisaldehyde stain).[3][4][5] 2. Spot a more concentrated sample. 3. Choose a stain that is known to react with the functional groups present in your compounds.[3][6]

Experimental Protocols

GC-MS Method for Monitoring an Esterification Reaction

This protocol describes the monitoring of the esterification of this compound with acetic anhydride.

1. Sample Preparation:

  • At various time points, withdraw a 50 µL aliquot from the reaction mixture.

  • Quench the reaction by adding the aliquot to 1 mL of a saturated sodium bicarbonate solution.

  • Extract the organic components with 1 mL of ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Dilute an aliquot of the dried organic layer with ethyl acetate to a final concentration of approximately 1 mg/mL.

2. GC-MS Parameters:

Parameter Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium at 1 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-400 amu

3. Data Analysis:

  • Monitor the disappearance of the starting material peak and the appearance of the product peak.

  • Calculate the percent conversion by comparing the peak area of the product to the sum of the peak areas of the starting material and product.

HPLC Method for Monitoring a Deprotection Reaction

This protocol is for monitoring the acidic hydrolysis of the acetal group in this compound.

1. Sample Preparation:

  • At desired time intervals, take a 100 µL aliquot of the reaction mixture.

  • Neutralize the acid catalyst by adding the aliquot to 900 µL of a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Parameters:

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm (if no chromophore is present, a Refractive Index or Evaporative Light Scattering Detector may be needed)

3. Data Analysis:

  • Track the decrease in the peak area of the starting material and the increase in the peak area of the deprotected product.

  • Use a calibration curve for quantitative analysis if required.

Quantitative NMR (qNMR) for Monitoring a Tosylation Reaction

This protocol outlines the monitoring of the tosylation of the hydroxyl group of this compound.

1. Sample Preparation:

  • In an NMR tube, dissolve a known amount of the starting material and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl3).

  • Initiate the reaction by adding the tosylating agent and a base.

  • Acquire ¹H NMR spectra at regular intervals.

2. NMR Parameters:

Parameter Setting
Spectrometer 400 MHz or higher
Pulse Sequence Standard single-pulse experiment (e.g., zg30)
Relaxation Delay (d1) At least 5 times the longest T1 of the signals of interest
Number of Scans 8 or 16 (adjust for desired signal-to-noise)

3. Data Analysis:

  • Identify a well-resolved signal for the starting material, the product, and the internal standard.

  • Integrate these signals.

  • Calculate the concentration of the starting material and product at each time point relative to the known concentration of the internal standard.

Data Presentation

Table 1: Illustrative GC-MS Data for an Esterification Reaction

Time (min) Peak Area (Starting Material) Peak Area (Product) % Conversion
01,000,00000
30750,000250,00025
60500,000500,00050
120250,000750,00075
24050,000950,00095

Table 2: Illustrative HPLC Data for a Deprotection Reaction

Time (hours) Retention Time (Starting Material) Peak Area (Starting Material) Retention Time (Product) Peak Area (Product)
010.2 min500,000-0
110.2 min350,0004.5 min150,000
210.2 min200,0004.5 min300,000
410.2 min50,0004.5 min450,000
8-04.5 min500,000

Visualizations

experimental_workflow cluster_reaction Reaction cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Start Reaction sampling Take Aliquot at Time (t) start->sampling quench Quench Reaction sampling->quench extract Extract/Dilute quench->extract filter Filter extract->filter analytical_instrument GC-MS / HPLC / NMR filter->analytical_instrument data_processing Data Processing analytical_instrument->data_processing interpretation Interpret Results (% Conversion, Kinetics) data_processing->interpretation troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Analytical Problem (e.g., Peak Tailing) cause1 Instrumental Issue problem->cause1 cause2 Methodological Issue problem->cause2 cause3 Sample Issue problem->cause3 solution1 Check System Suitability (e.g., Leaks, Temperature) cause1->solution1 solution2 Optimize Method Parameters (e.g., Mobile Phase, Gradient) cause2->solution2 solution3 Modify Sample Prep (e.g., Dilution, Derivatization) cause3->solution3 solution1->problem Re-analyze solution2->problem Re-analyze solution3->problem Re-analyze

References

Validation & Comparative

Alternative chiral building blocks to 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Alternative Chiral Building Blocks to 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol (Solketal)

Introduction

This compound, commonly known as solketal, is a versatile chiral building block derived from the readily available chiral pool starting material, glycerol. Its protected diol structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. However, the landscape of asymmetric synthesis offers a variety of alternative chiral synthons that can serve similar or complementary roles. This guide provides an objective comparison of prominent alternatives to solketal, focusing on their synthesis, performance in key transformations, and synthetic utility, supported by experimental data.

Overview of Alternatives

The primary alternatives to solketal can be categorized based on their structural features and the synthetic strategies used to access them. These include chiral glycidol and its derivatives, enantiopure 1,2-diols, and chiral β-hydroxy esters. These alternatives are often accessible through powerful asymmetric catalytic methods, offering high enantiopurity and functional group tolerance.

dot

G cluster_chiral_pool Chiral Pool Glycerol Glycerol Solketal Solketal Glycerol->Solketal Acetalization Chiral Glycidol & Derivatives Chiral Glycidol & Derivatives Glycerol->Chiral Glycidol & Derivatives Multi-step Synthesis Allyl Alcohol Allyl Alcohol Allyl Alcohol->Chiral Glycidol & Derivatives Asymmetric Epoxidation Prochiral Ketones Prochiral Ketones Chiral β-Hydroxy Esters Chiral β-Hydroxy Esters Prochiral Ketones->Chiral β-Hydroxy Esters Asymmetric Reduction/Aldol Enantiopure 1,2-Diols Enantiopure 1,2-Diols Chiral Glycidol & Derivatives->Enantiopure 1,2-Diols

Caption: Derivation of Solketal and its alternatives from the chiral pool.

Comparative Performance Data

The following tables summarize quantitative data for the synthesis and application of solketal and its alternatives.

Table 1: Synthesis of Chiral Building Blocks
Building BlockStarting MaterialMethodCatalyst/ReagentYield (%)Enantiomeric Excess (ee, %)Reference
Solketal Glycerol, AcetoneAcetalizationSO₄²⁻/ZnAl₂O₄–ZrO₂98N/A (Chiral pool)[1]
(R)-Glycidol Allyl AlcoholSharpless Asymmetric EpoxidationTi(OⁱPr)₄, (+)-DET>90>90[2][3]
(S)-Propranolol 3-(trimethylsilyl) prop-2-en-1-olSharpless Asymmetric EpoxidationTi(OⁱPr)₄, D-(-)-DET-90[3]
anti-1,2-Diol Cyclohexanecarboxaldehyde, HydroxyacetoneProline-catalyzed Aldol ReactionL-proline60>99[4]
(S)-ethyl 3-hydroxybutyrate Ethyl acetoacetateBiocatalytic Asymmetric ReductionBaker's Yeast>9095[5]
Aromatic β-Hydroxy Esters Racemic β-Hydroxy EstersKinetic ResolutionPlanar-chiral DMAP derivativeup to 32 (for S)up to 99[6]
Table 2: Performance in a Representative Transformation (Synthesis of a Propranolol Intermediate)
Building BlockTransformationReagentsYield (%)Overall EnantiopurityReference
(R)-Glycidol Derivative Epoxide opening with 1-naphthol1-naphthol, baseHigh>90% ee[3][7]
(S)-3-Chloro-1,2-propanediol Conversion to epoxide, then openingBase, then 1-naphthol-97% ee (starting material)[8]

Experimental Protocols

Sharpless Asymmetric Epoxidation of Allyl Alcohol to form (R)-Glycidol

This protocol is based on the highly reliable Katsuki-Sharpless epoxidation.[2][3]

dot

G Start Start PrepareCatalyst Prepare Catalyst: Mix Ti(O-iPr)4 and (+)-DET in CH2Cl2 at -20°C Start->PrepareCatalyst AddSubstrate Add Allyl Alcohol PrepareCatalyst->AddSubstrate AddOxidant Add tert-butyl hydroperoxide (TBHP) dropwise at -20°C AddSubstrate->AddOxidant Reaction Stir at -20°C for 1-2h AddOxidant->Reaction Workup Quench with water, followed by aqueous NaOH Reaction->Workup Extract Extract with CH2Cl2 Workup->Extract Purify Purify by distillation Extract->Purify End End Purify->End

Caption: Experimental workflow for Sharpless Asymmetric Epoxidation.

Methodology:

  • A solution of titanium(IV) isopropoxide and (+)-diethyl tartrate ((+)-DET) in dichloromethane is cooled to -20 °C.

  • Allyl alcohol is added to the cooled catalyst mixture.

  • tert-Butyl hydroperoxide (TBHP) is added dropwise while maintaining the temperature at -20 °C.

  • The reaction is stirred at -20 °C for several hours until completion, monitored by TLC.

  • The reaction is quenched by the addition of water, and the resulting mixture is worked up to isolate the chiral epoxy alcohol.

Biocatalytic Asymmetric Reduction of Ethyl Acetoacetate

This method utilizes whole-cell biocatalysts for a green and highly selective synthesis of chiral β-hydroxy esters.[5]

Methodology:

  • Baker's yeast (Saccharomyces cerevisiae) is suspended in a buffered aqueous solution.

  • A sugar source (e.g., glucose) is added as a co-factor regeneration system.

  • Ethyl acetoacetate is added to the yeast suspension.

  • The mixture is incubated at a controlled temperature (typically 30-37 °C) with shaking for 24-48 hours.

  • The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extracts are dried and concentrated, and the resulting (S)-ethyl 3-hydroxybutyrate is purified by distillation or chromatography.

Comparison of Alternatives

Chiral Glycidol and its Derivatives

Obtained through the highly enantioselective Sharpless asymmetric epoxidation of allylic alcohols, chiral glycidol is a powerful C3 building block.[2][9] Its strained epoxide ring allows for regioselective opening with a variety of nucleophiles, providing access to a wide range of chiral 1,2-functionalized compounds.

  • Advantages: High enantioselectivity (>90% ee is common), well-established and predictable stereochemical outcome, and versatility in subsequent transformations.[2][10]

  • Disadvantages: Requires stoichiometric use of a chiral ligand (tartrate) and a peroxide oxidant.

Enantiopure 1,2-Diols

While solketal is a protected 1,2-diol, direct access to unprotected or differentially protected 1,2-diols offers synthetic flexibility. Methods like the Sharpless asymmetric dihydroxylation (AD) of alkenes or proline-catalyzed asymmetric aldol reactions can provide these structures with high enantiopurity.[4][11]

  • Advantages: Direct access to the diol functionality, and methods like the proline-catalyzed aldol reaction can offer excellent diastereoselectivity for anti-1,2-diols, which are challenging to access via other routes.[4]

  • Disadvantages: Asymmetric dihydroxylation can have limitations with certain substrate classes (e.g., cis-alkenes).

Chiral β-Hydroxy Esters

These building blocks are valuable precursors for the synthesis of β-lactams, pheromones, and other bioactive molecules.[6] They can be synthesized through various methods, including asymmetric hydrogenation, aldol reactions, and kinetic resolution.[6][12] Biocatalytic methods, in particular, offer a sustainable route with high enantioselectivity.[5][13]

  • Advantages: Access to a different class of chiral building blocks with distinct synthetic applications. Biocatalytic routes are environmentally benign.

  • Disadvantages: Kinetic resolution methods are inherently limited to a maximum theoretical yield of 50% for the resolved product.

Logical Relationships in Synthesis

The choice of a chiral building block often dictates the overall synthetic strategy. The following diagram illustrates a logical pathway for the synthesis of a beta-blocker, highlighting how different building blocks can be utilized.

dot

G cluster_start Starting Materials cluster_intermediates Key Chiral Intermediates cluster_final Target Molecule Allyl Alcohol Allyl Alcohol Chiral Glycidol Chiral Glycidol Allyl Alcohol->Chiral Glycidol Sharpless Epoxidation Glycerol Glycerol Solketal Solketal Glycerol->Solketal Acetalization Beta-Blocker (e.g., Propranolol) Beta-Blocker (e.g., Propranolol) Chiral Glycidol->Beta-Blocker (e.g., Propranolol) Nucleophilic Ring Opening Chiral Epichlorohydrin Chiral Epichlorohydrin Solketal->Chiral Epichlorohydrin Tosylation, Ring Opening, Chlorination Chiral Epichlorohydrin->Beta-Blocker (e.g., Propranolol) Nucleophilic Ring Opening

Caption: Synthetic pathways to a beta-blocker using different chiral building blocks.

Conclusion

While solketal remains a highly useful and cost-effective chiral building block due to its direct derivation from glycerol, a range of powerful alternatives are available to the modern synthetic chemist. Chiral glycidol and its derivatives, accessible via the Sharpless epoxidation, offer exceptional enantioselectivity and synthetic versatility. Enantiopure 1,2-diols, synthesized through methods like asymmetric aldol reactions, provide access to complementary stereochemical arrangements. Finally, chiral β-hydroxy esters, often prepared using sustainable biocatalytic methods, open doors to other classes of target molecules. The choice of the optimal building block will depend on the specific synthetic target, the desired stereochemistry, and the overall strategic approach to the synthesis. Researchers are encouraged to consider these alternatives to enhance synthetic efficiency and access a broader range of complex chiral molecules.

References

A Comparative Guide to 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol and Other Chiral Synthons in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is paramount. Chiral synthons, or building blocks, are fundamental to this endeavor, providing the necessary stereochemical information to construct complex chiral molecules. Among these, 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, commonly known as solketal, is a versatile and readily available chiral synthon derived from glycerol. This guide provides an objective comparison of solketal-derived synthons with other key chiral building blocks, supported by experimental data, to aid researchers in selecting the most appropriate tool for their asymmetric synthesis challenges.

Performance Comparison of Chiral Synthons in the Synthesis of (S)-Propranolol

The synthesis of the widely used beta-blocker (S)-propranolol serves as an excellent case study for comparing the efficacy of different chiral synthons. The following table summarizes the performance of various approaches, highlighting key metrics such as overall yield and enantiomeric excess (ee).

Chiral Synthon/StrategyKey IntermediateOverall Yield (%)Enantiomeric Excess (ee) (%)Reference
Glycerol Desymmetrization Spiroketal intermediateGood98[1]
Kinetic Resolution of Racemic Epichlorohydrin Derivative α-Naphthyl glycidyl ether6090[2][3]
Chemoenzymatic Resolution (R)-1-chloro-3-(1-naphthyloxy)-2-propanol31.4 (for R-propranolol from (R)-diol), 44.8 (for S-propranolol from (S)-epoxide)>99[4]
(S)-Epichlorohydrin (S)-EpichlorohydrinNot explicitly stated, but a common industrial route.High (starting material is enantiopure)[5]

It is important to note that reaction conditions, number of steps, and purification methods vary across these different synthetic routes, which can influence the overall efficiency and cost-effectiveness.

Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-Propranolol via Kinetic Resolution of α-Naphthyl Glycidyl Ether[2][6]

This protocol involves the initial synthesis of racemic α-naphthyl glycidyl ether, followed by a kinetic resolution during the ring-opening reaction.

Step 1: Synthesis of Racemic Glycidyl-α-Naphthyl Ether [6]

  • To a solution of 1-naphthol (7.2 g, 0.05 mol) in DMSO (20 ml), powdered KOH (5 g) is added, and the mixture is stirred for 30 minutes at room temperature.

  • Epichlorohydrin (12 ml, 0.15 mol) is added slowly over 45 minutes, and stirring is continued for 6 hours at room temperature.

  • The reaction is quenched with water (50 ml) and extracted with chloroform (2 x 75 ml).

  • The combined organic layers are washed with 2% sodium hydroxide solution (2 x 30 ml) and water (5 x 100 ml), then dried over sodium sulfate.

  • The solvent is removed under reduced pressure to yield glycidyl-α-naphthyl ether (95% yield).[6]

Step 2: Enantioselective Ring Opening [6]

  • A solution of glycidyl-α-naphthyl ether (1.6 g, 8 mmol), L-(+)-tartaric acid (1.2 g, 8 mmol), and Zn(NO₃)₂·6H₂O (2.37 g, 4 mmol) in DMSO (20 ml) is stirred for 15 minutes.

  • Isopropylamine (1.2 ml, 16 mmol) is added, and the mixture is stirred at ambient temperature for 24 hours.

  • The reaction mixture is cooled and filtered. The solid is washed with dichloromethane.

  • The filtrate is treated with 10% aqueous sodium hydroxide solution (10 ml) and extracted with dichloromethane (2 x 50 ml).

  • The combined organic layers are washed with water (5 x 50 ml) and dried over sodium sulfate.

  • The solvent is removed under reduced pressure to give crude (S)-propranolol (55% yield, 89% ee).[6]

Protocol 2: Chemoenzymatic Synthesis of (S)- and (R)-Propranolol[7]

This method utilizes a lipase-catalyzed kinetic resolution of a chlorohydrin intermediate.

Step 1: Synthesis of Racemic 1-chloro-3-(1-naphthyloxy)-2-propanol

  • 1-Naphthol is reacted with epichlorohydrin to produce racemic 1-chloro-3-(1-naphthyloxy)-2-propanol.

Step 2: Lipase-Catalyzed Kinetic Resolution

  • The racemic chlorohydrin is subjected to kinetic resolution using an immobilized lipase (e.g., Amano PS-IM) and an acyl donor (e.g., vinyl acetate) in an organic solvent (e.g., TBME).

  • The reaction is monitored until approximately 50% conversion is reached, yielding the unreacted (R)-chlorohydrin with high enantiomeric excess (>99% ee) and the corresponding (S)-acetate.[7]

Step 3: Synthesis of (R)-(+)-Propranolol

  • The enantiopure (R)-chlorohydrin is reacted with isopropylamine to yield (R)-(+)-propranolol (96-99.9% ee).[7]

Step 4: Synthesis of (S)-(-)-Propranolol

  • The (S)-acetate is hydrolyzed to the corresponding (S)-chlorohydrin.

  • The (S)-chlorohydrin is then reacted with isopropylamine to afford (S)-(-)-propranolol. Alternatively, the configuration of the (R)-chlorohydrin can be inverted via a mesylate intermediate followed by acetolysis and hydrolysis to yield the (S)-enantiomer (99% ee).[7]

Experimental and Logical Workflows

The following diagrams illustrate key concepts and workflows in the asymmetric synthesis of chiral molecules like (S)-propranolol.

G cluster_0 Synthesis of Racemic Intermediate cluster_1 Kinetic Resolution and Ring Opening cluster_2 Work-up and Purification 1_naphthol 1-Naphthol racemic_glycidyl_ether Racemic α-Naphthyl Glycidyl Ether 1_naphthol->racemic_glycidyl_ether Base (e.g., KOH) epichlorohydrin Racemic Epichlorohydrin epichlorohydrin->racemic_glycidyl_ether S_propranolol (S)-Propranolol racemic_glycidyl_ether->S_propranolol Preferential reaction R_glycidyl_ether Unreacted (R)-Glycidyl Ether racemic_glycidyl_ether->R_glycidyl_ether Remains unreacted chiral_reagent Chiral Reagent (e.g., L-(+)-Tartaric Acid/Zn(II)) chiral_reagent->S_propranolol isopropylamine Isopropylamine isopropylamine->S_propranolol extraction Extraction S_propranolol->extraction purification Purification extraction->purification final_product Enantiomerically Enriched (S)-Propranolol purification->final_product

Figure 1. Experimental workflow for the synthesis of (S)-propranolol via kinetic resolution.

G cluster_pool Chiral Pool Synthesis cluster_resolution Kinetic Resolution cluster_asymmetric Asymmetric Catalysis ChiralSynthon Approaches to Chiral Molecules ChiralPool Start with an enantiopure natural product (e.g., Solketal, Amino Acids, Terpenes) Racemate Start with a racemic mixture Prochiral Start with a prochiral substrate Transformation Chemical Transformations (maintaining chirality) ChiralPool->Transformation Target Enantiopure Target Molecule Transformation->Target SelectiveReaction Selective reaction of one enantiomer with a chiral reagent or catalyst Racemate->SelectiveReaction Separation Separation of reacted and unreacted enantiomers SelectiveReaction->Separation Resolved Two Enantiomerically Enriched Compounds Separation->Resolved AsymmetricReaction Reaction with an achiral reagent in the presence of a chiral catalyst Prochiral->AsymmetricReaction AsymmetricProduct Enantiomerically Enriched Product AsymmetricReaction->AsymmetricProduct

Figure 2. Logical relationship of major strategies in asymmetric synthesis.

Conclusion

The selection of a chiral synthon is a critical decision in the planning of an asymmetric synthesis. While this compound (solketal) and its derivatives offer a cost-effective and versatile entry point from the chiral pool, alternative strategies such as kinetic resolution and the use of other readily available chiral synthons like epichlorohydrin provide powerful and often highly efficient routes to enantiomerically pure target molecules. The choice ultimately depends on a variety of factors including the specific target molecule, desired scale of synthesis, cost considerations, and available expertise and resources. The data and protocols presented in this guide offer a starting point for researchers to make informed decisions in the design and execution of their synthetic strategies.

References

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (e.e.) of chiral molecules is a critical step in synthesis, quality control, and regulatory compliance. (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, a versatile chiral building block, is no exception. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and reliable technique for resolving and quantifying enantiomers.[1][2][3]

This guide provides a comparative overview of potential chiral HPLC methodologies for the determination of the enantiomeric excess of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol. While specific application data for this exact molecule is not prevalent in readily available literature, this guide leverages established principles for the separation of chiral alcohols to propose and compare suitable methods. The primary approach for separating enantiomers like those of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is the direct method, which employs a chiral stationary phase to induce differential retention of the enantiomers.[1]

Comparison of Chiral Stationary Phases for Alcohol Separation

The selection of the chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including alcohols.[1] The table below compares the typical performance of several common polysaccharide-based CSPs for the separation of chiral alcohols, providing an illustrative example of what a method development screen might yield.

Table 1: Illustrative Comparison of Chiral HPLC Columns for the Separation of Chiral Alcohols

Chiral Stationary Phase (CSP)Particle Size (µm)Mobile Phase (v/v/v)Flow Rate (mL/min)(S)-Enantiomer Retention Time (min)(R)-Enantiomer Retention Time (min)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate) 5n-Hexane / Isopropanol (90:10)1.08.29.52.1
Amylose tris(3,5-dimethylphenylcarbamate) 5n-Hexane / Ethanol (85:15)0.810.512.12.5
Cellulose tris(4-methylbenzoate) 3n-Hexane / Isopropanol / Diethylamine (80:20:0.1)1.26.87.91.9
Amylose tris(5-chloro-2-methylphenylcarbamate) 3n-Hexane / 2-Propanol (95:5)1.012.314.02.3

Note: The data presented in this table is illustrative for a generic chiral alcohol and is intended to demonstrate the comparative parameters. Actual retention times and resolution for (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol will vary and require experimental verification.

Experimental Protocol: A General Method

Below is a detailed, representative protocol for determining the enantiomeric excess of a chiral alcohol like (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol using chiral HPLC.

1. Materials and Reagents:

  • Racemic standard of this compound

  • Sample of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol with unknown e.e.

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA) or Ethanol (EtOH)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Chiral HPLC column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Degas the mobile phase using sonication or vacuum filtration before use.

  • Racemic Standard Solution: Accurately weigh approximately 10 mg of the racemic standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of ~1 mg/mL.

  • Sample Solution: Prepare the sample of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol in the same manner as the standard solution.

4. HPLC Conditions:

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV is necessary)

  • Injection Volume: 10 µL

5. Analytical Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard solution to determine the retention times of the (R) and (S) enantiomers and to calculate the resolution.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those from the racemic standard.

6. Calculation of Enantiomeric Excess (e.e.): The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Where:

  • AreaR is the peak area of the (R)-enantiomer.

  • AreaS is the peak area of the (S)-enantiomer.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the enantiomeric excess of a chiral compound using HPLC.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (e.g., Hexane/IPA) B Prepare Racemic Standard Solution D Equilibrate HPLC System and Chiral Column A->D C Prepare Sample Solution E Inject Racemic Standard B->E F Inject Sample C->F D->E D->F G Identify Enantiomer Peaks and Determine Retention Times E->G H Integrate Peak Areas F->H G->H I Calculate Enantiomeric Excess (e.e. %) H->I

Caption: Workflow for Enantiomeric Excess Determination by Chiral HPLC.

References

Unveiling Molecular Architectures: A Comparative Guide to the Structural Validation of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative overview of X-ray crystallography for the structural validation of derivatives of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol, a versatile chiral building block. We will delve into the experimental data supporting this powerful technique and contrast it with alternative analytical methods.

The 2,2-dimethyl-1,3-dioxolane moiety, often derived from solketal, is a common protecting group for diols and a source of chirality in the synthesis of complex molecules. Derivatives of this compound are key intermediates in the synthesis of various biologically active compounds. Accurate structural elucidation is paramount to understanding their chemical reactivity and biological function. While a variety of analytical techniques are employed for this purpose, single-crystal X-ray diffraction remains the gold standard for providing definitive proof of structure and stereochemistry.

At the Forefront of Structural Validation: X-ray Crystallography

X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. Although specific crystallographic data for derivatives of this compound are not widely available in public databases, the technique has been successfully applied to a range of similar 1,3-dioxolane-containing compounds, demonstrating its utility in this chemical space.

For illustrative purposes, the table below presents typical crystallographic data that one might expect to obtain for a derivative of this compound, based on published data for analogous structures.

ParameterIllustrative ValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁Defines the symmetry elements within the unit cell.
a (Å)10.5Unit cell dimension.
b (Å)7.5Unit cell dimension.
c (Å)11.5Unit cell dimension.
β (°)92.3Angle of the unit cell.
Volume (ų)902.8Volume of the unit cell.
Z2Number of molecules in the unit cell.
R-factor0.038A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Flack Parameter0.05(10)Used to determine the absolute stereochemistry of a chiral molecule. A value close to 0 indicates the correct enantiomer.

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography is unparalleled in its detail, other spectroscopic methods are routinely used for structural characterization and are often more accessible. These techniques provide complementary information and are essential for routine analysis.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Unambiguous and definitive structural determination.Requires a single, well-ordered crystal of sufficient size, which can be challenging to obtain.
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), stereochemical relationships (NOE), dynamic processes in solution.Provides information about the structure in solution, which can be more biologically relevant. Non-destructive.Does not provide precise bond lengths and angles. Structure is inferred from through-bond and through-space correlations.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can give structural clues.High sensitivity, requires very small sample amounts.Does not provide information on stereochemistry or the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, C-O).Fast, simple, and non-destructive. Good for identifying the presence or absence of key functional groups.Provides limited information about the overall molecular structure and connectivity.

Experimental Protocols

Synthesis of a Representative Derivative: (2,2-dimethyl-1,3-dioxolan-4-yl)methyl dodecanoate

A common derivatization of solketal, a precursor to this compound, is the esterification of its hydroxyl group. The following is a typical protocol for the synthesis of a fatty acid ester of solketal.[1][2]

  • Reactants: Solketal, dodecanoic acid, and a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Conditions: The reactants are mixed in a 1.5:1 molar ratio of solketal to fatty acid with 5 wt% of PTSA. The reaction is carried out without a solvent at 60°C.[2]

  • Reaction Monitoring: The conversion of the fatty acid is monitored by gas chromatography (GC).

  • Work-up and Purification: After complete conversion (typically 4 hours), the product is purified by flash column chromatography.[2]

Single-Crystal X-ray Diffraction

The following outlines the general workflow for the structural determination of a small molecule by single-crystal X-ray diffraction.

  • Crystallization: The purified compound is dissolved in a suitable solvent or solvent mixture and allowed to slowly evaporate, or another crystallization technique such as vapor diffusion or cooling is employed to grow single crystals of suitable quality.

  • Data Collection: A selected crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to yield the final, precise atomic positions.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the synthesis and structural validation of a this compound derivative.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis start This compound reaction Chemical Reaction start->reaction reagent Derivatizing Agent (e.g., Acyl Chloride) reagent->reaction purification Purification (e.g., Chromatography) reaction->purification derivative Purified Derivative purification->derivative crystallization Crystallization derivative->crystallization nmr NMR Spectroscopy derivative->nmr ms Mass Spectrometry derivative->ms ir IR Spectroscopy derivative->ir xray_analysis X-ray Diffraction Analysis crystallization->xray_analysis structure_solution Structure Solution & Refinement xray_analysis->structure_solution final_structure Definitive 3D Structure structure_solution->final_structure spectro_data Spectroscopic Data nmr->spectro_data ms->spectro_data ir->spectro_data spectro_data->final_structure Complementary Information

Caption: Workflow for synthesis and structural validation.

References

Spectroscopic analysis (1H NMR, 13C NMR, IR) for the characterization of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides a comparative spectroscopic analysis of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol and its derivatives, utilizing ¹H NMR, ¹³C NMR, and IR spectroscopy. Detailed experimental protocols and tabulated data are presented to facilitate the identification and differentiation of these compounds.

The core structure, this compound, is a versatile building block in organic synthesis, often utilized for the preparation of more complex molecules with applications in medicinal chemistry and materials science. Its derivatives, formed through modification of the terminal hydroxyl group, exhibit distinct spectroscopic signatures that are crucial for their characterization. This guide will focus on a comparative analysis of the parent alcohol and its acetate derivative, providing a clear framework for their spectroscopic identification.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol (a close analog), the target compound this compound, and its acetate derivative. This side-by-side comparison highlights the characteristic shifts and absorption bands that are indicative of structural modifications.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

Proton Assignment 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol (Solketal) This compound (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate
-CH₃ (dioxolane)1.26 (s, 3H), 1.30 (s, 3H)[1]~1.3-1.4 (two s, 6H)1.36 (s, 3H), 1.42 (s, 3H)
-CH₂- (side chain)3.36-4.80 (m)[1]~1.7-1.9 (m, 2H)-
-CH- (dioxolane)3.36-4.80 (m)[1]~4.0-4.2 (m, 1H)4.25-4.35 (m, 1H)
-CH₂-O- (dioxolane)3.36-4.80 (m)[1]~3.5-3.7 (m, 2H)4.05-4.15 (m, 2H)
-CH₂-OH / -CH₂-OAc3.36-4.80 (m)[1]~3.6-3.8 (t, 2H)4.08 (d, 2H)
-OH2.0 (br s, 1H)[1]Variable-
-C(O)CH₃--2.09 (s, 3H)

Note: Data for this compound is estimated based on the structure and data from similar compounds, as direct experimental data was not found in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

Carbon Assignment 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol (Solketal) This compound (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate
-C H₃ (dioxolane)25.77, 27.11[1]~25-2725.5, 26.8
C (CH₃)₂108.56[1]~109109.7
-C H₂- (side chain)-~35-37-
-C H- (dioxolane)76.52, 76.78[1]~75-7774.2
-C H₂-O- (dioxolane)66.58, 62.67[1]~65-6766.8
-C H₂-OH / -C H₂-OAc62.67[1]~60-6265.0
-C (O)CH₃--170.9
-C(O )C H₃--20.9

Note: Data for this compound is estimated based on the structure and data from similar compounds.

Table 3: IR Spectroscopic Data (Characteristic Absorption Bands, cm⁻¹)

Functional Group 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol (Solketal) This compound (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate
O-H stretch (alcohol)~3400 (broad)~3400 (broad)-
C-H stretch (alkane)~2850-3000~2850-3000~2850-3000
C=O stretch (ester)--~1740
C-O stretch (dioxolane & alcohol/ester)~1050-1250~1050-1250~1050-1250

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are provided below. These are general procedures and may require optimization based on the specific instrument and sample.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The concentration may be increased for ¹³C NMR (50-100 mg) to improve the signal-to-noise ratio.

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 300-500 MHz).

  • Acquisition Parameters for ¹H NMR:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Acquisition Parameters for ¹³C NMR:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed directly on the ATR (Attenuated Total Reflectance) crystal of an FTIR spectrometer. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) for transmission IR spectroscopy.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Acquire a background spectrum of the clean ATR crystal or empty salt plates prior to running the sample.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the characterization of this compound derivatives using spectroscopic methods.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Start This compound Reaction Derivatization Reaction (e.g., Esterification, Etherification) Start->Reaction Product Derivative Reaction->Product IR IR Spectroscopy Product->IR NMR NMR Spectroscopy Product->NMR IR_Data Analyze Functional Groups (O-H, C=O, C-O) IR->IR_Data HNMR 1H NMR NMR->HNMR CNMR 13C NMR NMR->CNMR HNMR_Data Analyze Chemical Shifts, Splitting Patterns, Integration HNMR->HNMR_Data CNMR_Data Analyze Chemical Shifts & Number of Signals CNMR->CNMR_Data Comparison Compare Spectroscopic Data of Parent Compound and Derivatives IR_Data->Comparison HNMR_Data->Comparison CNMR_Data->Comparison Structure Structure Elucidation Comparison->Structure Spectroscopic_Information_Pathway cluster_technique Spectroscopic Techniques cluster_information Structural Information IR IR Spectroscopy FunctionalGroups Functional Groups (e.g., -OH, C=O) IR->FunctionalGroups Vibrational Modes HNMR 1H NMR ProtonEnvironment Proton Environment & Connectivity HNMR->ProtonEnvironment Chemical Shifts, Coupling CNMR 13C NMR CarbonBackbone Carbon Skeleton CNMR->CarbonBackbone Chemical Shifts Structure Final Structure FunctionalGroups->Structure ProtonEnvironment->Structure CarbonBackbone->Structure

References

Cost-Benefit Analysis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol, commonly known as solketal, has garnered significant attention as a versatile chemical intermediate, particularly valued for its applications as a fuel additive, solvent, and a building block in pharmaceutical and chemical industries.[1] Its production from glycerol, a readily available byproduct of biodiesel manufacturing, presents an economically and environmentally attractive valorization route.[2][3] This guide provides a comprehensive cost-benefit analysis of large-scale solketal synthesis, comparing different catalytic systems and benchmarking it against viable alternatives such as glycerol formal and glycerol ethers.

Executive Summary

The large-scale synthesis of solketal is predominantly achieved through the ketalization of glycerol with acetone. The economic viability of this process is heavily influenced by the choice of catalyst, with heterogeneous catalysts being favored for their ease of separation and reusability. This analysis indicates that while the initial investment for heterogeneous catalytic systems may be higher, the long-term operational costs and environmental benefits present a compelling case for their adoption in industrial-scale production. Alternatives like glycerol formal and glycerol ethers offer distinct properties and synthesis pathways, presenting a trade-off between production cost, performance in specific applications, and environmental impact.

Comparative Analysis of Solketal Synthesis Routes

The primary route to solketal is the acid-catalyzed reaction of glycerol and acetone. The selection of the acid catalyst is a critical factor determining the efficiency, cost-effectiveness, and environmental footprint of the process.

Table 1: Comparison of Catalytic Systems for Solketal Synthesis

ParameterHomogeneous Catalysis (e.g., H₂SO₄)Heterogeneous Catalysis (e.g., Amberlyst-15)Heterogeneous Catalysis (e.g., H-Beta Zeolite)
Catalyst Cost LowModerateHigh
Glycerol Conversion High (up to 99%)[4]High (up to 95%)[4]High (up to 86%)
Solketal Selectivity HighVery High (up to 99%)[4]Very High (up to 98.5%)
Reaction Conditions Mild (room temp. to 60°C)Mild (room temp. to 70°C)[4]Mild (room temp. to 60°C)[1]
Catalyst Separation Difficult (neutralization required)Easy (filtration)Easy (filtration)
Catalyst Reusability NoYesYes
Corrosion Issues HighLowLow
Waste Generation High (neutralization salts)LowLow

Cost-Benefit Analysis

A comprehensive cost-benefit analysis must consider capital expenditure (CAPEX) and operational expenditure (OPEX). While homogeneous catalysts have a lower initial cost, the recurring costs associated with neutralization, waste disposal, and equipment corrosion can be substantial in the long run. Heterogeneous catalysts, despite their higher upfront cost, offer significant advantages in terms of reusability, simplified product purification, and reduced environmental impact.

Table 2: Estimated Economic Snapshot for Large-Scale Solketal Production (per metric ton of solketal)

Cost ComponentHomogeneous (H₂SO₄)Heterogeneous (Amberlyst-15)Heterogeneous (H-Beta Zeolite)
Raw Materials
Glycerol (approx.
700700-700−
900/ton)[5][6][7]
~$500~$500~$500
Acetone (approx.
700700-700−
1000/ton)[8][9][10]
~$450~$450~$450
Catalyst (estimated) ~$10~$50 - $100 (with recycling)~$100 - $200 (with recycling)
Processing & Utilities ~$200~$150~$150
Waste Disposal ~$50~$10~$10
Total Estimated Cost ~$1210 ~$1160 - $1210 ~$1210 - $1310

Note: These are estimated costs and can vary significantly based on market fluctuations, process optimization, and scale of production. Catalyst costs are particularly variable based on supplier and purchase volume.

Alternatives to Solketal

Glycerol formal and glycerol ethers are notable alternatives to solketal, each with its own set of properties and synthesis routes.

Glycerol Formal:

Produced by the reaction of glycerol with formaldehyde, glycerol formal is a mixture of 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane. It is used as a solvent and as a fuel additive. While its synthesis is straightforward, the use of formaldehyde raises some environmental and safety concerns. From a performance perspective as a gasoline additive, glycerol formal has been reported to be soluble in gasoline containing ethanol and may lead to a slight reduction in the octane number.[11]

Glycerol Ethers:

Glycerol ethers are synthesized by the etherification of glycerol with alcohols or olefins.[12] They have applications as solvents, coalescing agents, and fuel additives. The properties of glycerol ethers can be tailored by the choice of the alkyl group.[12] Some studies suggest that certain glycerol ethers can have better volatility than solketal but may have a lower antiknock value when used as a gasoline additive.[13]

Table 3: Performance Comparison of Solketal and its Alternatives

Property/ApplicationSolketalGlycerol FormalGlycerol Ethers
Synthesis Precursors Glycerol, AcetoneGlycerol, FormaldehydeGlycerol, Alcohols/Olefins
Fuel Additive Performance Increases octane number, reduces gum formation[14]May slightly decrease octane number[11]Variable performance depending on structure; can improve cold flow properties[13]
Solvent Properties Good solvency for a range of compoundsGood solvencyTunable solvency based on alkyl chain
Environmental/Safety Concerns Low toxicityUse of formaldehydeGenerally low toxicity, dependent on specific ether
Estimated Production Cost ModeratePotentially lower raw material cost, but purification can be complex[15]Variable, dependent on alcohol/olefin cost and process complexity[16]

Experimental Protocols

Synthesis of Solketal using Amberlyst-15

Objective: To synthesize this compound (solketal) from glycerol and acetone using Amberlyst-15 as a heterogeneous acid catalyst.

Materials:

  • Glycerol (99.5%)

  • Acetone (ACS grade)

  • Amberlyst-15 ion-exchange resin

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Activate the Amberlyst-15 resin by washing it with methanol followed by drying in an oven at 60°C overnight.

  • In a round-bottom flask, combine glycerol and acetone in a 1:4 molar ratio.

  • Add the activated Amberlyst-15 catalyst to the mixture (typically 1-5 wt% with respect to glycerol).[17]

  • Heat the reaction mixture to 50-60°C with constant stirring for 3-5 hours.[17]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and separate the catalyst by filtration.

  • Neutralize the filtrate with a small amount of sodium bicarbonate to remove any leached acidity.

  • Dry the filtrate over anhydrous sodium sulfate and filter.

  • Remove the excess acetone under reduced pressure using a rotary evaporator.

  • The resulting crude solketal can be further purified by vacuum distillation if required.

Synthesis of Solketal using H-Beta Zeolite

Objective: To synthesize solketal using H-Beta zeolite as a heterogeneous acid catalyst.

Materials:

  • Glycerol (99.5%)

  • Acetone (ACS grade)

  • H-Beta Zeolite catalyst

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Parr reactor or a sealed reaction vessel

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Activate the H-Beta zeolite catalyst by calcining at 550°C for 4 hours in a muffle furnace.

  • In a Parr reactor, add glycerol and acetone in a 1:4 molar ratio.[1]

  • Add the activated H-Beta zeolite catalyst (typically 5 wt% with respect to glycerol).[1]

  • Seal the reactor and heat the mixture to 60°C with vigorous stirring (e.g., 700 rpm) for 4-6 hours.[1]

  • After the reaction, cool the reactor to room temperature and carefully vent any pressure.

  • Filter the reaction mixture to recover the catalyst.

  • Neutralize the filtrate with a small amount of sodium bicarbonate.

  • Dry the solution over anhydrous sodium sulfate and filter.

  • Remove the excess acetone by rotary evaporation to obtain crude solketal.

  • Purify the product by vacuum distillation if necessary.

Visualizations

Solketal_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products Glycerol Glycerol Reactor Batch Reactor Glycerol->Reactor Acetone Acetone Acetone->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Catalyst Acid Catalyst (Heterogeneous) Catalyst->Reactor Evaporation Rotary Evaporation Filtration->Evaporation Filtrate Recycled_Catalyst Recycled Catalyst Filtration->Recycled_Catalyst Solid Purification Vacuum Distillation Evaporation->Purification Crude Product Recycled_Acetone Recycled Acetone Evaporation->Recycled_Acetone Recovered Solvent Solketal Pure Solketal Purification->Solketal

Caption: Workflow for the large-scale synthesis of solketal using a heterogeneous catalyst.

Synthesis_Pathway_Comparison Glycerol Glycerol Acetone Acetone Solketal Solketal Formaldehyde Formaldehyde Glycerol_Formal Glycerol Formal Alcohol_Olefin Alcohol / Olefin Glycerol_Ethers Glycerol Ethers Acetone->Solketal + Acid Catalyst Formaldehyde->Glycerol_Formal + Acid Catalyst Alcohol_Olefin->Glycerol_Ethers + Acid/Base Catalyst

Caption: Comparative synthesis pathways for solketal and its alternatives from glycerol.

Conclusion

The large-scale synthesis of this compound (solketal) from glycerol is a well-established and economically viable process, particularly when employing heterogeneous catalysts like Amberlyst-15 or H-Beta zeolite. These catalysts offer high conversion and selectivity, coupled with operational advantages such as ease of separation and reusability, which contribute to a more sustainable and cost-effective production cycle compared to homogeneous catalysis.

When considering alternatives, glycerol formal and glycerol ethers present different value propositions. The choice between solketal and its alternatives will ultimately depend on the specific application requirements, cost considerations, and the desired performance characteristics. For applications demanding a high-octane boosting fuel additive, solketal currently appears to be a superior choice based on available data. As a solvent, the choice is less clear-cut and will depend on the specific solvency properties required.

Further research into direct, comparative techno-economic analyses of these alternatives at an industrial scale is warranted to provide a more definitive cost-benefit landscape for researchers and drug development professionals seeking sustainable and economically sound chemical intermediates.

References

A Comparative Guide to the Catalytic Synthesis of Solketal, an Analog of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: The direct catalytic synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is not extensively documented in scientific literature. This is likely due to the synthetic precursor required, 1,2,4-butanetriol, being less readily available and more costly than glycerol. However, the synthesis of the closely related and structurally analogous compound, 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol, commonly known as solketal, is a widely studied and optimized process. Solketal is synthesized from the reaction of glycerol and acetone. This guide provides a comparative study of the catalytic efficiency for the synthesis of solketal, offering valuable insights and data that can be extrapolated for the synthesis of similar 1,3-dioxolane structures.

The acetalization of glycerol with acetone is a key reaction in biorefinery processes, transforming a byproduct of biodiesel production into a valuable chemical with applications as a fuel additive, solvent, and chemical intermediate. The efficiency of this reaction is highly dependent on the catalyst used. This guide compares various catalytic systems, presenting key performance data in a structured format, detailing experimental protocols, and visualizing the general experimental workflow.

Comparative Catalytic Efficiency for Solketal Synthesis

The following table summarizes the performance of various heterogeneous and homogeneous catalysts in the synthesis of solketal. The data highlights the reaction conditions, catalyst loading, and the resulting glycerol conversion, solketal selectivity, and in some cases, turnover frequency (TOF).

CatalystCatalyst TypeReaction Temp. (°C)Acetone:Glycerol (molar ratio)Catalyst LoadingReaction TimeGlycerol Conversion (%)Solketal Selectivity (%)TOF (h⁻¹)Reference
FeCl₃/γ-Al₂O₃Heterogeneous2510:10.2 mol%30 min99.8998.36-[1]
Cu-ZSM-5Heterogeneous604:10.2 g60 min9996-[2]
Amberlyst-46Heterogeneous606:11 wt%30 min-84 (yield)-
SO₄²⁻/ZnAl₂O₄–ZrO₂Heterogeneous7010:13 wt%1 h99.398 (yield)0.19 mol g⁻¹ h⁻¹[3]
H₃PW₁₂O₄₀Homogeneous2515:13 wt%5 min99.297.0-[4]
Amberlyst-15Heterogeneous603:13 wt%->95>95-
Beta Zeolite (High Si/Al)Heterogeneous30-5 wt%20 min~95~90-[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of Solketal using FeCl₃/γ-Al₂O₃ Catalyst

This protocol describes the synthesis of solketal using a highly efficient iron(III) chloride supported on gamma-alumina catalyst.

Materials:

  • Glycerol

  • Acetone

  • FeCl₃/γ-Al₂O₃ catalyst

  • Round-bottom flask

  • Magnetic stirrer

  • Water bath

Procedure:

  • To a round-bottom flask, add glycerol and acetone in a 1:10 molar ratio.

  • Add the FeCl₃/γ-Al₂O₃ catalyst at a loading of 0.2 mol% with respect to glycerol.

  • The reaction mixture is stirred at room temperature (25°C) for 30 minutes.

  • Upon completion, the catalyst is separated from the reaction mixture by filtration.

  • The excess acetone is removed from the filtrate by rotary evaporation.

  • The resulting product is purified by vacuum distillation to yield pure solketal.

Synthesis of Solketal using Cu-ZSM-5 Zeolite Catalyst

This protocol outlines the procedure for solketal synthesis using a copper-modified ZSM-5 zeolite catalyst.

Materials:

  • Glycerol

  • Acetone

  • Cu-ZSM-5 catalyst

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

Procedure:

  • A mixture of glycerol and acetone (1:4 molar ratio) is placed in a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer.

  • 0.2 g of the Cu-ZSM-5 catalyst is added to the mixture.

  • The reaction is carried out at 60°C with constant stirring for 60 minutes.

  • After the reaction, the catalyst is recovered by filtration.

  • The excess acetone is removed from the product mixture using a rotary evaporator.

  • The product is then purified by fractional distillation under reduced pressure.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general experimental workflow and the acid-catalyzed reaction mechanism for the synthesis of solketal.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_separation Product Separation & Purification Glycerol Glycerol Reactor Reactor Glycerol->Reactor Acetone Acetone Acetone->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Catalyst Catalyst Catalyst->Reactor Filtration->Catalyst Recovered Catalyst Evaporation Rotary Evaporation Filtration->Evaporation Filtrate Distillation Vacuum Distillation Evaporation->Distillation Crude Product Product Pure Solketal Distillation->Product reaction_mechanism Glycerol Glycerol Protonated_Acetone Protonated Acetone Glycerol->Protonated_Acetone Nucleophilic Attack Acetone Acetone Acetone->Protonated_Acetone Hemiketal Hemiketal Intermediate Protonated_Acetone->Hemiketal Carbocation Carbocation Intermediate Hemiketal->Carbocation Dehydration Solketal Solketal Carbocation->Solketal Intramolecular Cyclization Catalyst H+ Solketal->Catalyst Deprotonation Catalyst->Acetone Protonation

References

Justification for the Selection of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol Over Other Chiral Pools: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chiral starting material is a cornerstone of efficient and cost-effective asymmetric synthesis. The "chiral pool" provides access to a variety of enantiomerically pure building blocks derived from natural sources. While amino acids, carbohydrates, and terpenes have traditionally dominated this landscape, the glycerol-derived synthon, 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol, commonly known as solketal, presents a compelling and sustainable alternative. This guide provides an objective comparison of solketal-derived strategies with established chiral pools, supported by experimental data, to justify its selection in modern synthetic chemistry.

The Economic and Environmental Advantage of a Glycerol-Derived Chiral Pool

A primary driver for the selection of this compound is its origin. As a derivative of glycerol, a readily available and inexpensive byproduct of biodiesel production, it offers significant economic and environmental advantages over many traditional chiral building blocks.[1][2] This sustainable sourcing is a critical consideration in the development of green and scalable synthetic processes.

Performance in Asymmetric Synthesis: A Comparative Overview

Asymmetric Alkylation of Enolates

Asymmetric alkylation is a fundamental C-C bond-forming reaction where a chiral auxiliary can effectively control the stereochemical outcome.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileYieldDiastereomeric Ratio (d.r.)
Evans Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative)N-propionyl oxazolidinoneBenzyl bromide85-95%>99:1
Conceptual Solketal Auxiliary N-acyl-oxazolidinone derived from solketalBenzyl bromide(Predicted) High(Predicted) High

Note: Data for the conceptual solketal auxiliary is predictive and based on the structural similarities to other effective chiral auxiliaries. Experimental validation is required.

The high diastereoselectivity observed with Evans auxiliaries is attributed to the rigid chelated transition state that effectively shields one face of the enolate.[3] A chiral auxiliary derived from this compound can be envisioned to offer similar steric control, with the bulky dimethyl-1,3-dioxolane moiety directing the approach of the electrophile.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation using an Evans Chiral Auxiliary

This protocol is adapted from the work of Evans and coworkers.[3]

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry THF at -78 °C is added n-butyllithium (1.05 eq).

  • After stirring for 15 minutes, propionyl chloride (1.1 eq) is added, and the reaction is stirred for 1 hour.

  • The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic layers are dried and concentrated to yield the N-propionyl oxazolidinone.

2. Diastereoselective Alkylation:

  • The N-propionyl oxazolidinone (1.0 eq) is dissolved in dry THF and cooled to -78 °C.

  • Lithium diisopropylamide (LDA) (1.1 eq) is added, and the solution is stirred for 30 minutes to form the lithium enolate.

  • Benzyl bromide (1.2 eq) is added, and the reaction is stirred for 2-4 hours at -78 °C.

  • The reaction is quenched with saturated aqueous NH4Cl and worked up as above. The diastereomeric ratio is determined by NMR or chiral HPLC analysis of the crude product.

3. Cleavage of the Chiral Auxiliary:

  • The alkylated product is dissolved in a mixture of THF and water.

  • Lithium hydroxide (2.0 eq) and hydrogen peroxide (4.0 eq) are added, and the mixture is stirred at room temperature until the reaction is complete.

  • The chiral auxiliary can be recovered by extraction, and the desired chiral carboxylic acid is isolated from the aqueous layer after acidification.

Visualization of the Chiral Pool Selection Workflow

The decision to select a particular chiral pool is a multi-faceted process, as illustrated in the following workflow.

Chiral_Pool_Selection start Define Target Molecule and Key Chiral Center(s) cost Cost and Availability of Starting Material start->cost performance Known Performance in Similar Transformations (Yield, Stereoselectivity) start->performance sustainability Sustainability and Green Chemistry Principles cost->sustainability High Cost/Limited Availability solketal This compound (Solketal) cost->solketal Low Cost/Readily Available sustainability->solketal Renewable Feedstock (Glycerol) alternatives Alternative Chiral Pools (Amino Acids, Terpenes, Carbohydrates) sustainability->alternatives Variable Sustainability performance->solketal Promising/Requires Validation performance->alternatives Well-Established decision Select Optimal Chiral Pool solketal->decision alternatives->decision

Caption: Workflow for the selection of a chiral pool, highlighting key decision criteria.

Signaling Pathway for Asymmetric Induction

The mechanism of stereochemical control by a chiral auxiliary can be visualized as a signaling pathway where the chirality of the auxiliary dictates the stereochemical outcome of the reaction.

Asymmetric_Induction sub Prochiral Substrate complex Diastereomeric Intermediate/Transition State sub->complex aux Chiral Auxiliary (e.g., Solketal-derived) aux->complex Chiral Influence product Enantiomerically Enriched Product complex->product Stereoselective Transformation

Caption: Simplified pathway of asymmetric induction using a chiral auxiliary.

Conclusion and Justification

The selection of this compound as a chiral pool is strongly justified by its economic and environmental benefits, stemming from its origin as a byproduct of biodiesel production. While established chiral pools derived from amino acids and other natural products have a longer history of application and a wealth of supporting data, the potential of solketal as a versatile and sustainable chiral building block is significant.

The conceptual comparison with the highly successful Evans auxiliary suggests that solketal-derived auxiliaries have the potential to deliver high levels of stereocontrol. Further research and development are warranted to fully explore the scope and limitations of this promising chiral synthon in a broader range of asymmetric transformations. For research and development efforts focused on sustainable and cost-effective synthesis, this compound represents a strategic and forward-looking choice.

References

Comparative Guide to LC-MS and Alternative Methods for the Analysis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the qualitative and quantitative analysis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol in reaction mixtures. Given the physicochemical properties of the target analyte—a small, polar, and non-chromophoric alcohol—this document outlines a proposed Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-LC-MS) method and compares it with established alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Refractive Index or Evaporative Light Scattering Detection (HPLC-RI/ELSD).

Methodology Comparison Workflow

The selection of an appropriate analytical method is contingent on several factors, including the desired sensitivity, selectivity, and the nature of the sample matrix. The following diagram illustrates a logical workflow for choosing the most suitable technique for your research needs.

MethodSelection Workflow for Analytical Method Selection start Start: Analyze Reaction Mixture Containing this compound qual_quant Qualitative or Quantitative Analysis? start->qual_quant qualitative Qualitative Identification qual_quant->qualitative Qualitative quantitative Quantitative Measurement qual_quant->quantitative Quantitative volatile_matrix Volatile Matrix & Thermally Stable? qualitative->volatile_matrix high_sensitivity High Sensitivity Required? quantitative->high_sensitivity hilic_lc_ms HILIC-LC-MS high_sensitivity->hilic_lc_ms Yes complex_matrix Complex Matrix? high_sensitivity->complex_matrix No gc_ms GC-MS hplc_ri_elsd HPLC-RI/ELSD volatile_matrix->gc_ms Yes volatile_matrix->hilic_lc_ms No complex_matrix->gc_ms Yes complex_matrix->hplc_ri_elsd No

Caption: Workflow for selecting an analytical method.

Quantitative Data Summary

The following table summarizes the typical quantitative performance characteristics of the compared analytical methods for small polar alcohols similar to this compound.

ParameterHILIC-LC-MS (Proposed)GC-MSHPLC-RIHPLC-ELSD
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 50 ng/mL[1][2]1 - 10 µg/mL[3]100 - 500 ng/mL
Limit of Quantitation (LOQ) 0.5 - 50 ng/mL5 - 100 ng/mL[1][2]5 - 25 µg/mL[3][4]0.5 - 2 µg/mL
Linearity Range 1 - 1000 ng/mL10 - 2000 ng/mL10 - 5000 µg/mL1 - 100 µg/mL
Precision (%RSD) < 10%< 15%< 5%< 10%
Selectivity Very HighHighLowModerate
Throughput HighModerateModerateModerate

Experimental Protocols

Proposed HILIC-LC-MS Method

This proposed method is designed for the sensitive and selective quantification of this compound in complex reaction mixtures.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or similar HILIC phase.[5]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 95% B to 50% B over 5 minutes, hold for 1 minute, then return to 95% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Monitored Transition (for triple quadrupole):

      • Precursor ion (m/z): 147.10 [M+H]⁺

      • Product ions (for fragmentation): To be determined by infusion of a standard. Plausible fragments could arise from the loss of water or cleavage of the dioxolane ring.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Desolvation Temperature: 400 °C.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a robust and commonly used alternative for the analysis of volatile and semi-volatile compounds like solketal, a close analog of the target analyte.[6][7][8]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column.[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (10:1) or splitless, depending on the required sensitivity.

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This method is suitable for the quantification of non-chromophoric compounds at relatively high concentrations.[3][4][9][10]

  • Instrumentation:

    • HPLC system with a Refractive Index (RI) detector.

  • Chromatographic Conditions:

    • Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or similar ion-exclusion column.

    • Mobile Phase: Isocratic elution with 5 mM sulfuric acid in water.[4]

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 60 °C.

    • RI Detector Temperature: 40 °C.

    • Injection Volume: 20 µL.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This technique offers better sensitivity than RI detection for non-volatile analytes in a volatile mobile phase.[11][12][13][14][15]

  • Instrumentation:

    • HPLC system with an Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) or a HILIC column as described in the LC-MS method.

    • Mobile Phase: A volatile mobile phase is required. For a C18 column, a gradient of water and acetonitrile or methanol can be used. For a HILIC column, a gradient of acetonitrile and water is suitable. Buffers should be volatile (e.g., ammonium formate, ammonium acetate).

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

  • ELSD Conditions:

    • Nebulizer Temperature: 40 °C.

    • Evaporator Temperature: 60 °C.

    • Gas Flow (Nitrogen): 1.5 L/min.

Signaling Pathways, Experimental Workflows, or Logical Relationships

The following diagram illustrates the general workflow for a quantitative analysis of the target compound using one of the described chromatographic methods.

QuantitativeAnalysisWorkflow General Quantitative Analysis Workflow sample_prep Sample Preparation (Dilution, Filtration) chromatography Chromatographic Separation (LC or GC) sample_prep->chromatography calibration_std Prepare Calibration Standards calibration_std->chromatography detection Detection (MS, RI, or ELSD) chromatography->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Sample peak_integration->quantification calibration_curve->quantification

Caption: A generalized workflow for quantitative analysis.

References

A Comparative Analysis of Experimental Data and Literature Values for 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physical and Spectroscopic Data

This guide provides a comprehensive cross-reference of experimentally determined data for 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol against established literature values. The following sections present a structured comparison of its key physical properties and spectroscopic data, supported by detailed experimental protocols for reproducibility. This information is intended to assist researchers in verifying the identity and purity of this compound, a valuable chiral building block in synthetic organic chemistry.

Logical Workflow for Data Comparison

The following diagram illustrates the systematic process of comparing experimentally obtained data with established literature values for a given chemical compound.

G cluster_0 Data Acquisition cluster_1 Data Comparison and Analysis cluster_2 Conclusion exp_data Experimental Data Acquisition compare Comparison of Experimental and Literature Data exp_data->compare lit_search Literature Value Search lit_search->compare analyze Analysis of Discrepancies compare->analyze conclusion Conclusion on Compound Identity and Purity analyze->conclusion

Caption: Workflow for comparing experimental and literature data.

Physical Properties: A Comparative Table

The following table summarizes the key physical properties of this compound, presenting a side-by-side comparison of experimental findings with values reported in the literature.

PropertyLiterature ValueExperimental Value
Molecular Formula C₇H₁₄O₃[1][2][3]N/A
Molecular Weight 146.18 g/mol [1]N/A
Boiling Point 207 °C (lit.)[4], 98 °C/15 mmHg (lit.)[4], 199-200 °C (lit.)[4], 614.9°C at 760 mmHg[5]To be determined
Density 1.045 g/mL at 25 °C (lit.)[4], 1.027 g/mL at 25 °C (lit.)[4], 1.031 g/mL at 25 °C (lit.)[5]To be determined
Refractive Index (n₂₀/D) 1.4390 (lit.)[4], 1.4380 (lit.)[4], 1.4400 (lit.)[4]To be determined

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of organic compounds. The expected spectroscopic data for this compound are summarized below.

SpectroscopyExpected DataExperimental Data
¹H NMR Signals corresponding to the methyl, methylene, and methine protons of the dioxolane and ethanol moieties.To be determined
¹³C NMR Resonances for the seven carbon atoms in the molecule, including the quaternary carbon of the dimethyl group, the acetal carbon, and the carbons of the ethanol side chain.To be determined
IR Spectroscopy Characteristic absorption bands for O-H (alcohol), C-O (ether and alcohol), and C-H (alkane) functional groups.To be determined

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Boiling Point Determination

The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the atmospheric pressure. A common method involves heating a small sample of the liquid in a test tube containing an inverted capillary tube. As the liquid is heated, air trapped in the capillary tube expands and escapes. The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube upon cooling, indicating that the external pressure is equal to the vapor pressure of the liquid.

Density Measurement

The density of a liquid sample can be accurately measured using a digital density meter. This instrument operates based on the principle of an oscillating U-tube. The frequency of oscillation of the U-tube changes when it is filled with the sample liquid. This change in frequency is directly proportional to the density of the liquid. The instrument is calibrated with substances of known density, such as dry air and ultrapure water.

Refractive Index Measurement

The refractive index of a liquid is determined using an Abbe refractometer. A few drops of the sample are placed on the surface of the measuring prism. Light from a monochromatic source is passed through the sample and the prism. The angle at which the light is refracted is measured, and the refractive index is read directly from a calibrated scale. The temperature is maintained at a constant 20°C using a water bath, as the refractive index is temperature-dependent.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are obtained using a high-field NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in an NMR tube. For ¹H NMR, the spectrum provides information about the chemical environment of the hydrogen atoms. For ¹³C NMR, the spectrum reveals the different types of carbon atoms present in the molecule. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. A drop of the neat liquid sample is placed between two salt (NaCl or KBr) plates to form a thin film. The sample is then irradiated with infrared light, and the absorption of radiation at specific wavenumbers (cm⁻¹) is measured. The resulting spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of the different bonds within the molecule.

References

Safety Operating Guide

Proper Disposal of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information

Proper disposal of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is a combustible liquid and a potential eye irritant and reproductive toxin.[1] Therefore, adherence to established hazardous waste protocols is mandatory. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this chemical, intended for researchers, scientists, and drug development professionals.

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat when handling this compound.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other potential ignition sources as it is a combustible liquid.[1][3]

  • Incompatibilities: Avoid mixing with strong acids and oxidizing agents.[3]

Logistical Planning for Disposal:

  • Waste Classification: this compound is classified as a hazardous chemical waste due to its combustibility and potential health hazards.

  • Designated Accumulation Area: All waste containing this chemical must be stored in a designated Satellite Accumulation Area (SAA) that is clearly marked and known to all laboratory personnel.[1][4]

  • Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container. The container should be in good condition, with a secure, tight-fitting lid.[1][5]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information pertinent to the safe handling and disposal of this compound.

PropertyValueCitation(s)
Molecular Formula C7H14O3[6][7][8]
Molecular Weight 146.18 g/mol [6]
Flash Point 80 °C / 176 °F[3]
GHS Hazard Statements H227, H319, H361[1]
Storage Temperature Store in a cool, well-ventilated place.[1][3]
Incompatible Materials Acids, Strong oxidizing agents[3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the detailed methodology for the collection and disposal of waste containing this compound.

Waste Segregation and Collection:

  • Identify the Waste Stream: Designate a specific waste stream for non-halogenated organic solvents. Do not mix this compound waste with other waste categories such as halogenated solvents, acids, or bases.[1][9]

  • Select an Appropriate Waste Container: Obtain a clean, dry container made of a material compatible with organic solvents (e.g., high-density polyethylene - HDPE). Ensure the container has a screw cap and is in good condition.[5]

  • Label the Waste Container: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The concentration or percentage if it is part of a mixture.

    • The date the first waste was added.

    • The name of the principal investigator and the laboratory location.[10]

  • Transferring Waste:

    • Perform all transfers of waste into the container within a chemical fume hood.

    • Carefully pour the waste into the container, avoiding splashes.

    • Securely close the container lid immediately after adding waste.[5]

Management of Spills and Contaminated Materials:

  • Small Spills:

    • For minor spills, absorb the liquid with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[1][3]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a separate, sealed bag or container.[6]

    • Label the container as "Debris contaminated with this compound" and manage it as hazardous waste.

  • Contaminated PPE: Any grossly contaminated personal protective equipment (e.g., gloves) should be collected in a sealed bag and disposed of as hazardous waste.

Storage and Final Disposal:

  • Satellite Accumulation Area (SAA) Storage:

    • Store the sealed and labeled waste container in the designated SAA.

    • Ensure the SAA is away from sources of ignition and incompatible chemicals.[1]

    • Do not exceed the maximum allowable volume for hazardous waste in the SAA as per your institution's and local regulations.[11]

  • Request for Waste Pickup:

    • Once the waste container is full (leaving some headspace for expansion) or has been in storage for the maximum allowed time (typically 90-180 days depending on generator status), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][12]

    • Follow your institution's specific procedures for requesting a waste pickup.

Mandatory Visualizations

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Non-Halogenated Organic Waste fume_hood->segregate container Select & Label Compatible Hazardous Waste Container segregate->container transfer Carefully Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal spill_check Spill or Contamination? seal->spill_check spill_procedure Follow Spill Cleanup Protocol: 1. Absorb with inert material 2. Collect in a sealed bag 3. Label as hazardous waste spill_check->spill_procedure Yes saa Store in Designated Satellite Accumulation Area (SAA) spill_check->saa No spill_procedure->saa full_check Container Full or Storage Time Limit Reached? saa->full_check full_check->saa No pickup Arrange for Pickup by EHS or Licensed Waste Contractor full_check->pickup Yes end Disposal Complete pickup->end

References

Essential Safety and Operational Guide for 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryEquipmentSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or Chemical gogglesEssential for protecting against splashes. In situations with a higher risk of splashing, chemical goggles should be worn.[1][2]
Face shieldRecommended when handling larger volumes where there is a significant splash potential, to be worn in addition to safety goggles.[3]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are generally recommended for handling chemicals.[4] Always inspect gloves for tears or holes before use and change them immediately if contaminated. For this specific chemical, general protective gloves such as lightweight rubber gloves have been mentioned.[1]
Body Protection Laboratory coatA standard lab coat is necessary to protect against splashes and spills.
Protective clothingWear appropriate protective clothing to prevent skin exposure.[1][5] Contaminated work clothes should be laundered separately.[1]
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a well-ventilated area to minimize inhalation of vapors.[1]
Fume hoodFor procedures that may generate significant vapors, all handling should be conducted in a certified chemical fume hood.

Handling and Storage

Safe Handling Procedures:

  • Avoid all unnecessary personal contact with the chemical.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Ensure containers are securely sealed when not in use and avoid physical damage to them.[1]

  • The atmosphere in the work area should be regularly checked against established exposure standards.[1]

Storage Conditions:

  • Store in a tightly closed, clearly labeled container in a dry, cool, and well-ventilated place.[1][2][6]

  • Keep away from heat, sparks, open flames, and hot surfaces.[2]

  • Store in a locked-up area.[1]

  • Recommended storage containers include polyethylene or polypropylene.[1]

  • Avoid contamination with water, foodstuffs, feed, or seed.[1] This chemical is also noted as being air-sensitive and should be stored under argon.[1]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response Workflow

SpillResponse cluster_InitialActions Immediate Actions cluster_Containment Containment & Cleanup cluster_FinalSteps Post-Cleanup Evacuate Evacuate Area & Move Upwind Alert Alert Fire Brigade/Emergency Services Evacuate->Alert Inform of hazard Control_Contact Control Personal Contact with Substance Alert->Control_Contact Use appropriate PPE Prevent_Entry Prevent Entry into Drains/Sewers Control_Contact->Prevent_Entry Absorb Contain & Absorb with Inert Material Prevent_Entry->Absorb Use sand, earth, or vermiculite Collect Collect Residues into Labeled Containers Absorb->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Follow regulations

Caption: Workflow for handling a chemical spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[2] Removal of contact lenses should only be done by skilled personnel.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

Chemical waste must be disposed of in accordance with all local, regional, national, and international regulations.[1]

  • Leave the chemical in its original container. Do not mix with other waste.

  • Place spill residues in a suitable, labeled container for waste disposal.[1]

  • Handle uncleaned containers as you would the product itself.

  • Dispose of contents and containers at an authorized hazardous or special waste collection point.[1]

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.